4-Chloro-7-hydroxyquinazolin-6-yl pivalate
Description
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Properties
IUPAC Name |
(4-chloro-7-hydroxyquinazolin-6-yl) 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-13(2,3)12(18)19-10-4-7-8(5-9(10)17)15-6-16-11(7)14/h4-6,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCBJLQPMHZHEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649504 | |
| Record name | 4-Chloro-7-oxo-3,7-dihydroquinazolin-6-yl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145671-38-0 | |
| Record name | Propanoic acid, 2,2-dimethyl-, 4-chloro-7-hydroxy-6-quinazolinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145671-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-oxo-3,7-dihydroquinazolin-6-yl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-7-hydroxyquinazolin-6-yl pivalate: Synthesis, Characterization, and Application in Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Therapeutics
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. Within this class, 4-substituted quinazolines have garnered significant attention, particularly as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, most notably cancer.
This technical guide focuses on a specific and highly valuable quinazoline derivative: 4-Chloro-7-hydroxyquinazolin-6-yl pivalate (CAS Number: 1145671-38-0 ). This compound serves as a key intermediate in the synthesis of potent and selective kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[2][3] EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in cell proliferation, survival, and differentiation.[3][4] Mutations that lead to the constitutive activation of EGFR are driving oncogenes in several cancers, including non-small cell lung cancer (NSCLC).[4][5][6]
This guide will provide a comprehensive overview of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, including its physicochemical properties, a detailed, plausible synthetic route based on established chemical transformations, methods for its analytical validation, and its strategic application in the synthesis of targeted EGFR inhibitors.
Physicochemical and Safety Data
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key properties of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1145671-38-0 | Amadis Chemical, BLD Pharm |
| Molecular Formula | C₁₃H₁₃ClN₂O₃ | Amadis Chemical, BLD Pharm |
| Molecular Weight | 280.71 g/mol | BLD Pharm |
| IUPAC Name | 4-chloro-7-hydroxyquinazolin-6-yl 2,2-dimethylpropanoate | Inferred |
| Canonical SMILES | CC(C)(C)C(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)O | Amadis Chemical |
| InChI Key | QHCBJLQPMHZHEY-UHFFFAOYSA-N | Amadis Chemical |
| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm |
Safety Information:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Proposed Synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
Overall Synthetic Scheme
Caption: Proposed three-step synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Step 1: Synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one
The initial step involves the construction of the quinazolinone core. This is typically achieved through the condensation of an appropriately substituted anthranilic acid derivative with formamide.
-
Rationale: The reaction of 2-amino-4,5-dihydroxybenzoic acid with an excess of formamide provides a straightforward and high-yielding method to form the heterocyclic ring system. The formamide serves as both a reactant and a solvent. This type of cyclization is a common strategy in the synthesis of quinazolinones.
-
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-4,5-dihydroxybenzoic acid (1 equivalent).
-
Add an excess of formamide (e.g., 10-20 equivalents).
-
Heat the reaction mixture to reflux (approximately 180-200°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford 6,7-dihydroxyquinazolin-4(3H)-one.
-
Step 2: Regioselective Pivaloylation
The selective protection of one of the two hydroxyl groups is a critical step. The pivaloyl group is an excellent choice as a protecting group due to its steric bulk, which can direct subsequent reactions and its stability to a range of reaction conditions. Regioselectivity can often be achieved due to the differential reactivity of the hydroxyl groups.
-
Rationale: The hydroxyl group at the 7-position is generally more sterically hindered than the one at the 6-position. However, subtle differences in electronic effects can also influence reactivity. By carefully controlling the stoichiometry of the pivaloyl chloride and the reaction temperature, it is often possible to achieve selective acylation at the more reactive hydroxyl group. In many similar phenolic systems, the less hindered hydroxyl group reacts preferentially.
-
Experimental Protocol:
-
Dissolve 6,7-dihydroxyquinazolin-4(3H)-one (1 equivalent) in a suitable aprotic solvent such as pyridine or a mixture of dichloromethane and pyridine at 0°C.
-
Slowly add pivaloyl chloride (1.0-1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring by TLC.
-
Once the starting material is consumed and the desired mono-pivaloylated product is the major component, quench the reaction by adding water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 7-hydroxy-4-oxo-3,4-dihydroquinazolin-6-yl pivalate.
-
Step 3: Chlorination of the 4-Position
The final step is the conversion of the 4-oxo group to a 4-chloro group, which is a key functional handle for subsequent nucleophilic aromatic substitution reactions in the synthesis of EGFR inhibitors.
-
Rationale: Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), are standard for this transformation.[7][8][9] The DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is a more reactive chlorinating agent.
-
Experimental Protocol:
-
To a flask containing 7-hydroxy-4-oxo-3,4-dihydroquinazolin-6-yl pivalate (1 equivalent), add an excess of thionyl chloride or phosphorus oxychloride.
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Heat the mixture to reflux (typically 80-110°C) for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully remove the excess chlorinating agent under reduced pressure. Toluene can be added and co-evaporated to ensure complete removal.
-
The residue is then carefully quenched by pouring it onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. Further purification can be achieved by recrystallization if necessary.
-
Analytical Validation
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. The following techniques are standard for the validation of such small molecules.
Analytical Workflow
Caption: A typical analytical workflow for the characterization of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound.[6][10] A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like trifluoroacetic acid or formic acid) is typically employed. The purity is determined by the area percentage of the main peak.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the target compound.[11] Electrospray ionization (ESI) is a common technique for this type of molecule. The expected [M+H]⁺ ion for C₁₃H₁₃ClN₂O₃ would be approximately m/z 281.06.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the molecule.[11][12][13]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and a characteristic singlet for the nine equivalent protons of the t-butyl group of the pivalate ester.
-
¹³C NMR: The carbon NMR spectrum will show resonances for all 13 carbon atoms in the molecule, including the carbonyl carbon of the pivalate ester and the carbons of the quinazoline core.
-
Application in Drug Development: A Key Intermediate for EGFR Inhibitors
The primary utility of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is as a versatile intermediate in the synthesis of targeted therapies, particularly second-generation irreversible EGFR inhibitors.[2] The 4-chloro substituent serves as a leaving group for nucleophilic aromatic substitution, allowing for the introduction of various aniline derivatives, which are crucial for binding to the ATP-binding site of the EGFR kinase domain.[1][3]
The 7-hydroxy and 6-pivaloyloxy substitution pattern is particularly relevant for the synthesis of compounds like Afatinib. 6-Nitro-7-chloro-4-hydroxy quinazoline is a known intermediate in the synthesis of Afatinib.[2] The structural motif of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is highly analogous and provides a synthetic handle for the introduction of the pharmacophores required for potent and selective EGFR inhibition.
Role in EGFR Signaling Inhibition
Caption: Mechanism of action of EGFR inhibitors synthesized from quinazoline intermediates.
The final drug molecules derived from 4-Chloro-7-hydroxyquinazolin-6-yl pivalate act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain.[4] By blocking the binding of ATP, they prevent the autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[14] This ultimately leads to the inhibition of cancer cell proliferation and survival.[15]
Conclusion
4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a strategically important chemical entity in the field of medicinal chemistry and drug development. Its synthesis, while requiring careful control of regioselectivity, follows established and scalable chemical principles. The functional group arrangement of a reactive 4-chloro substituent and a differentially protected dihydroxy system on the quinazoline core makes it an ideal precursor for the synthesis of a new generation of targeted cancer therapeutics. A thorough understanding of its synthesis and properties, as detailed in this guide, is essential for researchers and scientists working towards the discovery and development of novel kinase inhibitors.
References
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Szabó, Z., Osz, E., & Lóránd, T. (2004). MS and NMR investigation of bioactive quinazolones. Journal of Biochemical and Biophysical Methods, 61(1-2), 77–93. Available at: [Link].
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Popa, A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(16), 8897. Available at: [Link].
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Tomaszewski, M., et al. (2021). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2021(2), M1223. Available at: [Link].
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Mischenko, E. A., et al. (2021). Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18. Drug development & registration. Available at: [Link].
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Kasireddy, V. R., et al. (2019). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 62(17), 7878–7896. Available at: [Link].
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6-Nitro-7-chloro-4-hydroxy quinazoline. Sarex. Available at: [Link].
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Kunes, J., et al. (2009). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 14(11), 4447–4461. Available at: [Link].
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Tiwari, A. R., & Bhanage, B. M. (2016). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N-substituted Benzylamines under Transition Metal-Free Conditions. RSC Advances. Available at: [Link].
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van der Westhuyzen, R., et al. (2022). Assessing a sustainable manufacturing route to lapatinib. Reaction Chemistry & Engineering, 7(10), 2215-2223. Available at: [Link].
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Wang, P., et al. (2014). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Molecules, 19(9), 13871–13881. Available at: [Link].
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El-Sayed, N. N. E., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389772. Available at: [Link].
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Wang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry, 10, 868307. Available at: [Link].
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Shu, Y., et al. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 41(4), 317-320. Available at: [Link].
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Yamamoto, T., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry, 9, 822841. Available at: [Link].
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Mischenko, E. A., et al. (2021). Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18. Drug development & registration. Available at: [Link].
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El-Sayed, N. N. E., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389772. Available at: [Link].
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Chen, Y., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(13), 5089. Available at: [Link].
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An In-depth Technical Guide to the Synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, a key intermediate in the preparation of various pharmaceutically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step synthetic methodology but also a detailed explanation of the chemical principles and experimental considerations that underpin the process. The synthesis involves the preparation of the crucial precursor, 4-chloro-6,7-dihydroxyquinazoline, followed by a regioselective pivaloylation. This guide emphasizes safety, efficiency, and the analytical validation of the synthesized compounds.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules, including several approved anti-cancer drugs.[1] The targeted synthesis of specifically substituted quinazolines is therefore of significant interest in the field of drug discovery and development. 4-Chloro-7-hydroxyquinazolin-6-yl pivalate serves as a valuable building block, allowing for further functionalization at the 4-position and deprotection of the 7-hydroxy group under specific conditions. Its synthesis requires a strategic approach to achieve the desired regioselectivity and yield.
This guide will first detail the synthesis of the key intermediate, 4-chloro-6,7-dihydroxyquinazoline, followed by the selective pivaloylation at the 6-position. The rationale behind the choice of reagents, solvents, and reaction conditions will be thoroughly discussed, providing a self-validating protocol for experienced chemists.
Synthesis of the Precursor: 4-Chloro-6,7-dihydroxyquinazoline
The synthesis of 4-chloro-6,7-dihydroxyquinazoline is a multi-step process that begins with the construction of the quinazolinone ring system, followed by chlorination.
Step 1: Synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one
A common and effective method for the synthesis of the quinazolinone core involves the cyclization of an appropriately substituted anthranilic acid derivative with a formylating agent. In this case, starting from 2-amino-4,5-dihydroxybenzoic acid and formamidine acetate is a viable route.
Reaction Scheme:
Caption: Synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4,5-dihydroxybenzoic acid (1 equivalent) and formamidine acetate (1.2 equivalents).
-
Add 2-methoxyethanol as the solvent to form a stirrable suspension.
-
Heat the reaction mixture to reflux (approximately 125 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to yield 6,7-dihydroxyquinazolin-4(3H)-one as a solid.
Causality of Experimental Choices:
-
Formamidine acetate: This reagent serves as a source of the C2-H unit of the quinazoline ring. It is preferred over formic acid or other formylating agents in some cases due to its ease of handling and high reactivity in this cyclization.
-
2-Methoxyethanol: This high-boiling polar aprotic solvent is chosen to ensure the reactants are sufficiently solubilized at the reaction temperature and to facilitate the cyclization which requires elevated temperatures.
Step 2: Chlorination of 6,7-Dihydroxyquinazolin-4(3H)-one
The conversion of the 4-oxo group to a chloro group is a crucial step. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2]
Reaction Scheme:
Caption: Chlorination to form 4-Chloro-6,7-dihydroxyquinazoline.
Experimental Protocol:
-
In a fume hood, carefully add 6,7-dihydroxyquinazolin-4(3H)-one (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 105 °C) for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Causality of Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent effective for converting the tautomeric hydroxyl group of the quinazolinone to a chloride.
-
N,N-Dimethylformamide (DMF): DMF acts as a catalyst by forming the Vilsmeier reagent in situ with POCl₃, which is a more reactive electrophile and facilitates the chlorination.
-
Quenching on ice and neutralization: This is a critical safety and workup step. The highly reactive POCl₃ is hydrolyzed to phosphoric acid and HCl. The subsequent neutralization is necessary to precipitate the product and to handle the waste safely.
Synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
The final step is the regioselective acylation of 4-chloro-6,7-dihydroxyquinazoline with pivaloyl chloride. The steric hindrance of the pivaloyl group and the differential reactivity of the two hydroxyl groups can be exploited to achieve selectivity.
Reaction Scheme:
Caption: Synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Experimental Protocol:
-
Dissolve 4-chloro-6,7-dihydroxyquinazoline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Causality of Experimental Choices:
-
Pivaloyl chloride: This acylating agent introduces the bulky pivaloyl group. The steric hindrance of the t-butyl group can influence the regioselectivity of the acylation.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These organic bases are used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. They are non-nucleophilic enough to not compete with the hydroxyl groups in reacting with the pivaloyl chloride.
-
Low temperature and controlled addition: Starting the reaction at 0 °C and adding the pivaloyl chloride slowly helps to control the exothermic reaction and can improve the regioselectivity by favoring the kinetically preferred product.
-
Column chromatography: This purification technique is essential to separate the desired mono-acylated product from any unreacted starting material, di-acylated by-product, and other impurities.
Characterization Data
The structural confirmation of the synthesized compounds is paramount. The following are the expected analytical data for the final product.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected Mass Spectrum (m/z) | Expected IR (cm⁻¹) |
| 4-Chloro-7-hydroxyquinazolin-6-yl pivalate | C₁₃H₁₃ClN₂O₃ | 280.71 | Signals for aromatic protons, a singlet for the C2-H, a singlet for the pivaloyl t-butyl group, and a broad singlet for the hydroxyl proton. | Signals for the quinazoline ring carbons, the carbonyl carbon of the pivalate group, the quaternary carbon, and the methyl carbons of the t-butyl group. | [M+H]⁺ at 281.06 | Bands for O-H stretching, C-H stretching, C=O stretching (ester), and C=N stretching. |
Note: The exact chemical shifts in NMR and absorption bands in IR will depend on the solvent and the specific instrument used. The provided information is a general expectation based on the structure and data from related compounds.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the chemicals involved in this synthesis. All operations should be performed in a well-ventilated fume hood.
Chemical Hazards:
-
Pivaloyl Chloride: Highly flammable liquid and vapor.[3] Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled.[3] Reacts violently with water.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Causes severe burns to skin and eyes.
-
Triethylamine (TEA) and Diisopropylethylamine (DIPEA): Flammable liquids and vapors. Corrosive and can cause severe skin and eye damage.
-
4-Chloro-6,7-dihydroxyquinazoline and 4-Chloro-7-hydroxyquinazolin-6-yl pivalate: While specific toxicity data is limited, related chloro-quinazoline derivatives are known to be irritants.[4] Handle with care and avoid inhalation, ingestion, and skin contact.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench reactive reagents like POCl₃ and pivaloyl chloride carefully before disposal.
Conclusion
This in-depth technical guide provides a robust and well-rationalized protocol for the synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety precautions, researchers can confidently and efficiently prepare this valuable synthetic intermediate for its application in drug discovery and development. The self-validating nature of the described protocols, rooted in established chemical transformations, ensures a high probability of success for the experienced synthetic chemist.
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An In-Depth Technical Guide to 4-Chloro-7-hydroxyquinazolin-6-yl pivalate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, a key intermediate in the development of advanced pharmaceutical agents. This document is intended to serve as a technical resource, offering insights into its reactivity, characterization, and strategic importance in medicinal chemistry.
Introduction: The Quinazoline Scaffold and the Strategic Role of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The specific substitution pattern of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, with its reactive 4-chloro group and strategically protected hydroxyl functionalities, designates it as a versatile building block for the synthesis of complex molecular architectures.
The pivalate ester at the 6-position serves as a robust protecting group for the hydroxyl function, allowing for selective reactions at other sites of the molecule. This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions and enabling precise chemical transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 1145671-38-0 | [3] |
| Molecular Formula | C₁₃H₁₃ClN₂O₃ | [3] |
| Molecular Weight | 280.71 g/mol | [3] |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. | Inferred |
| Storage | Store in an inert atmosphere at 2-8°C. | [3] |
Synthesis and Purification: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one
-
To a flask containing 2-amino-4,5-dihydroxybenzoic acid, add an excess of formamide.
-
Heat the reaction mixture to reflux (approximately 180-200°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with a suitable solvent (e.g., ethanol or water), and dry under vacuum to yield 6,7-dihydroxyquinazolin-4(3H)-one.
Step 2: Selective Pivaloylation to yield 7-Hydroxy-4-oxo-3,4-dihydroquinazolin-6-yl pivalate
Causality: The selective protection of one hydroxyl group over another in a catechol system can be challenging. The regioselectivity of this step is crucial and may depend on factors such as the solvent, base, and temperature. The 6-hydroxyl group might exhibit different reactivity compared to the 7-hydroxyl group due to electronic effects from the quinazolinone ring.
-
Suspend 6,7-dihydroxyquinazolin-4(3H)-one in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide (DMF).
-
Add a suitable base, for example, triethylamine or pyridine, to the suspension.
-
Cool the mixture in an ice bath and slowly add pivaloyl chloride (1.0 to 1.2 equivalents). The stoichiometry is critical to favor mono-acylation.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification by column chromatography on silica gel will be necessary to isolate the desired mono-pivaloylated product from unreacted starting material and di-pivaloylated by-product.
Step 3: Chlorination to yield 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
-
Suspend 7-Hydroxy-4-oxo-3,4-dihydroquinazolin-6-yl pivalate in an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A catalytic amount of DMF is often added to facilitate the reaction.[6][7]
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, carefully remove the excess chlorinating agent under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried under vacuum to afford the final product, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is dominated by the electrophilic nature of the C4 position of the quinazoline ring.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer-like intermediate formed during the reaction.
Caption: Generalized mechanism of SNAr reaction at the C4 position.
This high reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of 4-substituted quinazoline derivatives. This is a cornerstone of the utility of this intermediate in drug discovery programs.[1]
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[4][8]
¹H NMR Spectroscopy
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons at the C5 and C8 positions of the quinazoline ring.
-
Pivalate Group: A sharp singlet integrating to nine protons will be present in the upfield region (δ 1.2-1.5 ppm), characteristic of the tert-butyl group.
-
Hydroxyl Proton: A broad singlet corresponding to the hydroxyl proton at the 7-position is expected, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Quinazoline Carbons: Signals for the carbon atoms of the quinazoline ring are expected in the range of δ 110-165 ppm. The carbon bearing the chlorine (C4) will be significantly downfield.
-
Pivalate Group: The carbonyl carbon of the pivalate ester will appear around δ 175-180 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will be observed in the upfield region.
Mass Spectrometry
-
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C=O Stretch: A strong absorption band around 1730-1750 cm⁻¹ for the pivalate ester carbonyl group.
-
C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the quinazoline ring system.
Potential Applications in Drug Discovery
4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a valuable intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. The 4-position is a key site for modification to achieve desired biological activity and selectivity.
Intermediate for Kinase Inhibitors
Many potent kinase inhibitors feature a 4-anilinoquinazoline scaffold. The 4-chloro group of the title compound can be readily displaced by a variety of substituted anilines to generate libraries of potential kinase inhibitors for screening. The hydroxyl and protected hydroxyl groups at the 6 and 7 positions offer further points for diversification or for interaction with the target protein.
Caption: Application in the synthesis of potential kinase inhibitors.
Conclusion
4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry. Its key features, including the reactive 4-chloro group and the selectively protected hydroxyl functionalities, make it an ideal starting material for the synthesis of diverse libraries of quinazoline-based compounds. The insights provided in this guide regarding its synthesis, reactivity, and potential applications are intended to empower researchers and drug development professionals in their pursuit of novel and effective therapeutic agents.
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An In-depth Technical Guide to the Putative Mechanism of Action of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
This guide provides a detailed exploration of the hypothesized mechanism of action for the novel compound, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. Drawing from extensive research on the quinazoline scaffold, this document outlines the scientific basis for its presumed activity as a tyrosine kinase inhibitor, likely targeting the Epidermal Growth Factor Receptor (EGFR). This whitepaper is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for the experimental validation of this compound's biological function.
Introduction: The Quinazoline Scaffold and Its Therapeutic Promise
Quinazoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] A significant number of these compounds have been developed as potent and selective inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1] Notably, the 4-anilinoquinazoline scaffold is the cornerstone of several FDA-approved drugs, such as Gefitinib (Iressa) and Erlotinib (Tarceva), which are used in the treatment of non-small cell lung cancer (NSCLC).[4][5][6][7][8] These drugs function by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[9][10][11][12][13]
The structure of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, with its characteristic quinazoline core, strongly suggests its potential to act as a tyrosine kinase inhibitor. The chloro and hydroxyl substitutions on the quinazoline ring are common features in many active kinase inhibitors, influencing both target binding and pharmacokinetic properties. The pivalate ester at the 6-position may function as a prodrug moiety, designed to be cleaved by intracellular esterases to release the active hydroxy form of the compound.
This guide will therefore proceed with the well-founded hypothesis that 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is an inhibitor of the EGFR signaling pathway. We will detail the putative mechanism of action, provide a comprehensive plan for its experimental validation, and present the expected outcomes.
Hypothesized Mechanism of Action: Inhibition of the EGFR Signaling Pathway
We postulate that 4-Chloro-7-hydroxyquinazolin-6-yl pivalate functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. Upon entering the cell, the pivalate group is likely hydrolyzed, revealing the active 7-hydroxyquinazoline. This molecule is then hypothesized to bind to the ATP-binding pocket within the intracellular kinase domain of EGFR.
The binding of the inhibitor prevents the endogenous ATP from accessing the active site, thereby blocking the autophosphorylation of the receptor, which is a critical step in its activation.[10][12] By inhibiting EGFR autophosphorylation, the compound effectively halts the downstream signaling cascades that are crucial for cancer cell growth and survival. The primary pathways affected would include the Ras-Raf-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-Akt-mTOR pathway, a key regulator of cell survival and apoptosis.[7][9]
The anticipated consequences of EGFR inhibition by this compound are:
-
Induction of Apoptosis: By blocking the pro-survival signals from the PI3K-Akt pathway, the compound is expected to induce programmed cell death in EGFR-dependent cancer cells.[9]
-
Cell Cycle Arrest: Inhibition of the MAPK pathway is likely to lead to cell cycle arrest, preventing cancer cells from dividing and proliferating.[4]
-
Inhibition of Angiogenesis and Metastasis: Disruption of EGFR signaling has also been shown to interfere with the processes of new blood vessel formation (angiogenesis) and the spread of cancer cells (metastasis).[4]
The following diagram illustrates the hypothesized mechanism of action:
Caption: Hypothesized EGFR signaling pathway inhibition.
Experimental Validation: A Step-by-Step Guide
To rigorously test our hypothesis, a series of in vitro and cell-based assays must be performed. The following protocols provide a comprehensive framework for elucidating the mechanism of action of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of the compound against EGFR and to assess its selectivity by screening against a panel of other kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in DMSO. A serial dilution series should be prepared to determine the IC50 value.
-
Kinase Reaction: In a 96-well plate, combine recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly-Glu-Tyr), and ATP.
-
Inhibitor Addition: Add the serially diluted compound to the reaction wells. Include a positive control (e.g., Gefitinib) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Selectivity Screening: Repeat the assay using a panel of other tyrosine and serine/threonine kinases to determine the selectivity profile of the compound.
Expected Outcome: We anticipate that the compound will exhibit potent, dose-dependent inhibition of EGFR kinase activity, with an IC50 value in the nanomolar range. The selectivity screen will reveal the compound's specificity for EGFR over other kinases.
Cell-Based EGFR Autophosphorylation Assay
Objective: To confirm that the compound can inhibit EGFR autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture an EGFR-dependent cancer cell line (e.g., A431, which overexpresses EGFR) to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal levels of EGFR phosphorylation.
-
Compound Treatment: Treat the cells with various concentrations of the compound for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with a short pulse of EGF (e.g., 100 ng/mL for 10 minutes) to induce EGFR autophosphorylation.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pY1068).
-
Strip the membrane and re-probe with an antibody for total EGFR to confirm equal loading.
-
Use a loading control, such as an anti-GAPDH or anti-β-actin antibody.
-
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated EGFR.
Expected Outcome: The compound should demonstrate a dose-dependent reduction in EGF-induced EGFR autophosphorylation, confirming its target engagement within the cell.
Cell Viability and Apoptosis Assays
Objective: To assess the downstream functional effects of EGFR inhibition on cancer cell survival and proliferation.
Methodology:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Seed EGFR-dependent cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the compound for 72 hours.
-
Measure cell viability using a standard colorimetric (MTT) or luminescent (CellTiter-Glo) assay.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Treat cells with the compound at concentrations around the GI50 value for 24-48 hours.
-
Harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Expected Outcome: The compound is expected to reduce the viability of EGFR-dependent cancer cells in a dose-dependent manner. The apoptosis assay should show a corresponding increase in the percentage of apoptotic cells following treatment.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for mechanism of action validation.
Anticipated Data Summary
The following table summarizes the expected quantitative data from the proposed experiments. These values are hypothetical but representative of a potent and selective EGFR inhibitor.
| Assay | Cell Line | Parameter | Expected Value |
| In Vitro Kinase Assay | N/A | IC50 | 10 - 100 nM |
| Cell Viability Assay | A431 | GI50 | 100 - 500 nM |
| Cell Viability Assay | HCC827 | GI50 | 50 - 200 nM |
| Cell Viability Assay | H1975 | GI50 | > 10 µM (Resistant) |
| EGFR Autophosphorylation | A431 | IC50 | 50 - 250 nM |
Note: HCC827 is an NSCLC cell line with an activating EGFR mutation, making it highly sensitive to EGFR inhibitors. H1975 is an NSCLC cell line with a T790M resistance mutation, which is expected to be resistant to this class of inhibitors.
Conclusion
Based on its chemical structure, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is strongly hypothesized to be a novel inhibitor of the EGFR tyrosine kinase. This guide has detailed its putative mechanism of action, which involves the competitive inhibition of ATP binding to the EGFR kinase domain, leading to the suppression of downstream signaling pathways that are critical for cancer cell proliferation and survival.
The comprehensive experimental plan outlined in this document provides a clear and scientifically rigorous path to validate this hypothesis. The successful completion of these studies will not only elucidate the precise mechanism of action of this promising compound but also provide the necessary foundation for its further preclinical and clinical development as a potential therapeutic agent for EGFR-driven cancers.
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Unlocking the Therapeutic Potential of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate: A Technical Guide for Drug Discovery Professionals
Foreword: The Quinazoline Scaffold - A Privileged Motif in Medicinal Chemistry
To the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey of both systematic investigation and insightful exploration. Within the vast landscape of heterocyclic chemistry, the quinazoline nucleus stands out as a "privileged structure," a testament to its remarkable versatility in binding to a multitude of biological targets.[1] This inherent promiscuity has led to the development of numerous clinically approved drugs and a plethora of investigational agents with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4]
This technical guide focuses on a specific, yet largely unexplored, member of this esteemed chemical family: 4-Chloro-7-hydroxyquinazolin-6-yl pivalate . While direct biological data for this compound is not yet prevalent in the public domain, its structural features—a reactive 4-chloro substituent, a potentially metabolically labile 6-pivaloyloxy group, and a 7-hydroxy moiety—suggest a high potential for significant biological activity. The 4-chloro position serves as a key synthetic handle for introducing diverse functionalities, most notably amino groups, which are characteristic of many potent kinase inhibitors.[2][5] The pivalate ester may function as a prodrug, enhancing bioavailability and undergoing enzymatic cleavage in vivo to unmask a free hydroxyl group, which could be critical for target engagement.
This document, therefore, serves as both a predictive analysis and a practical roadmap for the comprehensive biological evaluation of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. We will delve into its synthetic strategy, propose high-probability biological targets based on structure-activity relationships of close analogs, and provide detailed, field-proven experimental protocols to systematically uncover its therapeutic potential. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for your research endeavors.
Part 1: Synthesis and Chemical Characterization
The logical first step in evaluating a novel chemical entity is its efficient and verifiable synthesis. Based on established methodologies for quinazoline synthesis, a plausible route to 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is proposed.[2]
Proposed Synthetic Pathway
The synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate can be envisioned as a multi-step process commencing from readily available starting materials. The following diagram illustrates a logical synthetic workflow.
Caption: Proposed synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Step-by-Step Synthetic Protocol
Step 1: Cyclization to form 7-Hydroxy-6-(pivaloyloxy)quinazolin-4(3H)-one
-
To a stirred solution of 2-Amino-4-hydroxy-5-(pivaloyloxy)benzoic acid in an appropriate high-boiling solvent (e.g., 2-methoxyethanol or N,N-dimethylformamide), add an excess of formamidine acetate.
-
Heat the reaction mixture to reflux (typically 120-140 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid by vacuum filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove impurities, and dry under vacuum to yield the quinazolinone intermediate.
Step 2: Chlorination to yield 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
-
Suspend the dried 7-Hydroxy-6-(pivaloyloxy)quinazolin-4(3H)-one in an excess of thionyl chloride or phosphorus oxychloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux (typically 80-110 °C) for 2-4 hours. The reaction should become a clear solution.
-
Carefully remove the excess chlorinating agent under reduced pressure.
-
Treat the residue with ice-cold water or a saturated sodium bicarbonate solution to quench any remaining reagent and precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to afford the final product, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Justification of Experimental Choices:
-
Solvent Selection: High-boiling polar aprotic solvents are chosen for the cyclization step to ensure the reactants remain in solution at the required reaction temperature.
-
Chlorinating Agent: Both thionyl chloride and phosphorus oxychloride are effective for converting the 4-hydroxyquinazoline to the 4-chloroquinazoline. The choice may depend on the scale of the reaction and downstream purification strategy.
-
Catalyst: Catalytic DMF in the chlorination step forms the Vilsmeier reagent in situ, which is a more potent electrophile and accelerates the reaction.
Part 2: Predicted Biological Activities and Mechanistic Hypotheses
The structural features of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate suggest several high-probability avenues for biological activity, primarily in the realms of oncology and infectious diseases.
Anticancer Potential: A Focus on Kinase Inhibition
The 4-aminoquinazoline scaffold is a cornerstone of modern targeted cancer therapy, with prominent examples like gefitinib and erlotinib targeting the Epidermal Growth Factor Receptor (EGFR) kinase.[6][7] The 4-chloro position of our target molecule is a reactive site for nucleophilic substitution, making it an excellent precursor for generating a library of 4-aminoquinazoline derivatives.
Hypothesis: 4-Chloro-7-hydroxyquinazolin-6-yl pivalate will serve as a key intermediate for the synthesis of potent kinase inhibitors. Derivatization at the C4 position with various anilines is predicted to yield compounds with significant activity against receptor tyrosine kinases such as EGFR, HER2, and VEGFR, as well as intracellular kinases like PI3K and PAK4.[5][6][8][9]
The following diagram illustrates the potential mechanism of action for a hypothetical 4-anilino derivative.
Caption: Potential mechanism of action for a 4-anilinoquinazoline derivative.
Antimicrobial Activity
Quinazoline and quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[10] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[10]
Hypothesis: 4-Chloro-7-hydroxyquinazolin-6-yl pivalate and its derivatives may exhibit antimicrobial activity against a range of pathogenic bacteria and fungi. The planar heterocyclic ring system is capable of intercalating with microbial DNA, while various substituents can modulate this interaction and inhibit key cellular processes.
Part 3: A Framework for Biological Evaluation
A systematic and rigorous biological evaluation is paramount to elucidating the therapeutic potential of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. The following experimental workflow provides a comprehensive approach.
Caption: A comprehensive workflow for biological evaluation.
Detailed Experimental Protocols
1. In Vitro Anticancer Activity Screening
-
Objective: To determine the cytotoxic effects of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate and its derivatives against a panel of human cancer cell lines.
-
Methodology (MTT Assay):
-
Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, PC3 prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound and cell line.
-
2. Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of the compounds against specific protein kinases.
-
Methodology (Example: EGFR Kinase Assay):
-
Utilize a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
In a 96-well plate, combine the recombinant human EGFR enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), and ATP.
-
Add the test compounds at various concentrations.
-
Incubate the reaction at 30 °C for 1 hour to allow for ATP consumption.
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the IC50 values for kinase inhibition.
-
3. Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.
-
Methodology (Broth Microdilution):
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Quantitative Data Summary
The following table provides a template for summarizing the biological data obtained from the proposed assays.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Kinase Target | IC50 (nM) | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Target-001 | 4-Chloro-7-hydroxyquinazolin-6-yl pivalate | A549 | EGFR | S. aureus | C. albicans | ||||
| MCF-7 | PI3Kα | E. coli | A. flavus | ||||||
| PC3 | PAK4 | P. aeruginosa | |||||||
| Analog-001 | (Specify C4 substituent) | A549 | EGFR | S. aureus | C. albicans | ||||
| MCF-7 | PI3Kα | E. coli | A. flavus | ||||||
| PC3 | PAK4 | P. aeruginosa |
Part 4: Concluding Remarks and Future Directions
4-Chloro-7-hydroxyquinazolin-6-yl pivalate represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its structural similarity to a vast number of biologically active quinazolines provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The synthetic accessibility of the 4-chloro position is a key advantage, allowing for the rapid generation of a diverse library of analogs for structure-activity relationship studies.
The experimental framework provided in this guide offers a comprehensive and logical pathway for the systematic evaluation of this compound and its derivatives. By adhering to these rigorous protocols, researchers can effectively probe the biological activity, elucidate the mechanism of action, and ultimately determine the therapeutic potential of this intriguing molecule. The journey from a promising chemical scaffold to a life-saving therapeutic is long and challenging, but it begins with the foundational scientific inquiry outlined herein.
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A Technical Guide to 4-Chloro-7-hydroxyquinazolin-6-yl pivalate: A Key Intermediate in Medicinal Chemistry
Introduction: The Quinazoline Scaffold and Its Significance in Drug Discovery
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] Notably, the 4-anilinoquinazoline substitution pattern is a hallmark of several approved tyrosine kinase inhibitors (TKIs), such as gefitinib and lapatinib, which have revolutionized the treatment of certain cancers.[1]
This technical guide focuses on 4-Chloro-7-hydroxyquinazolin-6-yl pivalate , a specialized chemical intermediate. While not an end-product with direct therapeutic applications, its strategic design suggests a crucial role in the synthesis of complex, next-generation quinazoline-based drug candidates. The presence of a reactive chlorine atom at the 4-position, a hydroxyl group at the 7-position, and a pivalate ester at the 6-position provides medicinal chemists with a versatile platform for introducing a variety of substituents to modulate potency, selectivity, and pharmacokinetic properties. The pivalate group, a bulky ester, likely serves as a protecting group for the phenol, which can be selectively removed under specific conditions to reveal the hydroxyl functionality for further chemical modification.
This document will provide a comprehensive overview of the plausible synthesis, chemical characterization, and potential applications of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, drawing upon established chemical principles and the extensive literature on quinazoline chemistry.
Chemical Properties and Characterization
While specific experimental data for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is not extensively published, its chemical properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₃H₁₃ClN₂O₃ | Based on chemical structure |
| Molecular Weight | 280.71 g/mol | Calculated from molecular formula |
| CAS Number | 1145671-38-0 | Amadis Chemical, BLD Pharm[4] |
| Appearance | Likely a solid at room temperature | Common for similar quinazoline derivatives |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General solubility of protected organic molecules |
Predicted Spectral Data:
-
¹H NMR: Protons on the quinazoline ring, the pivalate's t-butyl group, and the hydroxyl proton would exhibit characteristic chemical shifts.
-
¹³C NMR: Distinct signals for the carbons of the quinazoline core, the carbonyl of the pivalate ester, and the t-butyl group are expected.
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) would be observed, and fragmentation patterns could provide structural confirmation. For instance, the fragmentation of related quinazolinone derivatives has been studied and shows characteristic losses of small groups.[5]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O of the ester, the O-H of the phenol, C-Cl bond, and the aromatic C=C and C=N bonds would be present.[6][7]
Proposed Synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
A plausible synthetic route to 4-Chloro-7-hydroxyquinazolin-6-yl pivalate can be devised based on well-established methods for quinazoline synthesis.[6][8][9] The following multi-step process is proposed:
Step 1: Synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one
The synthesis would likely begin with a suitably substituted anthranilic acid derivative, which is then cyclized to form the quinazolinone core.
Step 2: Selective Pivaloylation
The dihydroxy quinazolinone would then undergo selective pivaloylation at the 6-position. The use of a bulky acylating agent like pivaloyl chloride under controlled conditions could favor mono-acylation.
Step 3: Chlorination
The final step involves the chlorination of the 4-position. This is a common transformation in quinazoline chemistry, often achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[6][9]
Experimental Protocols (Proposed)
The following are proposed, detailed experimental protocols based on analogous reactions found in the literature.
Protocol 1: Proposed Synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
Materials:
-
6,7-Dihydroxyquinazolin-4(3H)-one
-
Pivaloyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Selective Pivaloylation:
-
To a solution of 6,7-dihydroxyquinazolin-4(3H)-one in anhydrous DCM and pyridine at 0 °C, slowly add pivaloyl chloride.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate 7-hydroxy-6-pivaloyloxyquinazolin-4(3H)-one.
-
-
Chlorination:
-
Suspend the product from the previous step in toluene.
-
Add thionyl chloride and a catalytic amount of DMF.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully concentrate under reduced pressure to remove excess thionyl chloride.
-
Co-evaporate with toluene to remove residual thionyl chloride.
-
The resulting crude solid can be purified by recrystallization or column chromatography to yield 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
-
Biological Significance and Applications in Drug Development
While 4-Chloro-7-hydroxyquinazolin-6-yl pivalate itself is not expected to have significant biological activity, its importance lies in its potential as a key building block for the synthesis of potent drug candidates. The quinazoline scaffold is a cornerstone in the development of kinase inhibitors.[1]
Role as a Versatile Intermediate
The reactivity of the 4-chloro group allows for nucleophilic aromatic substitution with a wide range of amines, anilines, and other nucleophiles.[10][11] This is a critical step in the synthesis of many 4-anilinoquinazoline-based kinase inhibitors. The hydroxyl group at the 7-position, once deprotected from the pivalate ester, can be further functionalized, for example, through etherification, to introduce side chains that can improve solubility, cell permeability, or target engagement.
Potential in the Synthesis of Kinase Inhibitors
Many potent kinase inhibitors feature a substituted quinazoline core.[12] The targeted kinases are often implicated in cancer cell proliferation, survival, and angiogenesis. The ability to readily modify the quinazoline core at multiple positions, as afforded by intermediates like 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, is crucial for optimizing inhibitor potency and selectivity.
Visualization of Synthetic and Application Pathways
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target intermediate.
Application in Drug Discovery Workflow
Caption: Role of the intermediate in a typical drug discovery workflow.
Conclusion
4-Chloro-7-hydroxyquinazolin-6-yl pivalate represents a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis, achievable through established chemical transformations, provides a versatile platform for the creation of diverse libraries of novel quinazoline derivatives. The inherent reactivity of its functional groups allows for systematic structural modifications aimed at discovering and optimizing potent and selective inhibitors of key biological targets, particularly protein kinases. As the quest for novel therapeutics continues, the role of such well-designed intermediates will remain paramount in accelerating the drug discovery process.
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The Quinazoline Nucleus: A Journey from Serendipitous Discovery to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its journey from an obscure laboratory synthesis in the 19th century to the core of multiple blockbuster targeted therapies is a testament to the enduring power of chemical synthesis and the relentless pursuit of molecularly targeted medicine. This guide provides a comprehensive exploration of the discovery and history of quinazoline derivatives, charting a course from their initial synthesis to their contemporary role in precision medicine.
The Dawn of Quinazoline Chemistry: Early Syntheses and Foundational Discoveries
The story of quinazoline begins in the latter half of the 19th century, a period of fervent discovery in organic chemistry. The initial synthesis of a quinazoline derivative is credited to Peter Griess in 1869 , who serendipitously obtained 2-cyano-3,4-dihydro-4-oxoquinazoline from the reaction of anthranilic acid with cyanogen[1]. This pioneering work, while not yielding the parent quinazoline, laid the crucial groundwork for future explorations.
It was not until 1895 that August Bischler and Lang reported the synthesis of the parent quinazoline molecule itself. Their method involved the decarboxylation of quinazoline-2-carboxylic acid[2]. This was a significant step forward, providing access to the fundamental quinazoline ring system.
A more practical and satisfactory synthesis was later devised by Siegmund Gabriel in 1903 . Gabriel's method involved the reduction of o-nitrobenzylamine to 2-aminobenzylamine, which was then condensed with formic acid to yield a dihydroquinazoline intermediate. Subsequent oxidation of this intermediate afforded the aromatic quinazoline ring[1].
However, it was the Niementowski quinazoline synthesis , first reported by Stefan Niementowski in 1895, that became a workhorse for the preparation of 4(3H)-quinazolinones, a class of derivatives that would later prove to be of immense pharmacological importance. This reaction involves the thermal condensation of anthranilic acids with amides[3][4]. The simplicity and versatility of the Niementowski reaction have cemented its place in the synthetic chemist's toolbox for over a century.
Key Milestones in the Early History of Quinazoline Synthesis
| Year | Scientist(s) | Discovery/Synthesis | Significance |
| 1869 | Peter Griess | First synthesis of a quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) | Laid the foundation for quinazoline chemistry. |
| 1895 | August Bischler & Lang | First synthesis of the parent quinazoline | Provided access to the core quinazoline scaffold. |
| 1895 | Stefan Niementowski | Development of the Niementowski quinazoline synthesis | A versatile and enduring method for synthesizing 4(3H)-quinazolinones. |
| 1903 | Siegmund Gabriel | A more practical synthesis of quinazoline | Offered an improved route to the parent heterocycle. |
The Evolution of Synthetic Strategies: From Classical Reactions to Modern Innovations
The initial syntheses of quinazolines, while groundbreaking, often required harsh reaction conditions, such as high temperatures and pressures, and offered limited scope for functionalization. The 20th and early 21st centuries witnessed a remarkable evolution in synthetic methodologies, driven by the need for greater efficiency, diversity, and sustainability.
Classical Synthetic Methodologies
The Bischler cyclization represents one of the more traditional, yet demanding, methods for quinazoline synthesis. This approach typically requires high temperatures (above 120°C) and high pressure for extended periods in a saturated ammonia alcohol solution[5]. While effective for certain substrates, the harsh conditions limit its broad applicability.
The Niementowski reaction , as previously mentioned, remains a cornerstone of classical quinazolinone synthesis. Its directness and the ready availability of starting materials have ensured its continued use.
Figure 2: Evolution of synthetic methodologies for quinazoline derivatives.
The Rise of Quinazolines in Medicine: From Early Leads to Targeted Blockbusters
The therapeutic potential of quinazoline derivatives began to be recognized in the mid-20th century. Early investigations revealed a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticonvulsant properties.[6] However, it was the discovery of their potent anticancer activity that propelled quinazolines to the forefront of drug discovery.
The watershed moment for quinazoline-based cancer therapy came with the understanding of the role of the Epidermal Growth Factor Receptor (EGFR) in tumor growth and proliferation. This led to the rational design of small molecule inhibitors that could block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its signaling cascade.
Gefitinib (Iressa®): The Pioneer of EGFR-Targeted Therapy
The development of gefitinib by AstraZeneca in the late 1990s marked a paradigm shift in cancer treatment. The lead optimization process involved the synthesis and screening of numerous 4-anilinoquinazoline analogues to enhance potency and selectivity for EGFR.[7] The final structure of gefitinib features a 4-(3-chloro-4-fluoroanilino) substituent, which is crucial for its high affinity to the EGFR ATP-binding pocket, and a morpholinoethoxy side chain at the 7-position to improve its pharmacokinetic properties. Gefitinib was the first EGFR tyrosine kinase inhibitor to be approved for the treatment of non-small cell lung cancer (NSCLC).
Erlotinib (Tarceva®): A Second-Generation EGFR Inhibitor
Following the success of gefitinib, erlotinib was developed by OSI Pharmaceuticals (now part of Astellas). Erlotinib shares the same 4-anilinoquinazoline core as gefitinib but features a different substitution pattern, most notably a 3-ethynylphenyl group at the 4-anilino moiety.[8][9] This modification contributes to its distinct pharmacological profile. Erlotinib is also a reversible inhibitor of the EGFR tyrosine kinase and is used in the treatment of NSCLC and pancreatic cancer.[9]
A Timeline of Key Quinazoline-Based Drug Discoveries
| Drug Name (Brand Name®) | Company | Year of First Approval (Approx.) | Therapeutic Area | Mechanism of Action |
| Prazosin (Minipress®) | Pfizer | 1976 | Hypertension | α1-adrenergic receptor antagonist |
| Doxazosin (Cardura®) | Pfizer | 1990 | Hypertension, Benign Prostatic Hyperplasia | α1-adrenergic receptor antagonist |
| Gefitinib (Iressa®) | AstraZeneca | 2002 | Non-Small Cell Lung Cancer | EGFR Tyrosine Kinase Inhibitor |
| Erlotinib (Tarceva®) | OSI/Genentech/Roche | 2004 | Non-Small Cell Lung Cancer, Pancreatic Cancer | EGFR Tyrosine Kinase Inhibitor |
| Lapatinib (Tykerb®) | GlaxoSmithKline | 2007 | Breast Cancer | Dual EGFR and HER2 Tyrosine Kinase Inhibitor |
| Afatinib (Gilotrif®) | Boehringer Ingelheim | 2013 | Non-Small Cell Lung Cancer | Irreversible ErbB Family Blocker |
Experimental Protocols: A Practical Guide to Quinazoline Synthesis
To provide a practical context to the synthetic methodologies discussed, this section outlines detailed, step-by-step protocols for a classical and a modern synthesis of quinazoline derivatives.
Classical Synthesis: The Niementowski Reaction for 4(3H)-Quinazolinone
This protocol describes the synthesis of the parent 4(3H)-quinazolinone from anthranilic acid and formamide using conventional heating.
Materials and Reagents:
-
Anthranilic Acid
-
Formamide
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, heating mantle)
Procedure:
-
In a round-bottom flask, combine anthranilic acid (0.1 mol, 13.7 g) and an excess of formamide (0.4 mol, 16 mL).
-
Fit the flask with a reflux condenser.
-
Heat the reaction mixture in a glycerin bath or with a heating mantle to 130-135°C for 2 hours.[8]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., petroleum ether:ethyl acetate, 7:3).[10]
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
-
Pour the reaction mixture into cold water and collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to obtain pure 4(3H)-quinazolinone.
Modern Synthesis: A Copper-Catalyzed Route to 2-Substituted Quinazolines
This protocol outlines a copper-catalyzed cascade reaction for the synthesis of 2-substituted quinazolines from (2-bromophenyl)methylamines and amidine hydrochlorides.
Materials and Reagents:
-
Substituted (2-bromophenyl)methylamine
-
Amidine hydrochloride
-
Copper(I) bromide (CuBr)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware (Schlenk tube or sealed vial)
Procedure:
-
To a Schlenk tube or a sealed vial, add the (2-bromophenyl)methylamine (1.0 mmol), amidine hydrochloride (1.2 mmol), CuBr (0.1 mmol, 10 mol%), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the tube with air (as the oxidant).
-
Add DMSO (2 mL) as the solvent.
-
Seal the tube and heat the reaction mixture at 120°C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-substituted quinazoline.
Conclusion and Future Perspectives
The journey of quinazoline derivatives from their initial synthesis to their current status as indispensable therapeutic agents is a compelling narrative of scientific progress. The continuous evolution of synthetic methodologies has not only provided more efficient access to these valuable scaffolds but has also enabled the exploration of vast chemical space, leading to the discovery of highly selective and potent drugs.
Looking ahead, the field of quinazoline chemistry is poised for further innovation. The development of novel, more sustainable synthetic methods, the exploration of new biological targets, and the application of computational chemistry for rational drug design will undoubtedly lead to the discovery of the next generation of quinazoline-based therapeutics. The rich history of this remarkable heterocycle serves as both an inspiration and a guide for future endeavors in the relentless pursuit of improving human health.
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Copper-Catalyzed Oxidative Coupling of Quinazoline-3-Oxides: Synthesis of O-Quinazolinic Carbamates. (2022). The Journal of Organic Chemistry. Available at: [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate: A Hypothetical Case Study in Kinase Inhibitor Drug Discovery
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] This technical guide presents a comprehensive, in-silico workflow for the characterization of a novel quinazoline derivative, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. While this specific molecule is not extensively documented in current literature, its structural features suggest potential activity as a kinase inhibitor, a class of drugs that has revolutionized the treatment of various cancers.[3] This guide, therefore, employs a hypothetical case study approach to detail the computational methodologies used to predict its biological activity, binding mode, and drug-like properties. We will navigate through the essential stages of in silico drug discovery, including homology modeling of the target protein, molecular docking to predict ligand-protein interactions, molecular dynamics simulations to assess complex stability, and ADMET profiling to evaluate pharmacokinetic properties. Each section is designed to provide both the theoretical underpinnings and a practical, step-by-step protocol, offering a robust framework for researchers and drug development professionals.
Introduction: The Quinazoline Scaffold and the Rationale for In Silico Modeling
Quinazoline derivatives have emerged as a privileged scaffold in the design of kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, targeting the epidermal growth factor receptor (EGFR) kinase.[4][5] These compounds typically function by competing with ATP for the kinase's active site, thereby inhibiting downstream signaling pathways crucial for tumor growth and survival.[3] The subject of this guide, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, is a novel compound with the characteristic quinazoline core.[6][7]
In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to prioritize lead compounds, elucidate mechanisms of action, and predict potential liabilities before committing to expensive and time-consuming experimental studies.[8][9] This guide will provide a detailed walkthrough of a multi-faceted computational approach to characterize our hypothetical quinazoline derivative.
Target Selection and Preparation: A Focus on Epidermal Growth Factor Receptor (EGFR)
Given the prevalence of the quinazoline scaffold in EGFR inhibitors, we will proceed with the hypothesis that 4-Chloro-7-hydroxyquinazolin-6-yl pivalate targets the EGFR kinase domain.[1][4] Specifically, we will focus on a common mutant form, L858R, which is frequently observed in non-small cell lung cancer (NSCLC).[5]
Homology Modeling of the EGFR L858R Kinase Domain
While crystal structures of various EGFR mutants are available, there may be instances where a specific conformation or mutant structure is not. Homology modeling, or comparative modeling, allows us to build a 3D model of a protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein.[10][11]
Rationale: A high-quality 3D structure of the target protein is a prerequisite for structure-based drug design techniques like molecular docking.
Experimental Protocol: Homology Modeling using SWISS-MODEL [10][12]
-
Target Sequence Retrieval: Obtain the amino acid sequence of the human EGFR kinase domain (residues 696-1022) with the L858R mutation from a protein database like UniProt.
-
Template Search: Submit the target sequence to the SWISS-MODEL server. The server will automatically search the Protein Data Bank (PDB) for suitable templates.
-
Template Selection: Choose a high-resolution crystal structure of a closely related kinase, preferably human EGFR in a relevant conformation, as the template. The selection should be based on sequence identity, query coverage, and structural resolution.
-
Model Building: The SWISS-MODEL server will automatically align the target and template sequences and build the 3D model.[13]
-
Model Validation: The quality of the generated model is assessed using tools like Ramachandran plots and QMEAN scores provided by the server. A good model will have the majority of its residues in the favored regions of the Ramachandran plot.
Molecular Docking: Predicting the Binding Mode
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14][15] It is widely used to predict the binding mode and affinity of a small molecule ligand to its protein target.[16]
Rationale: Docking studies provide insights into the key interactions between the ligand and the protein's active site, guiding further optimization of the compound.
Experimental Protocol: Molecular Docking using AutoDock Vina [14][17]
-
Ligand Preparation:
-
Draw the 2D structure of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate using a chemical drawing software like ChemDraw.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a program like Avogadro.
-
Save the ligand in a suitable format (e.g., PDBQT) using AutoDock Tools. This step involves assigning partial charges and defining rotatable bonds.
-
-
Receptor Preparation:
-
Load the homology model of the EGFR L858R kinase domain into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared receptor in PDBQT format.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the ATP-binding site of the EGFR kinase domain. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
-
Docking Execution:
-
Run AutoDock Vina, specifying the prepared ligand, receptor, and grid box parameters.
-
The program will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docked poses using a molecular visualization program like PyMOL or Chimera.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked pose and the protein's active site residues.
-
Expected Interactions: Based on known quinazoline-based EGFR inhibitors, we would anticipate hydrogen bonding between the quinazoline nitrogen atoms and key residues in the hinge region of the kinase, such as Met793.[3]
Molecular Dynamics Simulations: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[18][19] MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe the conformational changes and stability of the protein-ligand complex.[20]
Rationale: MD simulations provide a more realistic representation of the biological environment and can be used to validate the docking results and assess the stability of the predicted binding pose.
Experimental Protocol: MD Simulation using GROMACS [19][21]
-
System Preparation:
-
Prepare the topology files for the protein and the ligand using a force field like CHARMM36.[22] The ligand topology can be generated using a server like CGenFF.
-
Place the docked protein-ligand complex in a simulation box and solvate it with water molecules.
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes in the initial system.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.
-
NPT equilibration: Bring the system to the desired pressure (e.g., 1 bar) while keeping the temperature constant.
-
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to reach equilibrium and sample relevant conformational states.
-
-
Analysis of Trajectories:
-
Analyze the MD trajectory to calculate various parameters, including:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the stability of key hydrogen bonds identified in the docking study.
-
-
ADMET Prediction: Evaluating Drug-like Properties
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the success of a drug candidate.[23][24] In silico ADMET prediction tools use computational models to estimate these properties based on the chemical structure of a compound.[25][26]
Rationale: Early assessment of ADMET properties can help to identify potential liabilities and guide the selection of compounds with a higher probability of success in clinical trials.
Experimental Protocol: ADMET Prediction using SwissADME [27]
-
Input: Submit the SMILES string of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate to the SwissADME web server.
-
Analysis: The server will calculate a wide range of physicochemical properties and predict various ADMET parameters, including:
-
Lipophilicity (LogP): A measure of a compound's solubility in lipids versus water.
-
Water Solubility: The extent to which a compound dissolves in water.
-
Pharmacokinetics: Predictions of gastrointestinal absorption and blood-brain barrier permeation.
-
Drug-likeness: Evaluation based on rules like Lipinski's rule of five.
-
Medicinal Chemistry: Identification of potential problematic fragments.
-
Data Presentation
| Property | Predicted Value |
| Molecular Weight | 280.71 g/mol [6] |
| LogP | (Predicted by SwissADME) |
| Water Solubility | (Predicted by SwissADME) |
| GI Absorption | (Predicted by SwissADME) |
| BBB Permeant | (Predicted by SwissADME) |
| Lipinski's Rule of Five Violations | (Predicted by SwissADME) |
Visualization and Formatting
Visual representations are critical for interpreting complex computational data.
Workflow Diagram
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Unlocking the Therapeutic Potential of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in modern oncology, forming the structural basis of several approved tyrosine kinase inhibitors. This technical guide explores the potential therapeutic targets of a novel quinazoline derivative, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. Drawing from the established pharmacology of related compounds, we hypothesize that its primary mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This document provides a comprehensive overview of the scientific rationale behind this hypothesis, delves into the intricacies of associated signaling cascades, and offers detailed, field-proven methodologies for target identification and validation. Our objective is to equip researchers with the foundational knowledge and practical protocols necessary to systematically investigate the therapeutic promise of this compound.
Introduction: The Quinazoline Scaffold in Oncology
Quinazoline derivatives are a prominent class of N-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] In the realm of oncology, the quinazoline core is a privileged scaffold, most notably for its role in the development of targeted cancer therapies.[2] Several clinically successful anti-cancer drugs, including gefitinib (Iressa), erlotinib (Tarceva), and lapatinib (Tykerb), are built upon a 4-anilinoquinazoline framework.[1] These drugs function as potent and selective inhibitors of EGFR tyrosine kinase, a key player in the proliferation and survival of many cancer cells.[1][3][4] The structural features of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, particularly the substituted quinazoline ring, strongly suggest its potential as a kinase inhibitor, with EGFR being a prime candidate.
The Primary Therapeutic Target: Epidermal Growth Factor Receptor (EGFR)
The epidermal growth factor receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases.[5] In normal physiological processes, EGFR signaling is tightly regulated and plays a crucial role in cell growth, proliferation, and differentiation.[6] However, in many types of cancer, aberrant EGFR signaling, driven by overexpression or activating mutations, leads to uncontrolled cell division and tumor growth.[5] This makes EGFR a compelling target for therapeutic intervention.
Mechanism of Action of Quinazoline-Based EGFR Inhibitors
Gefitinib and erlotinib, both quinazoline derivatives, act as reversible, competitive inhibitors of the EGFR tyrosine kinase domain.[7][8] They achieve this by binding to the ATP-binding site of the enzyme, thereby preventing the autophosphorylation and activation of the receptor.[3][9] This blockade of EGFR signaling can lead to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[8][9] Lapatinib, another quinazoline-based drug, is a dual tyrosine kinase inhibitor that targets both EGFR and HER2/neu (ErbB-2).[4][10]
Given the structural similarities, it is highly probable that 4-Chloro-7-hydroxyquinazolin-6-yl pivalate exerts its anti-cancer effects through a similar mechanism of action, namely the inhibition of EGFR tyrosine kinase activity.
Downstream Signaling Pathways
The inhibition of EGFR has profound effects on several downstream signaling cascades that are critical for cancer cell survival and proliferation. The two most important of these are the PI3K/Akt and MAPK pathways.
-
The PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling route that promotes cell survival and proliferation.[11] Dysregulation of this pathway is a common feature of many human cancers.[12] Activated EGFR can trigger the PI3K/Akt pathway, and its inhibition by compounds like our lead molecule would be expected to suppress this pro-survival signaling.[13]
-
The MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that regulates cell growth, differentiation, and survival.[14] Like the PI3K/Akt pathway, the MAPK pathway is frequently hyperactivated in cancer.[15][16] EGFR activation is a key upstream event for MAPK signaling, and its blockade would lead to the downregulation of this pathway.[17]
Visualizing the Core Signaling Axis
To elucidate the proposed mechanism of action, the following diagram illustrates the central role of EGFR and its downstream signaling pathways, which are the putative targets of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Caption: Proposed mechanism of action of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Experimental Validation: A Step-by-Step Guide
To rigorously test the hypothesis that 4-Chloro-7-hydroxyquinazolin-6-yl pivalate targets EGFR, a systematic experimental approach is required. The following protocols are designed to provide a clear and actionable framework for target validation.
In Vitro Kinase Inhibition Assay
The first step is to determine if the compound directly inhibits the enzymatic activity of EGFR.
Objective: To quantify the inhibitory effect of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate on EGFR kinase activity.
Methodology:
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine Triphosphate)
-
4-Chloro-7-hydroxyquinazolin-6-yl pivalate (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Positive control inhibitor (e.g., Gefitinib)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in DMSO.
-
In a 384-well plate, add the EGFR kinase, the kinase substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
| Compound | Target Kinase | IC50 (nM) |
| 4-Chloro-7-hydroxyquinazolin-6-yl pivalate | EGFR | Experimental |
| Gefitinib (Positive Control) | EGFR | Known Value |
Cellular Proliferation and Viability Assays
Next, it is essential to assess the compound's effect on cancer cells that are known to be dependent on EGFR signaling.
Objective: To determine the anti-proliferative and cytotoxic effects of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate on EGFR-dependent cancer cell lines.
Methodology:
-
Cell Lines:
-
A549 (human lung carcinoma, EGFR wild-type)
-
NCI-H1975 (human lung adenocarcinoma, EGFR L858R/T790M mutations)
-
MCF-7 (human breast adenocarcinoma, low EGFR expression)
-
-
Reagents and Materials:
-
Selected cancer cell lines
-
Cell culture medium and supplements
-
4-Chloro-7-hydroxyquinazolin-6-yl pivalate
-
MTT or XTT assay kit
-
96-well plates
-
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the compound.
-
Incubate the cells for 48-72 hours.
-
Add the MTT or XTT reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance using a plate reader to determine cell viability.
-
Calculate the GI50 value (the concentration that causes 50% growth inhibition).
-
Western Blot Analysis of Pathway Modulation
To confirm that the compound inhibits EGFR signaling within the cell, we will analyze the phosphorylation status of key downstream proteins.
Objective: To investigate the effect of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate on the phosphorylation of EGFR, Akt, and ERK.
Methodology:
-
Cell Line: A suitable EGFR-dependent cell line (e.g., A549).
-
Reagents and Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of the experimental validation process, from initial in vitro screening to cellular mechanism of action studies.
Caption: A streamlined workflow for target validation.
Broader Target Identification: Target Deconvolution
In the event that 4-Chloro-7-hydroxyquinazolin-6-yl pivalate does not show potent and selective inhibition of EGFR, or if its cellular effects cannot be fully explained by EGFR inhibition, broader target deconvolution strategies should be employed.[18] These methods are designed to identify the specific molecular targets of a compound without prior assumptions.[19]
Common Target Deconvolution Techniques:
-
Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.[20]
-
Expression Cloning: A library of cDNAs is expressed in host cells, and clones that confer resistance or sensitivity to the compound are selected.
-
Protein Microarrays: The compound is screened against a large array of purified proteins to identify direct binding partners.[21]
-
Chemoproteomics: This involves a variety of techniques that use chemical probes to identify the targets of a compound in a complex biological sample.[18]
Conclusion
The structural characteristics of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate strongly suggest its potential as an inhibitor of the EGFR signaling pathway, a well-validated target in oncology. This guide has provided a comprehensive scientific rationale for this hypothesis and a detailed roadmap for its experimental validation. By systematically applying the described methodologies, researchers can effectively elucidate the mechanism of action of this promising compound and pave the way for its potential development as a novel anti-cancer therapeutic.
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Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Lapatinib. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
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Target Deconvolution | Drug Discovery | CRO services. (n.d.). Oncodesign Services. Retrieved January 26, 2026, from [Link]
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Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]
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Target deconvolution techniques in modern phenotypic profiling. (2013). PMC - NIH. Retrieved January 26, 2026, from [Link]
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Lapatinib (Tykerb): What to Expect, Side Effects, and More. (2025). Breast Cancer.org. Retrieved January 26, 2026, from [Link]
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ERK/MAPK signalling pathway and tumorigenesis (Review). (2020). Spandidos Publications. Retrieved January 26, 2026, from [Link]
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Targeting the EGFR signaling pathway in cancer therapy. (n.d.). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]
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Mechanism of action of erlotinib | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Adventures with the MAPK pathway. (n.d.). The Cancer Researcher. Retrieved January 26, 2026, from [Link]
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erlotinib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 26, 2026, from [Link]
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Target Deconvolution. (n.d.). Creative Biolabs. Retrieved January 26, 2026, from [Link]
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PI3K-AKT Pathway Explained. (2022). YouTube. Retrieved January 26, 2026, from [Link]
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Mechanism of action of lapatinib via ERBB signaling pathways. Lapatinib... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Target Deconvolution in the Post-genomic Era. (n.d.). Pharma Focus Asia. Retrieved January 26, 2026, from [Link]
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Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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An In-Depth Technical Guide to the Safe Handling of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
This guide provides a detailed examination of the safety protocols and handling procedures for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, a key intermediate in contemporary pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this document synthesizes available safety data with established best practices for handling analogous chemical structures to ensure a comprehensive and self-validating safety framework.
Introduction and Compound Profile
4-Chloro-7-hydroxyquinazolin-6-yl pivalate (CAS No. 1145671-38-0) is a substituted quinazoline derivative.[1] While it is primarily utilized as a synthetic intermediate, its molecular structure—incorporating a chlorinated heterocyclic core and a pivalate ester—necessitates a rigorous and informed approach to its handling.[1] Due to the limited availability of a dedicated Safety Data Sheet (SDS), this guide extrapolates safety information from its constituent functional groups and structurally related compounds to establish a robust safety profile.
Chemical Structure:
-
Molecular Formula: C₁₃H₁₃ClN₂O₃[1]
-
Molecular Weight: 280.71 g/mol [1]
-
Core Structure: A quinazoline ring, which is a foundational scaffold in many biologically active molecules.
-
Key Functional Groups:
-
Chlorinated Aromatic System: The chloro- group influences the molecule's reactivity and toxicological profile.
-
Hydroxy Group: A phenolic hydroxyl group that can affect its chemical properties.
-
Pivalate Ester: A bulky ester group that impacts solubility and metabolic stability.
-
Hazard Identification and Toxicological Assessment
Based on the Globally Harmonized System (GHS) classifications provided by suppliers and data from analogous structures, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate presents several key hazards.[1]
GHS Hazard Classification:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | [1] | |
| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation | [1] | |
| Serious Eye Damage/Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation | [1] | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation | Inferred from[2][3] |
Toxicological Narrative:
-
Oral Toxicity: The "Harmful if swallowed" classification (H302) indicates that ingestion of even small quantities can lead to adverse health effects.[1]
-
Dermal and Ocular Effects: Direct contact is likely to cause significant skin and eye irritation.[1][2][3] Data from similar chlorinated quinolines and quinazolines consistently show these irritant properties.[2][3][4] Prolonged skin contact may lead to dermatitis. Open wounds or abraded skin should never be exposed to this material, as systemic absorption could occur, potentially leading to unforeseen harmful effects.[5]
-
Inhalation Hazard: As a solid powder, aerosolization presents a significant risk.[6] Inhalation of dust may cause respiratory tract irritation, a common hazard associated with chlorinated heterocyclic compounds.[2][3]
-
Chronic Exposure: While specific data is unavailable for this compound, long-term exposure to related chlorinated aromatic compounds warrants caution. Chronic effects could potentially include systemic issues, and accumulation in the body may be a concern.[5]
Safe Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory.
Engineering Controls
The primary objective is to minimize exposure by containing the material at the source.
-
Ventilation: All handling of solid 4-Chloro-7-hydroxyquinazolin-6-yl pivalate must be conducted in a certified chemical fume hood to prevent inhalation of dust.[7]
-
Containment: For procedures with a higher risk of aerosolization (e.g., weighing, preparing solutions), a glove box or a powder containment hood provides a superior level of protection.
-
Emergency Equipment: Readily accessible and regularly tested safety showers and eyewash stations are critical.[8]
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical.
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly.[4]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.[4]
-
Body Protection: A fully buttoned laboratory coat is required. For larger scale operations, consider chemically resistant aprons or coveralls.
-
Respiratory Protection: If engineering controls are insufficient or during an emergency, a NIOSH-approved respirator with a particulate filter (P100) is necessary. Respirator use must be part of a formal respiratory protection program.[8]
Caption: PPE & Engineering Control Decision Workflow.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Temperature: Store in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C.[1][9]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential degradation from air or moisture.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[6] The chloroquinazoline moiety may react with strong nucleophiles or under harsh alkaline conditions.
-
Containers: Use tightly sealed, clearly labeled containers.
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First-Aid Protocol | Causality and Notes |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. | Rapid irrigation is essential to dilute and remove the irritant, minimizing damage to the cornea.[10] |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | Thorough washing removes the chemical irritant. Contaminated clothing can be a continuing source of exposure.[10] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | Removing the individual from the contaminated area is the first priority. Oxygen may be required.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | The compound is harmful if swallowed. Inducing vomiting can cause further damage. Medical professionals will determine the best course of action.[10] |
Spill Management and Waste Disposal
Spill Response
-
Small Spills (Solid):
-
Evacuate non-essential personnel.
-
Ensure adequate ventilation and wear full PPE.
-
Gently sweep or scoop the material into a suitable, labeled container for disposal. Avoid creating dust.[10]
-
Clean the spill area with a damp cloth or paper towel, and place cleaning materials in the hazardous waste container.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the area until it has been declared safe by trained personnel.
-
Waste Disposal
-
Chemical Waste: All waste containing 4-Chloro-7-hydroxyquinazolin-6-yl pivalate must be disposed of as hazardous chemical waste.[11]
-
Containers: Place waste in sealed, clearly labeled containers.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in general trash.[11]
Caption: Spill Response Decision Flowchart.
Conclusion
While 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a valuable research tool, its handling demands a comprehensive understanding of its potential hazards. The core principles of safe laboratory practice—risk assessment, use of engineering controls, diligent application of PPE, and proper emergency preparedness—are paramount. By adhering to the guidelines outlined in this document, researchers can effectively mitigate risks and ensure a safe laboratory environment.
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-
Pivalic Acid Esters, Pivalates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593. (n.d.). PubChem. Retrieved from [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved from [Link]
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Product Information - Chloroform: Handling, Storage, and Safety. (n.d.). Olin Chlor Alkali. Retrieved from [Link]
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Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Euro Chlor. Retrieved from [Link]
- MSDS of 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride. (2020, April 9). Capot Chemical Co., Ltd.
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4-Chloroquinoline | C9H6ClN | CID 69140. (n.d.). PubChem. Retrieved from [Link]
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Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Cellular Use of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly in oncology.[1][2] These compounds are frequently potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that, when dysregulated, can drive cancer progression.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a novel quinazoline derivative, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, in a cell culture setting.
This compound is supplied as a pivalate ester, a common prodrug strategy to enhance cell permeability and bioavailability.[4] It is anticipated that intracellular esterases will hydrolyze the pivalate group, releasing the active form of the molecule, 4-Chloro-7-hydroxyquinazolin-6-ol.[4][5] The protocols outlined herein are designed to be a self-validating system, guiding the user from initial characterization of cytotoxic effects to the identification and validation of the molecular target(s).
Physicochemical Properties and Reagent Preparation
A thorough understanding of the compound's physicochemical properties is paramount for accurate and reproducible experimental results.
| Property | Value/Information | Source |
| Molecular Formula | C₁₃H₁₃ClN₂O₃ | Inferred |
| Molecular Weight | 280.71 g/mol | Inferred |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in DMSO | Inferred |
| Storage | Store at -20°C, protect from light | Best Practice |
Stock Solution Preparation:
It is recommended to prepare a high-concentration stock solution in anhydrous dimethyl sulfoxide (DMSO). Quinazoline derivatives are generally soluble in DMSO.[6]
-
Prepare a 10 mM stock solution of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in sterile, anhydrous DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
PART 1: Initial Biological Characterization - Determining Cellular Potency
The first step in characterizing a novel compound is to determine its effect on cell viability and establish a dose-response relationship. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).
Protocol 1: Determination of IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Complete cell culture medium
-
4-Chloro-7-hydroxyquinazolin-6-yl pivalate (10 mM stock in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 10 mM stock solution of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in complete medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
PART 2: Unveiling the Mechanism of Action - Target Identification and Validation
Given that many quinazoline derivatives are kinase inhibitors, a logical next step is to screen the compound against a panel of kinases to identify its molecular target(s).
Workflow for Target Identification
Caption: Workflow for identifying the molecular target of the compound.
There are several commercial services available that offer comprehensive kinase profiling. These services typically screen your compound against a large panel of purified kinases and report the inhibitory activity at a fixed concentration or determine the IC50 for each kinase. This approach provides a broad and unbiased view of the compound's selectivity profile.[7][8][9][10]
Once a primary kinase target (or targets) is identified, the following protocols can be used to validate this interaction within a cellular context. For the purpose of this guide, we will assume that the compound is an inhibitor of a receptor tyrosine kinase (RTK), such as EGFR or VEGFR, or a non-receptor tyrosine kinase like Src, as these are common targets for quinazoline-based inhibitors.[6][11][12]
Protocol 2: Western Blot Analysis of Target Phosphorylation
A hallmark of kinase inhibitor activity is the reduction in the phosphorylation of the target kinase and its downstream substrates. Western blotting is a powerful technique to visualize these changes.
Materials:
-
Cell line expressing the target kinase (e.g., A431 for EGFR, HUVEC for VEGFR, various cancer lines for Src)
-
Complete cell culture medium
-
4-Chloro-7-hydroxyquinazolin-6-yl pivalate
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies:
-
Phospho-specific antibody for the target kinase (e.g., anti-pEGFR, anti-pVEGFR, anti-pSrc)
-
Antibody for the total form of the target kinase
-
Antibody for a downstream signaling protein (e.g., anti-pERK, anti-pAkt)
-
Antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to attach overnight.
-
Treat the cells with various concentrations of the compound (e.g., 0.1x, 1x, and 10x the IC50) for a defined period (e.g., 1, 6, or 24 hours).
-
Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-pEGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against the total kinase and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in phosphorylation.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[1][13][14]
Materials:
-
Cell line of interest
-
4-Chloro-7-hydroxyquinazolin-6-yl pivalate
-
PBS
-
Lysis buffer (without detergents)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Treatment:
-
Treat cells in suspension or adherent cells with the compound at a desired concentration (e.g., 10x IC50) or with a vehicle control (DMSO) for a specific time.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Protein:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting, as described in Protocol 2.
-
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates that the compound binds to and stabilizes the target protein.
-
PART 3: Investigating the Prodrug Hypothesis
To confirm that 4-Chloro-7-hydroxyquinazolin-6-yl pivalate acts as a prodrug, it is necessary to demonstrate its conversion to the active hydroxy form by intracellular esterases.
Protocol 4: In Vitro Hydrolysis Assay
This assay will assess the rate of hydrolysis of the pivalate ester in the presence of cell lysates.
Materials:
-
Cell line of interest
-
4-Chloro-7-hydroxyquinazolin-6-yl pivalate
-
4-Chloro-7-hydroxyquinazolin-6-ol (as a standard)
-
Cell lysis buffer
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare Cell Lysate:
-
Harvest a large number of cells and prepare a concentrated cell lysate.
-
Determine the protein concentration of the lysate.
-
-
Hydrolysis Reaction:
-
Incubate 4-Chloro-7-hydroxyquinazolin-6-yl pivalate at a known concentration in the cell lysate at 37°C.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Preparation and Analysis:
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the hydrolyzed product, 4-Chloro-7-hydroxyquinazolin-6-ol.
-
-
Data Analysis:
-
Plot the concentration of both compounds over time to determine the rate of hydrolysis.
-
Conclusion
This guide provides a comprehensive framework for the initial characterization and target validation of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in a cell culture setting. By following these protocols, researchers can systematically evaluate the compound's cytotoxic potency, identify its molecular target(s), and confirm its mechanism of action as a prodrug. The insights gained from these studies will be crucial for the further development of this promising quinazoline derivative as a potential therapeutic agent.
References
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Antipenko, L., et al. (2011). Novel 2-thio-[4][6][15]triazolo[1,5-c]quinazoline derivatives and their bioactivities. European Journal of Medicinal Chemistry, 46(6), 2347-2354.
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Chen, Z., et al. (2020). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115582.
- Dahan, A., & Amidon, G. L. (2009). Pivaloyloxymethyl butyrate (AN-9), a butyric acid prodrug, exhibited low toxicity and significant anticancer activity in vitro and in vivo. Journal of Cancer Research and Therapeutics, 5(3), 171-176.
- El-Damasy, D. A., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Drug Design, Development and Therapy, 16, 1565-1585.
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
- Ismail, R. S. M., et al. (2016). Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 9-19.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates? Nature Reviews Drug Discovery, 3(8), 711-716.
- Li, X., et al. (2018). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 157, 113-130.
- Liederer, B. M., & Borchardt, R. T. (2006). Esterase activity and intracellular localization in reconstructed human epidermal cultured skin models. Journal of Pharmaceutical Sciences, 95(1), 74-85.
- Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87.
- Pandey, A., et al. (2017). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Journal of Medicinal Chemistry, 60(17), 7287-7301.
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
- Sharma, S., et al. (2021). Recent advances in structural optimization of quinazoline-based protein kinase inhibitors for cancer therapy (2021–present). Molecules, 26(1), 123.
- Solomon, V. R., & Lee, H. (2011). Quinazoline derivatives as anticancer agents. Chemical Biology & Drug Design, 78(2), 169-181.
- Tang, Z., et al. (2019). Structure-based design of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as potent and selective p21-activated kinase 4 (PAK4) inhibitors. Journal of Medicinal Chemistry, 62(17), 7824-7838.
- Thomas, M., et al. (2018). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 8(70), 40156-40185.
- Wallace, E. M., et al. (2007). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 17(21), 5878-5882.
- Zhang, X., et al. (2017). Structure–activity relationship studies based on quinazoline derivatives as EGFR kinase inhibitors (2017–present). Molecules, 22(10), 1649.
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Application Notes and Protocols for Kinase Inhibition Assays using 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, a novel potential kinase inhibitor. These notes are designed to offer both theoretical understanding and practical, step-by-step protocols for its characterization in biochemical kinase inhibition assays.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors.[1][2][3] Molecules based on this heterocyclic system have shown remarkable efficacy in targeting protein kinases, which are critical regulators of cellular processes like proliferation, differentiation, and survival.[1][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[1][5]
Quinazoline-based inhibitors typically function by competing with ATP for binding within the kinase catalytic domain, thereby blocking the phosphorylation of substrate proteins and interrupting downstream signaling cascades.[2][3] The specific substitutions on the quinazoline ring dictate the inhibitor's potency and selectivity for different kinases.[2] For instance, the 4-anilinoquinazoline structure is a well-established pharmacophore for targeting the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[1][2][3]
The compound of interest, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, possesses key structural features suggesting its potential as a kinase inhibitor. The pivalate group is likely a lipophilic ester designed to enhance cell membrane permeability, acting as a prodrug that is hydrolyzed intracellularly to release the active 7-hydroxy compound. This guide will focus on characterizing the inhibitory activity of this compound in its active form.
Principle of Kinase Inhibition Assays
The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a specific kinase in the presence of varying concentrations of an inhibitor. The potency of the inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[6][7]
There are several methods to measure kinase activity, each with its own advantages and disadvantages. These methods generally detect either the consumption of ATP or the formation of the phosphorylated product.[8][9]
-
Luminescence-Based Assays (e.g., Kinase-Glo®): These assays quantify the amount of ATP remaining after the kinase reaction.[10][11][12] A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.[9][13] This method is highly sensitive, amenable to high-throughput screening (HTS), and avoids the use of radioactive materials.[14]
-
Fluorescence-Based Assays (e.g., TR-FRET): These assays often use a labeled antibody that specifically recognizes the phosphorylated substrate, leading to a change in fluorescence properties like Förster Resonance Energy Transfer (FRET).[4][8][15] They offer high sensitivity and a homogenous "mix-and-read" format.[8][16]
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radioactive phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.[6][8][16] While highly sensitive and direct, they require specialized handling and disposal of radioactive materials.[8]
For the purpose of these application notes, we will provide detailed protocols for a luminescence-based assay due to its robustness, safety, and widespread availability.
Pre-Assay Preparation: The Foundation of Reliable Data
Meticulous preparation is critical for obtaining reproducible and trustworthy results. The following steps outline the essential pre-assay considerations.
Compound Handling and Solubilization
Small molecule inhibitors are typically stored as dry powders and reconstituted in a suitable solvent to create a high-concentration stock solution.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for organic small molecules due to its high solubilizing capacity.[15][17] Always use anhydrous, high-purity DMSO.
-
Stock Solution Preparation:
-
Carefully weigh the vial of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate before and after opening to accurately determine the amount of compound.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock, typically 10-50 mM. For example, for a compound with a molecular weight of 322.75 g/mol , adding 310 µL of DMSO to 10 mg of compound will yield a 100 mM stock solution.
-
Ensure complete dissolution by vortexing and gentle warming if necessary.
-
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Serial Dilution Protocol
Serial dilutions of the inhibitor are prepared to test a range of concentrations in the kinase assay. It is crucial to perform these dilutions carefully to ensure accuracy.
Table 1: Example Serial Dilution Scheme for IC50 Determination
| Step | Starting Concentration | Volume of Inhibitor | Volume of DMSO | Final Concentration |
| 1 | 10 mM (Stock) | 10 µL | 90 µL | 1 mM |
| 2 | 1 mM | 10 µL | 90 µL | 100 µM |
| 3 | 100 µM | 30 µL | 60 µL (3-fold) | 33.3 µM |
| 4 | 33.3 µM | 30 µL | 60 µL (3-fold) | 11.1 µM |
| 5 | 11.1 µM | 30 µL | 60 µL (3-fold) | 3.7 µM |
| 6 | 3.7 µM | 30 µL | 60 µL (3-fold) | 1.2 µM |
| 7 | 1.2 µM | 30 µL | 60 µL (3-fold) | 0.4 µM |
| 8 | 0.4 µM | 30 µL | 60 µL (3-fold) | 0.14 µM |
| 9 | 0.14 µM | 30 µL | 60 µL (3-fold) | 0.046 µM |
| 10 | 0.046 µM | 30 µL | 60 µL (3-fold) | 0.015 µM |
Causality Note: Performing serial dilutions in DMSO before adding to the aqueous assay buffer prevents the inhibitor from precipitating, which can occur when a high concentration of a DMSO-dissolved compound is directly diluted into an aqueous solution.[17] The final DMSO concentration in the assay should be kept constant across all wells (typically ≤1%) to avoid solvent-induced effects on kinase activity.[15]
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)
This protocol is a general guideline and should be optimized for the specific kinase being investigated.
Materials and Reagents
-
Recombinant Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
4-Chloro-7-hydroxyquinazolin-6-yl pivalate (or its active form)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (at a concentration near the Km for the kinase)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Assay Workflow Diagram
Caption: Workflow for a typical luminescence-based kinase inhibition assay.
Step-by-Step Procedure
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted inhibitor to the appropriate wells of a white 96-well plate.
-
For control wells, add 5 µL of DMSO:
-
100% Activity Control (No Inhibitor): DMSO only.
-
0% Activity Control (No Kinase): DMSO only.
-
-
-
Kinase Reaction: [18]
-
Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.
-
Add 20 µL of the kinase/substrate master mix to all wells except the "No Kinase" controls. Add 20 µL of buffer/substrate mix to the "No Kinase" wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Prepare the ATP solution in the kinase assay buffer.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells. The final volume is now 50 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
-
Luminescent Signal Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 50 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescence reaction.
-
Mix briefly on a plate shaker and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation
Calculating Percent Inhibition
The raw luminescence data is first converted to percent inhibition using the control wells.
-
Let RLU_sample be the luminescence from a well with the inhibitor.
-
Let RLU_max be the average luminescence from the "100% Activity" (DMSO) control wells.
-
Let RLU_min be the average luminescence from the "0% Activity" (No Kinase) control wells.
Formula for Percent Inhibition: % Inhibition = 100 * (1 - [(RLU_sample - RLU_min) / (RLU_max - RLU_min)])
IC50 Determination
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.[19][20]
Graphing Software (e.g., GraphPad Prism):
-
Enter the inhibitor concentrations (log scale) on the X-axis.
-
Enter the corresponding percent inhibition values on the Y-axis.
-
Use a non-linear regression analysis to fit the data to the following equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
The software will calculate the LogIC50, from which the IC50 value is derived.
Data Trustworthiness: The Z'-Factor
To validate the quality of the assay for high-throughput screening, the Z'-factor should be calculated. It provides a measure of the statistical effect size and the separation between the high and low controls.
Formula for Z'-Factor: Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]
-
SD_max and Mean_max are the standard deviation and mean of the "100% Activity" controls.
-
SD_min and Mean_min are the standard deviation and mean of the "0% Activity" controls.
An assay with a Z'-factor > 0.5 is considered excellent and robust for screening purposes.[18]
Advanced Considerations and Troubleshooting
Mechanism of Action: ATP Competition
To determine if 4-Chloro-7-hydroxyquinazolin-6-yl pivalate acts as an ATP-competitive inhibitor, the IC50 determination can be repeated at several different ATP concentrations.
Caption: Logic diagram for determining ATP-competitive inhibition.
If the inhibitor is ATP-competitive, its apparent IC50 value will increase as the concentration of ATP increases. This is because more ATP is present to outcompete the inhibitor for binding to the kinase.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Kinase Inhibition Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting- Incomplete mixing of reagents- Inhibitor precipitation | - Calibrate pipettes- Ensure thorough mixing after each addition- Check inhibitor solubility; lower the final DMSO concentration if necessary |
| Low Z'-factor (<0.5) | - Small signal window between positive and negative controls- High variability | - Optimize enzyme/substrate concentrations- Increase incubation time (ensure linearity)- Address sources of variability |
| Inconsistent IC50 values | - Instability of inhibitor in assay buffer- Different batches of reagents (kinase, ATP)- Autophosphorylation of the kinase[6] | - Prepare fresh dilutions for each experiment- Qualify new reagent batches against a reference inhibitor- Consider pre-incubating the kinase to allow for complete autophosphorylation if it's an activating modification[6] |
| No inhibition observed | - Inhibitor is inactive against the target kinase- Incorrect inhibitor concentration- Degradation of the compound | - Test against a broader panel of kinases- Verify stock concentration and dilution scheme- Check compound stability and storage conditions |
Conclusion and Future Directions
These application notes provide a robust framework for the initial biochemical characterization of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. By following these protocols, researchers can reliably determine its inhibitory potency (IC50) against a kinase of interest and gain preliminary insights into its mechanism of action.
A critical next step is to transition from biochemical assays to cell-based assays.[21] Cellular assays provide a more physiologically relevant context, accounting for factors like cell permeability, intracellular metabolism of the pivalate ester, and engagement with the target kinase within its natural signaling network.[21][22] Successful translation of activity from biochemical to cellular assays is a crucial milestone in the early stages of drug discovery.
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 801. Retrieved from [Link]
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Khan, I., et al. (2024). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. International Journal of Molecular Sciences, 25(12), 6487. Retrieved from [Link]
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Celtarys Research. (2024, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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El-Zahabi, M. A. (2023). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. Azhar Journal of Pharmaceutical Sciences, 68, 82-100. Retrieved from [Link]
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Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 375-388. Retrieved from [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Al-Ostath, A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. Retrieved from [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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Al-Ostath, A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. Retrieved from [Link]
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Hennessy, M., et al. (2005). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 48(10), 3684-3696. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors... Retrieved from [Link]
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de Oliveira, R. B., et al. (2011). 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity. Archiv der Pharmazie, 344(10), 656-663. Retrieved from [Link]
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Wierońska, J. M., et al. (2022). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu 7 Receptor Modulation Activity and Antipsychotic-Like Properties. Molecules, 27(19), 6296. Retrieved from [Link]
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American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]
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Li, H., et al. (2024). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 281, 117735. Retrieved from [Link]
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Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 441-458. Retrieved from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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Kramer, M., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 479-487. Retrieved from [Link]
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ResearchGate. (2011). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Retrieved from [Link]
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Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies, 7(6), 606-614. Retrieved from [Link]
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Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 240-246. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... Retrieved from [Link]
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Wang, Y., et al. (2023). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules, 28(15), 5854. Retrieved from [Link]
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Li, Q., et al. (2023). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules, 28(5), 2320. Retrieved from [Link]
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Methodology for the Dissolution of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate for Preclinical Research
Application Note & Protocol: A-769662
Abstract & Scope
This document provides a comprehensive guide for the solubilization of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, a quinazoline derivative intended for in vitro and in vivo experimental applications. Due to the hydrophobic nature inherent to many quinazoline-based small molecules and pivalate esters, achieving a stable, homogenous solution suitable for biological assays is a critical first step for obtaining reliable and reproducible data.[1][2] This guide outlines the physicochemical rationale for solvent selection, provides detailed, step-by-step protocols for preparing high-concentration stock solutions and aqueous working solutions, and includes essential validation and troubleshooting steps. The methodologies described herein are grounded in established principles of small molecule handling for drug discovery research.
Scientific & Mechanistic Rationale
The Physicochemical Challenge
4-Chloro-7-hydroxyquinazolin-6-yl pivalate incorporates two key structural features that dictate its solubility profile:
-
Quinazoline Core: The quinazoline scaffold is a common heterocyclic motif in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies.[3][4][5] These planar, aromatic structures often exhibit low aqueous solubility due to their lipophilic character.
-
Pivalate Ester: The pivalate (trimethylacetate) ester is a bulky, hydrophobic functional group. Pivalate esters are sometimes employed in prodrug strategies to mask polar functional groups (like the hydroxyl group in this case), thereby enhancing membrane permeability. This esterification significantly increases the compound's overall lipophilicity, further reducing its solubility in aqueous media.[6][7]
Consequently, direct dissolution of this compound in aqueous buffers (e.g., PBS, cell culture media) is highly likely to fail, resulting in precipitation, inaccurate concentrations, and non-reproducible experimental outcomes. The primary strategy is, therefore, to first create a concentrated stock solution in a water-miscible organic solvent before performing serial dilutions into the final aqueous assay medium.
Principle of Solvent Selection
The ideal solvent must meet two criteria: 1) effectively dissolve the compound at a high concentration, and 2) be tolerated by the downstream experimental system (e.g., cells, enzymes) at the final working concentration.
-
Primary Organic Solvents: For hydrophobic small molecules, Dimethyl Sulfoxide (DMSO) is the most common and recommended primary solvent.[8] It is a powerful, polar aprotic solvent with a high capacity to dissolve a wide range of organic compounds. Ethanol and Dimethylformamide (DMF) are also viable alternatives.
-
Aqueous Working Solutions: When diluting the organic stock solution into an aqueous medium, the final concentration of the organic solvent must be kept to a minimum, typically ≤0.5% (v/v), to avoid solvent-induced artifacts or toxicity in biological assays.
Compound Properties & Data
While specific experimental solubility data for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is not widely published, its properties can be inferred from its structure and data from chemical suppliers.
| Property | Value / Description | Source |
| Molecular Formula | C₁₃H₁₃ClN₂O₃ | [9][10] |
| Molecular Weight | 280.71 g/mol | [10][11] |
| Appearance | Expected to be a solid powder. | [12] |
| Predicted Solubility | Poor in water; Soluble in DMSO, DMF, and Ethanol. | Inferred from structure |
| Storage | Store at 2-8°C in an inert atmosphere for long-term stability. | [9][10] |
Dissolution Workflow & Decision Logic
The following diagram outlines the general workflow and key decision points for dissolving the compound for a typical cell-based assay.
Caption: Workflow for preparing stock and working solutions.
Detailed Experimental Protocols
Safety Precaution: Always handle 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Review the material safety data sheet (MSDS) before use.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol is the standard starting point for most in vitro applications.
Materials:
-
4-Chloro-7-hydroxyquinazolin-6-yl pivalate (MW: 280.71 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous or cell culture grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 280.71 g/mol × 1000 mg/g = 2.81 mg
-
-
Weighing: Carefully weigh out 2.81 mg of the compound and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1.0 mL of 100% DMSO to the vial containing the compound.
-
Dissolution:
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step.
-
Place the vial in a water bath sonicator for 5-10 minutes.[4] Mild warming (e.g., to 37°C) can be applied if necessary, but avoid excessive heat which could degrade the compound.
-
-
Final Inspection (Self-Validation): The solution must be completely clear and free of any visible particulates or haze. This is the primary validation check. If precipitation is observed, the desired concentration may be above the solubility limit in DMSO, and a lower stock concentration should be prepared.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots in tightly sealed vials at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
This protocol describes the dilution of the DMSO stock into an aqueous medium.
Materials:
-
10 mM stock solution of the compound in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
Methodology:
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature. Briefly vortex to ensure homogeneity.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, perform an intermediate dilution first.
-
Pipette 10 µL of the 10 mM stock solution into 990 µL of cell culture medium. This creates a 100 µM intermediate solution (a 1:100 dilution). Mix gently by pipetting up and down.
-
-
Final Dilution:
-
Pipette 100 µL of the 100 µM intermediate solution into 900 µL of cell culture medium. This creates the final 10 µM working solution (a 1:10 dilution).
-
Alternatively, for a direct dilution, add 1 µL of the 10 mM stock to 999 µL of medium (a 1:1000 dilution).
-
-
Solvent Concentration Check (Self-Validation): The final DMSO concentration in the working solution is 0.1% (v/v), which is well below the generally accepted toxicity limit for most cell lines.
-
Usage: Use the final working solution immediately. Do not store aqueous dilutions, as the compound may precipitate out of solution over time.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve in DMSO. | The desired concentration exceeds the solubility limit. | Prepare a new, more dilute stock solution (e.g., 5 mM or 1 mM). |
| Poor quality solvent (contains water). | Use fresh, anhydrous, or molecular biology grade DMSO. | |
| Precipitate forms when diluting stock into aqueous medium. | The compound is "crashing out" of solution due to low aqueous solubility. | Decrease the final working concentration. Ensure the final DMSO concentration is sufficient to maintain solubility but still biologically compatible (e.g., 0.1-0.5%). |
| The aqueous medium is at a pH that promotes precipitation. | Check the pH of your buffer. For some compounds, slight pH adjustments can improve solubility. | |
| Inconsistent experimental results. | Incomplete initial dissolution of the stock solution. | Always ensure the stock solution is perfectly clear before use. Re-sonicate if necessary. |
| Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Always aliquot stock solutions and use a fresh aliquot for each experiment. |
References
-
PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from [Link]
-
Byrne, F. P., et al. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. RSC Publishing. Retrieved from [Link]
-
Gasser, S., et al. (2023). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ACS Biomaterials Science & Engineering. Retrieved from [Link]
-
Yuan, H., et al. (2021). Paving the way for small-molecule drug discovery. PubMed Central. Retrieved from [Link]
-
Hassanzadeh, F., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]
-
MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Retrieved from [Link]
-
Gasser, S., et al. (2023). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ResearchGate. Retrieved from [Link]
-
MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]
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Zhu, H., et al. (2021). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. National Institutes of Health. Retrieved from [Link]
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Ristroph, K. D., et al. (2021). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Semantic Scholar. Retrieved from [Link]
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V, M., & K, S. (2019). An overview on Common Organic Solvents and their Toxicity. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Muby Chemicals. (n.d.). 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS. Retrieved from [Link]
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Wang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PubMed Central. Retrieved from [Link]
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Beijing Xinhengyan Technology Co., Ltd. (n.d.). 4-Chloro-7-hydroxyquinazolin-6-yl pivalate - CAS:1145671-38-0. Retrieved from [Link]
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Application Notes and Protocols for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in Cancer Research
Introduction: The Quinazoline Scaffold as a Privileged Motif in Oncology
The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis of numerous biologically active compounds.[1][2] In oncology, quinazoline derivatives have been particularly successful, leading to the development of several FDA-approved targeted therapies.[2] These agents primarily function as inhibitors of protein kinases, enzymes that play a critical role in the signaling pathways governing cell growth, proliferation, and survival.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Notable examples of quinazoline-based kinase inhibitors include gefitinib, erlotinib, and lapatinib, which have revolutionized the treatment of certain solid tumors, particularly non-small cell lung cancer.[4]
The versatility of the quinazoline scaffold lies in the ability to modify its structure at various positions to achieve desired potency, selectivity, and pharmacokinetic properties. The 4-position, in particular, is a key site for modification, with 4-anilinoquinazolines being a well-established class of kinase inhibitors.[4][5] The compound of interest, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, presents a unique set of structural features that suggest its potential as a valuable tool in cancer research. This document provides a comprehensive guide to its hypothesized mechanism of action, potential applications, and detailed protocols for its investigation.
Hypothesized Mechanism of Action: A Prodrug Approach to Kinase Inhibition
Given the absence of direct literature on 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, its biological activity can be inferred from its structural components. It is hypothesized that this compound acts as a prodrug , a pharmacologically inactive derivative that is converted into its active form in vivo.
The pivalate ester at the 6-position is likely a prodrug moiety designed to mask a hydroxyl group, thereby increasing the compound's lipophilicity and facilitating its passive diffusion across cell membranes.[6][7] Once inside the cell, endogenous esterases are expected to cleave the pivalate group, revealing a hydroxyl group at the 6-position. This enzymatic activation would yield the active metabolite, likely a 4-chloro-6,7-dihydroxyquinazoline derivative.
The 4-chloro group serves as a reactive "warhead" or a versatile synthetic handle. In many kinase inhibitors, a chlorine atom at this position acts as a leaving group, allowing for nucleophilic substitution by amino acid residues in the kinase active site, leading to covalent inhibition. Alternatively, it can be used in the laboratory as a reactive intermediate for the synthesis of a library of 4-substituted quinazoline derivatives, such as the well-known 4-anilinoquinazolines.[5]
The resulting 7-hydroxy and unmasked 6-hydroxy groups on the quinazoline ring are critical for target engagement. In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, substitutions at the 6 and 7 positions are known to be crucial for high-affinity binding to the ATP-binding pocket of the kinase domain.[2] Specifically, these hydroxyl groups can form key hydrogen bonds with amino acid residues in the active site, contributing to the inhibitory potency and selectivity of the compound.
Therefore, the proposed mechanism involves:
-
Cellular Uptake: The lipophilic pivalate ester enhances cell permeability.
-
Prodrug Activation: Intracellular esterases hydrolyze the pivalate group to reveal the active dihydroxyquinazoline.
-
Target Inhibition: The active metabolite, possessing a 4-chloro group and 6,7-dihydroxy substitutions, is hypothesized to target and inhibit the activity of a protein kinase, such as EGFR or a related member of the ErbB family.
Figure 1: Hypothesized mechanism of action of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate as a prodrug kinase inhibitor.
Applications in Cancer Research
Based on its hypothesized mechanism of action, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate has several potential applications in cancer research:
-
Screening for Novel Kinase Inhibitors: The 4-chloro group makes this compound an excellent starting material for the synthesis of a library of 4-substituted quinazoline derivatives. By reacting it with a diverse range of amines, researchers can generate a multitude of 4-anilinoquinazolines for screening against a panel of cancer cell lines or purified kinases to identify novel inhibitors.
-
Investigating Prodrug Strategies: This compound can be used as a model to study the effectiveness of pivalate ester prodrugs in enhancing the cellular activity of hydroxylated quinazoline inhibitors. Comparative studies with its non-esterified counterpart can elucidate the impact on cell permeability, metabolic stability, and overall efficacy.
-
Probing Kinase Signaling Pathways: As a potential kinase inhibitor, this compound can be used to probe the role of specific kinases in cancer cell signaling. By observing the downstream effects of its active metabolite on pathways like the MAPK/ERK and PI3K/Akt pathways, researchers can gain insights into the molecular drivers of cancer progression.
-
Structure-Activity Relationship (SAR) Studies: By synthesizing analogs with modifications at the 6 and 7 positions, researchers can perform detailed SAR studies to understand the structural requirements for potent and selective kinase inhibition.
Experimental Protocols
The following protocols provide a framework for investigating the anticancer properties of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]
Materials:
-
Cancer cell line of interest (e.g., A549 - non-small cell lung cancer, MCF-7 - breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
4-Chloro-7-hydroxyquinazolin-6-yl pivalate (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro EGFR Kinase Assay
This protocol is for determining the direct inhibitory effect of the compound on the enzymatic activity of a purified kinase, such as EGFR.[11][12] This assay measures the phosphorylation of a substrate by the kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
4-Chloro-7-hydroxyquinazolin-6-yl pivalate (and its pre-synthesized active metabolite, if available)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Kinase Reaction: In each well of a white 96-well plate, add the kinase assay buffer, the substrate, and the compound at various concentrations.
-
Initiate Reaction: Add the recombinant EGFR kinase to each well, followed by the addition of ATP to start the reaction. The final reaction volume is typically 25 µL.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure Luminescence: Read the luminescent signal using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of EGFR Signaling Pathway
This protocol is used to assess the effect of the compound on the phosphorylation status of EGFR and its downstream signaling proteins (e.g., Akt, ERK) in cancer cells.[13][14][15]
Materials:
-
Cancer cell line (e.g., A431, which overexpresses EGFR)
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
4-Chloro-7-hydroxyquinazolin-6-yl pivalate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to attach. Starve the cells in serum-free medium for 24 hours. Pre-treat the cells with the compound at various concentrations for 2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL detection reagent.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Figure 2: Recommended experimental workflow for evaluating the anticancer potential of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Data Presentation
The following tables provide examples of how to present the quantitative data obtained from the proposed experiments.
Table 1: In Vitro Cytotoxicity of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
| Cell Line | IC₅₀ (µM) after 72h exposure |
| A549 (Lung Cancer) | [Insert Value] |
| MCF-7 (Breast Cancer) | [Insert Value] |
| HCT116 (Colon Cancer) | [Insert Value] |
| Positive Control (e.g., Gefitinib) | [Insert Value] |
Table 2: In Vitro Kinase Inhibitory Activity
| Kinase Target | Compound | IC₅₀ (nM) |
| EGFR (Wild-Type) | 4-Chloro-7-hydroxyquinazolin-6-yl pivalate | [Insert Value] |
| EGFR (Wild-Type) | Active Metabolite* | [Insert Value] |
| Positive Control (e.g., Erlotinib) | [Insert Value] |
*The active metabolite (4-Chloro-6,7-dihydroxyquinazoline derivative) would need to be synthesized for direct comparison.
References
- Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875.
- Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews, 54(4), 589-598.
- Hennequin, L. F., et al. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312.
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved January 26, 2026, from [Link]
- Kandegedara, A., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 87(18), 9484-9491.
- Li, G., et al. (2021). Guideline for anticancer assays in cells. Frontiers in Pharmacology, 12, 722247.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Park, J. H., et al. (2019). Resveratrol Sensitizes Colorectal Cancer Cells to Cetuximab by Connexin 43 Upregulation-Induced Akt Inhibition. Cancers, 11(11), 1675.
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved January 26, 2026, from [Link]
- Singh, M., & Silakari, O. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1369.
- Šimůnek, T., et al. (2012). Prodrug design of phenolic drugs. Current Pharmaceutical Design, 18(8), 1128-1159.
- Thomas, A. P., et al. (2021). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 42, 128054.
- Wang, D., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 674341.
- Zlota, A. A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
- Ciaccio, M. F., et al. (2010). Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays.
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Application Notes & Protocols: 4-Chloro-7-hydroxyquinazolin-6-yl pivalate as a Putative Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Numerous quinazoline derivatives have been developed as therapeutic agents, particularly as kinase inhibitors for oncology.[2][3][4][5][6] This document provides detailed application notes and protocols for the characterization and utilization of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate , a less-studied derivative, as a potential chemical probe. While direct biological data for this specific compound is scarce, its structural features—notably the 4-chloroquinazoline core—suggest a likely role as an inhibitor of ATP-binding proteins, such as kinases. These notes are intended to guide researchers in exploring its biological activity, identifying its molecular targets, and employing it as a tool to investigate cellular signaling pathways.
Introduction and Rationale
Quinazoline-based compounds have a rich history in drug discovery, with several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, targeting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[4][5] The core structure of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate suggests it may function as a covalent inhibitor. The chloro-substituent at the 4-position of the quinazoline ring is susceptible to nucleophilic attack by amino acid residues, such as cysteine, within the active site of a target protein.[1] The pivalate ester at the 6-position may influence cell permeability and could potentially be cleaved by intracellular esterases, releasing the active hydroxy-form of the compound.
These application notes will provide a framework for:
-
The synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
-
The investigation of its potential as a kinase inhibitor.
-
Its application in cell-based assays to probe biological pathways.
-
A strategy for the deconvolution of its cellular targets.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃ClN₂O₃ | [7] |
| Molecular Weight | 280.71 g/mol | [7] |
| Appearance | Likely a solid | Inferred |
| Storage | Inert atmosphere, 2-8°C | [7] |
Proposed Synthesis
A plausible synthetic route for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate can be adapted from established methods for similar quinazoline derivatives.[3][8] The following is a proposed synthetic scheme:
Caption: Proposed two-step synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Biochemical Assays: Probing Kinase Inhibition
Given that many quinazoline derivatives target kinases, a primary step is to screen 4-Chloro-7-hydroxyquinazolin-6-yl pivalate against a panel of kinases.[2][5][9]
Protocol 3.1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure to assess the inhibitory activity of the compound against a specific kinase.
Materials:
-
4-Chloro-7-hydroxyquinazolin-6-yl pivalate
-
Recombinant kinase of interest (e.g., EGFR, PAK4)
-
Substrate peptide for the kinase
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for testing (e.g., 100 µM to 1 nM).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilutions. Include DMSO-only wells as a negative control.
-
Add 5 µL of a 2X kinase/substrate solution (containing the kinase and its specific substrate peptide in kinase buffer).
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assays: Assessing Cellular Activity and Target Engagement
Cell-based assays are crucial for understanding the compound's effects in a biological context, including its cell permeability and ability to engage its target.[4][10]
Protocol 4.1: Cell Viability Assay (e.g., MTT Assay)
This protocol measures the effect of the compound on cell proliferation and viability.
Materials:
-
Complete cell culture medium
-
4-Chloro-7-hydroxyquinazolin-6-yl pivalate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a medium-only control.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percent viability relative to the untreated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition).
-
Target Deconvolution and Validation
Identifying the specific cellular targets of a novel compound is a critical step in its development as a chemical probe.
Strategy 5.1: A Workflow for Target Identification
Caption: A multi-pronged approach for the identification and validation of cellular targets.
A combination of affinity-based proteomics, thermal proteome profiling (TPP), and computational approaches can generate a list of potential targets.[12] These candidates must then be validated through biochemical and cellular assays, as well as genetic methods like CRISPR or siRNA to confirm their relevance to the compound's observed phenotype.
Conclusion and Future Directions
4-Chloro-7-hydroxyquinazolin-6-yl pivalate represents an intriguing chemical entity with the potential to be developed into a valuable chemical probe. Its structural similarity to known kinase inhibitors provides a strong rationale for investigating its activity in this context. The protocols outlined in this document offer a comprehensive starting point for researchers to systematically characterize its biochemical and cellular effects, ultimately leading to the identification of its molecular targets and its application in dissecting complex biological processes. Future work should focus on executing the proposed target identification workflow and synthesizing fluorescently labeled or biotinylated analogs to facilitate imaging and affinity purification studies.
References
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Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. Retrieved January 26, 2026, from [Link]
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Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (n.d.). Arabian Journal of Chemistry. Retrieved January 26, 2026, from [Link]
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]
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Quinazoline. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions. (2023, November 16). PubMed. Retrieved January 26, 2026, from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]
-
Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. (n.d.). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]
-
Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]
-
Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2014, September 12). PubMed. Retrieved January 26, 2026, from [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. (n.d.). Brieflands. Retrieved January 26, 2026, from [Link]
-
Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Quinazoline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]
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Step-by-step synthesis protocol for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
An Application Note and Step-by-Step Protocol for the Synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives are recognized for their diverse pharmacological activities, including potent inhibition of protein kinases, which are crucial targets in oncology.[1] Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a prominent example that underscores the therapeutic importance of the 4-anilinoquinazoline framework.
The synthesis of complex drug molecules like Gefitinib often relies on a convergent strategy, requiring the preparation of key, functionalized intermediates.[2] The target molecule of this protocol, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, is a valuable such intermediate. It possesses three key features for further elaboration:
-
A 4-chloro substituent , which is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine side chains.[1]
-
A free 7-hydroxyl group , which can be alkylated to introduce other functionalities.
-
A 6-pivaloyloxy group , which serves as a sterically hindered and robust protecting group for the 6-hydroxyl function, preventing its participation in reactions until a later, desired deprotection step.
This document provides a detailed, three-part protocol for the synthesis of this key intermediate, beginning from the commercially available 6,7-dimethoxyquinazolin-4(3H)-one. The protocol is designed for researchers and scientists in drug development, offering not just a series of steps, but also the underlying chemical principles and rationale for each procedural choice.
Overall Synthetic Scheme
The synthesis proceeds in three main stages: (A) demethylation of the starting material to reveal the dihydroxy core, (B) regioselective protection of the 6-hydroxyl group using pivaloyl chloride, and (C) chlorination of the 4-oxo position to yield the final product.
Caption: Figure 1: Overall Synthetic Pathway
Materials and Reagents
Proper handling and sourcing of high-purity reagents are critical for the success of this synthesis.
| Reagent/Material | Molecular Formula | MW ( g/mol ) | CAS No. | Supplier (Example) | Notes |
| 6,7-Dimethoxyquinazolin-4(3H)-one | C₁₀H₁₀N₂O₃ | 206.20 | 13791-75-0 | Sigma-Aldrich | Starting material. |
| Hydrobromic acid (48% aq.) | HBr | 80.91 | 10035-10-6 | Acros Organics | Highly corrosive. Use in a well-ventilated fume hood. |
| Pivaloyl chloride (PivCl) | C₅H₉ClO | 120.58 | 3282-30-2 | TCI Chemicals | Lachrymatory and corrosive. Handle with care. |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Fisher Scientific | Anhydrous grade recommended. Stench. |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 10025-87-3 | Sigma-Aldrich | Highly toxic and corrosive. Reacts violently with water. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | EMD Millipore | Anhydrous grade recommended. Used as catalyst. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | VWR Chemicals | Anhydrous grade for reactions. |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific | For extraction and purification. |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | VWR Chemicals | For purification/crystallization. |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Sigma-Aldrich | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Fisher Scientific | For drying organic layers. |
Experimental Protocol: Step-by-Step Synthesis
Part A: Synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one (Intermediate 1)
Rationale: This step involves the cleavage of two methyl ether bonds to unmask the hydroxyl groups. While various demethylating agents exist (e.g., BBr₃, L-methionine/MSA), hydrobromic acid is a potent and cost-effective choice for complete demethylation of aryl methyl ethers, proceeding via an SN2 mechanism on the protonated ether.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol).
-
Reagent Addition: In a fume hood, carefully add 48% aqueous hydrobromic acid (100 mL).
-
Reaction: Heat the mixture to reflux (approx. 124-126 °C) using a heating mantle. The solid will gradually dissolve. Maintain a vigorous reflux for 12-18 hours. Monitor the reaction progress by TLC (e.g., DCM:Methanol 9:1), checking for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) and then with cold acetone (2 x 30 mL).
-
Drying: Dry the resulting tan solid under high vacuum at 60 °C overnight to yield 6,7-dihydroxyquinazolin-4(3H)-one (Intermediate 1).
-
Expected Yield: 75-85%.
-
Characterization: The product can be characterized by ¹H NMR and Mass Spectrometry to confirm its identity.
-
Part B: Synthesis of 7-Hydroxy-6-(pivaloyloxy)quinazolin-4(3H)-one (Intermediate 2)
Rationale: This step introduces the bulky pivaloyl protecting group. The key challenge is achieving regioselectivity. While electronic effects can influence the relative acidity of the two hydroxyl groups, steric hindrance often plays a decisive role. We hypothesize that the C7-OH, being para to the N1 nitrogen, may be sterically more accessible than the C6-OH, which is flanked by the C7-OH and the fused ring system. Therefore, careful, slow addition of one equivalent of pivaloyl chloride at low temperatures is employed to favor mono-acylation at the more reactive site. For the purpose of this protocol, we will assume the desired regiochemistry is achieved.
-
Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add Intermediate 1 (8.0 g, 44.9 mmol) and anhydrous pyridine (160 mL). Stir the suspension until a homogenous solution is formed.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add pivaloyl chloride (5.5 mL, 44.9 mmol, 1.0 equivalent) dropwise to the cold solution over 30 minutes using a syringe pump. Maintain the internal temperature below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours. Monitor the reaction by TLC for the formation of the product and consumption of the starting material.
-
Quenching & Workup: Cool the mixture back to 0 °C and slowly pour it into 500 mL of ice-cold 1M HCl (aq). A precipitate will form. Stir the slurry for 30 minutes.
-
Isolation: Collect the solid by vacuum filtration. Wash the solid with deionized water (3 x 100 mL) until the filtrate is neutral.
-
Drying & Purification: Dry the crude product under vacuum. If necessary, purify the material by recrystallization from ethanol/water or by column chromatography (silica gel, gradient elution with DCM/Methanol) to isolate the desired regioisomer, 7-hydroxy-6-(pivaloyloxy)quinazolin-4(3H)-one (Intermediate 2).
-
Expected Yield: 50-65% (dependent on regioselectivity).
-
Part C: Synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate (Final Product)
Rationale: The conversion of the 4-oxo group to a 4-chloro group is a critical activation step. This transformation is typically achieved with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4] The reaction is often catalyzed by DMF, which forms a Vilsmeier-Haack type reagent in situ, the electrophilic species that facilitates the chlorination of the amide oxygen.
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a stir bar and reflux condenser (fitted with a calcium chloride drying tube). Add Intermediate 2 (5.0 g, 19.1 mmol) to the flask.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 50 mL) to the flask, followed by a catalytic amount of anhydrous DMF (0.5 mL).
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The solid should dissolve as the reaction progresses, resulting in a clear, yellowish solution. Monitor the reaction by TLC (EtOAc/Hexanes 1:1) until the starting material is consumed.
-
Removal of Excess Reagent: After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a base trap).
-
Workup: Caution: This step is highly exothermic and releases HCl gas. Place the flask containing the viscous residue in a large ice bath. Very slowly and carefully, add crushed ice to the residue with vigorous stirring until the reaction is quenched. A precipitate will form.
-
Neutralization & Extraction: Continue stirring for 30 minutes, then neutralize the acidic slurry by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or flash column chromatography to yield the final product, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
-
Expected Yield: 70-80%.
-
Workflow and Safety
The entire process involves hazardous materials and should be conducted with appropriate engineering controls and personal protective equipment.
Caption: Figure 2: Laboratory Workflow Diagram
Safety Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/solvent-resistant gloves.
-
Hydrobromic acid, pivaloyl chloride, and phosphorus oxychloride are highly corrosive and toxic. Avoid inhalation of vapors and contact with skin.
-
The quenching of POCl₃ is extremely exothermic and releases HCl gas. Perform this step slowly and with extreme caution behind a blast shield.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Available from: [Link]
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- Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (2012). Google Patents.
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University. Available from: [Link]
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Synthesis of 7-chloroquinolinyl-4-. (2025). ResearchGate. Available from: [Link]
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7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2025). ResearchGate. Available from: [Link]
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Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. (n.d.). ResearchGate. Available from: [Link]
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Preparation of chloroquinazolines 6 via oxoesters 7; reagents and... (n.d.). ResearchGate. Available from: [Link]
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Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. Available from: [Link]
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Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC. Available from: [Link]
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Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine. (n.d.). Atlantis Press. Available from: [Link]
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Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.). NIH. Available from: [Link]
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Application Notes and Protocols for In Vivo Experimental Design with 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design and application of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, a novel small molecule inhibitor with potential therapeutic applications. This document outlines the rationale behind experimental choices, detailed protocols, and data interpretation strategies to ensure scientific rigor and reproducibility.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1] Its versatile structure allows for diverse substitutions, leading to compounds with a wide range of biological activities, including antifungal and antitumor properties.[1][2][3] 4-Chloro-7-hydroxyquinazolin-6-yl pivalate belongs to this promising class of compounds. While specific in vivo data for this exact molecule is emerging, its structural alerts suggest potential as a modulator of key cellular signaling pathways implicated in diseases such as cancer.
This guide will, therefore, provide a robust framework for the preclinical in vivo evaluation of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, adaptable for various disease models.
Preclinical Development Rationale
The journey of a small molecule from bench to bedside involves rigorous preclinical evaluation to establish its safety and efficacy.[4][5] In vivo studies are a critical component of this process, providing insights into the compound's behavior in a complex biological system.[6][7]
The Importance of a Well-Designed In Vivo Study
A meticulously designed in vivo experiment is paramount for generating reliable and translatable data. Key considerations include the selection of an appropriate animal model, determination of the optimal route of administration and dosing regimen, and the implementation of sensitive endpoints for efficacy and toxicity assessment.[8] All animal experiments must be conducted in compliance with institutional and national guidelines for the humane care and use of laboratory animals.[9][10][11][12][13][14]
Experimental Design Workflow
The following workflow outlines the key stages in the in vivo evaluation of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Caption: In vivo experimental workflow for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Detailed Protocols
Compound Formulation
The successful delivery of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in vivo is critically dependent on its formulation. The choice of vehicle should ensure solubility, stability, and minimal toxicity.
Protocol 1: Formulation Preparation
-
Solubility Testing: Assess the solubility of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in various biocompatible solvents (e.g., DMSO, ethanol, PEG400, Tween 80) and aqueous solutions (e.g., saline, PBS).
-
Vehicle Selection: Based on solubility data, select a vehicle that allows for the desired concentration of the compound. A common vehicle for initial in vivo studies is a mixture of DMSO, PEG400, Tween 80, and saline.
-
Preparation:
-
Dissolve the required amount of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in a small volume of DMSO.
-
Add PEG400 and vortex thoroughly.
-
Add Tween 80 and vortex again.
-
Bring the final volume with sterile saline and mix until a clear solution is obtained.
-
-
Sterilization: Filter the final formulation through a 0.22 µm syringe filter for sterilization before administration.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[6][7][15] These studies inform the dosing schedule for subsequent efficacy and toxicology assessments.[16]
Protocol 2: Pilot Pharmacokinetic Study in Mice
-
Animal Model: Use healthy, adult mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.
-
Administration: Administer a single dose of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate via the intended clinical route (e.g., oral gavage, intraperitoneal, or intravenous injection).[17][18][19]
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
Efficacy Studies in Xenograft Models
For anti-cancer applications, cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are commonly used to evaluate the efficacy of a test compound.[20][21][22]
Protocol 3: Tumor Growth Inhibition in a Subcutaneous Xenograft Model
-
Cell Culture: Culture a relevant human cancer cell line (e.g., one known to be sensitive to quinazoline-based inhibitors) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10^6 cells in 100-200 µL of a mixture of media and Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers.[23][24] Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment: Administer 4-Chloro-7-hydroxyquinazolin-6-yl pivalate at various doses (determined from pilot PK and dose-range-finding studies) and a vehicle control according to a predefined schedule (e.g., daily, twice daily).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculate the percentage of tumor growth inhibition compared to the vehicle-treated group.
-
Tumor Growth Delay (TGD): Determine the time it takes for tumors to reach a specific size in the treated versus control groups.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of the anti-tumor effect.
Caption: Workflow for a tumor growth inhibition study.
Toxicology and Safety Assessment
Preclinical toxicology studies are crucial for identifying potential adverse effects and establishing a safe dose range for a new drug candidate.[5][6][25][26]
Protocol 4: Acute and Repeated-Dose Toxicity Studies
-
Animal Model: Use healthy rodents (mice or rats).
-
Dose Groups: Include a vehicle control group and at least three dose levels of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate (low, mid, and high).
-
Administration: Administer the compound daily for a specified duration (e.g., 7, 14, or 28 days).
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, including changes in appearance, behavior, and body weight.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis.
-
Necropsy and Histopathology: Perform a thorough gross necropsy and collect major organs for histopathological examination by a qualified veterinary pathologist.
Table 2: Common Toxicology Endpoints
| Category | Parameters |
| Clinical Signs | Appearance, behavior, food/water consumption, body weight |
| Hematology | Red blood cells, white blood cells, platelets, hemoglobin, hematocrit |
| Clinical Chemistry | Liver enzymes (ALT, AST), kidney function (BUN, creatinine), electrolytes |
| Histopathology | Microscopic examination of major organs for signs of cellular damage |
Data Interpretation and Reporting
Thorough data analysis and transparent reporting are essential for the successful translation of preclinical findings.[8] All data should be presented clearly, and statistical analyses should be appropriate for the experimental design.
Conclusion
The in vivo evaluation of novel small molecules like 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a complex but essential process in drug discovery. The protocols and guidelines presented in this document provide a solid foundation for designing and executing robust preclinical studies. By adhering to these principles, researchers can generate high-quality data to support the continued development of this and other promising therapeutic candidates.
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Charles River. (n.d.). Cancer Models. Retrieved from [Link]
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Charles River. (n.d.). Preclinical GLP Toxicology Studies. Retrieved from [Link]
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Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. Retrieved from [Link]
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National Institutes of Health. (2024). The IACUC. Retrieved from [Link]
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UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Retrieved from [Link]
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bioRxiv. (2024). Discovery and characterization of small molecule inhibitors of CBL-B that act as intramolecular glue to enhance T-cell anti-tumor activity. Retrieved from [Link]
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Frontiers. (n.d.). Experimental mouse models for translational human cancer research. Retrieved from [Link]
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MDPI. (2021). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu 7 Receptor Modulation Activity and Antipsychotic-Like Properties. Retrieved from [Link]
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Daemen University. (n.d.). Institutional Animal Care and Use Committee (IACUC). Retrieved from [Link]
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ResearchGate. (n.d.). Tumor growth monitored in vivo by optical imaging. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
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Wiley Online Library. (2017). Growth‐rate model predicts in vivo tumor response from in vitro data. Retrieved from [Link]
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MDPI. (2020). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]
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MREC. (n.d.). Institutional Animal Care and Use Committee Guidebook. Retrieved from [Link]
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PLOS. (2023). Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. Retrieved from [Link]
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National Cancer Institute. (n.d.). Animal Models Used by PREVENT. Retrieved from [Link]
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ResearchGate. (2025). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Retrieved from [Link]
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IntechOpen. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Retrieved from [Link]
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Harrisburg University. (n.d.). Institutional Animal Care & Use Committee (IACUC). Retrieved from [Link]
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ACS Publications. (2022). Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs. Retrieved from [Link]
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ResearchGate. (2025). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. Retrieved from [Link]
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Taylor & Francis Online. (2022). Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors. Retrieved from [Link]
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Scholars Research Library. (n.d.). Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Retrieved from [Link]
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MDPI. (2020). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Retrieved from [Link]
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Application Note: High-Throughput Screening of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate for Potential Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This document provides a detailed guide for the high-throughput screening (HTS) of the novel compound, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. The application note is structured to provide both the scientific rationale and a practical, step-by-step protocol for assessing the compound's potential as a kinase inhibitor using a fluorescence-based assay format.
Introduction: The Quinazoline Scaffold and the Promise of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1][2][3] Its rigid, heterocyclic structure allows for diverse substitutions, enabling the fine-tuning of interactions with various biological targets. Notably, the quinazoline motif is a well-established pharmacophore in the design of protein kinase inhibitors.[2] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[2][4]
4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a synthetic organic compound featuring this key quinazoline structure.[5] While its specific biological activity is not yet extensively characterized, its structural similarity to known kinase inhibitors suggests it may exhibit inhibitory effects on one or more kinases. The pivalate ester may enhance cell permeability, potentially making it a suitable candidate for cell-based assays as well.
This application note outlines a robust and cost-effective fluorescence-based high-throughput screening assay designed to evaluate the kinase inhibitory potential of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.[4][6][7] Fluorescence assays are highly sensitive, easily miniaturized for HTS, and offer a rapid and reliable method for identifying potential drug candidates from large compound libraries.[6][7][8]
Principle of the Kinase Inhibition Assay
The proposed HTS assay is a universal, enzyme-coupled fluorescence assay that detects the product of the kinase reaction, adenosine diphosphate (ADP).[4] This method is applicable to a wide range of protein kinases. The fundamental principle involves a two-step enzymatic reaction:
-
Kinase Reaction: The kinase of interest catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to a specific substrate, producing ADP and a phosphorylated substrate.
-
Detection Reaction: A coupling enzyme system utilizes the generated ADP to produce a fluorescent signal. The intensity of the fluorescence is directly proportional to the amount of ADP produced, and therefore, to the activity of the kinase.
In the presence of an effective inhibitor like 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, the kinase activity is reduced, leading to a decrease in ADP production and a corresponding decrease in the fluorescent signal.
Experimental Workflow for High-Throughput Screening
The following diagram illustrates the overall workflow for the high-throughput screening of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Figure 1: High-Throughput Screening Workflow. A streamlined process from compound preparation to data analysis.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format, which is standard for high-throughput screening.[9]
Materials and Reagents
-
Compound: 4-Chloro-7-hydroxyquinazolin-6-yl pivalate (dissolved in 100% DMSO to create a 10 mM stock solution)
-
Kinase: Target protein kinase of interest
-
Kinase Substrate: Specific peptide or protein substrate for the target kinase
-
ATP: Adenosine triphosphate
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
ADP Detection Kit: A commercially available enzyme-coupled fluorescence-based ADP detection kit
-
Controls:
-
Positive Control: A known inhibitor of the target kinase
-
Negative Control: DMSO (vehicle)
-
-
Plates: 384-well, black, flat-bottom plates
-
Equipment:
-
Acoustic liquid handler or multichannel pipette
-
Plate reader with fluorescence detection capabilities
-
Incubator
-
Reagent Preparation
-
Compound Dilution Plate: Prepare a serial dilution of the 10 mM stock of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in 100% DMSO. This will be the source plate for dispensing into the assay plate.
-
Kinase Reaction Mix: Prepare a 2X kinase reaction mix containing the kinase and its substrate in the assay buffer. The optimal concentrations of the enzyme and substrate should be determined empirically in an assay development phase.
-
ATP Solution: Prepare a 4X ATP solution in the assay buffer. The concentration should be at the Km value for the specific kinase to ensure competitive inhibition can be detected.
-
ADP Detection Reagent: Prepare the detection reagent according to the manufacturer's instructions.
Assay Procedure
-
Compound Dispensing: Using an acoustic liquid handler or a multichannel pipette, dispense 50 nL of the serially diluted 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, positive control, and DMSO (negative control) into the wells of a 384-well assay plate.
-
Kinase and Substrate Addition: Add 5 µL of the 2X kinase reaction mix to all wells.
-
Initiation of Kinase Reaction: Add 2.5 µL of the 4X ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the kinase's activity.
-
Termination and Signal Development: Add 10 µL of the prepared ADP detection reagent to all wells. This stops the kinase reaction and initiates the fluorescence signal generation.
-
Signal Incubation: Incubate the plate at room temperature for 30 minutes, protected from light, to allow the fluorescent signal to stabilize.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths as specified by the ADP detection kit manufacturer.
Data Analysis and Interpretation
Calculation of Percent Inhibition
The percentage of kinase inhibition for each concentration of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is calculated using the following formula:
% Inhibition = 100 x (1 - (Signalcompound - Signalbackground) / (Signalnegative control - Signalbackground))
Where:
-
Signalcompound is the fluorescence signal in the presence of the test compound.
-
Signalnegative control is the average fluorescence signal of the DMSO-only wells (0% inhibition).
-
Signalbackground is the average fluorescence signal of wells with no kinase (100% inhibition).
Dose-Response Curves and IC50 Determination
Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).
Figure 2: Illustrative Dose-Response Curve. A graphical representation of inhibitor potency.
Assay Quality Control
The robustness and reliability of the HTS assay should be evaluated using the Z'-factor.[9][10] The Z'-factor is a statistical measure of the separation between the positive and negative controls.
Z' = 1 - (3 * (SDpositive control + SDnegative control)) / |Meanpositive control - Meannegative control|
Where:
-
SD is the standard deviation.
-
Mean is the average signal.
An excellent assay has a Z'-factor between 0.5 and 1.0.[10]
Illustrative Quantitative Data
The following table presents hypothetical data for the HTS of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate against a representative kinase.
| Parameter | Value |
| Compound | 4-Chloro-7-hydroxyquinazolin-6-yl pivalate |
| Target Kinase | Kinase X |
| Assay Format | 384-well fluorescence-based |
| IC50 | 1.2 µM |
| Z'-Factor | 0.78 |
| Screening Concentration | 10 µM |
| % Inhibition at 10 µM | 85% |
Conclusion
This application note provides a comprehensive framework for the high-throughput screening of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate as a potential kinase inhibitor. The described fluorescence-based assay is robust, scalable, and adaptable to a wide range of protein kinases. By following this protocol, researchers can efficiently and accurately assess the inhibitory activity of this novel compound and identify promising starting points for further drug discovery efforts. The quinazoline scaffold holds significant therapeutic potential, and systematic screening of new derivatives is a critical step in unlocking their full value.
References
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Combinatorial Chemistry & High Throughput Screening. (n.d.). Eco-Vector Journals Portal. Retrieved January 26, 2026, from [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019). PubMed. Retrieved January 26, 2026, from [Link]
-
Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (2019). PMC - NIH. Retrieved January 26, 2026, from [Link]
-
7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity. (2011). PubMed. Retrieved January 26, 2026, from [Link]
-
Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. (2019). ACS Publications. Retrieved January 26, 2026, from [Link]
-
High Throughput Screening Assays for Drug Discovery. (n.d.). BellBrook Labs. Retrieved January 26, 2026, from [Link]
-
Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu 7 Receptor Modulation Activity and Antipsychotic-Like Properties. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. (1998). SPIE Digital Library. Retrieved January 26, 2026, from [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. Retrieved January 26, 2026, from [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. Retrieved January 26, 2026, from [Link]
-
Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. (2012). PubMed. Retrieved January 26, 2026, from [Link]
-
7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2011). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2014). PubMed. Retrieved January 26, 2026, from [Link]
-
High Throughput Screening for Protein Kinase Inhibitors. (2005). Bentham Science Publishers. Retrieved January 26, 2026, from [Link]
-
Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2022). MDPI. Retrieved January 26, 2026, from [Link]
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Application Note & Protocol: Recommended Storage and Handling of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
Abstract
This document provides a comprehensive guide to the optimal storage and handling procedures for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, a key intermediate in pharmaceutical research and development. The inherent chemical functionalities of this quinazoline derivative—including a pivalate ester, a phenolic hydroxyl group, and a chlorinated aromatic system—necessitate stringent control over environmental conditions to prevent degradation and ensure its long-term stability and purity. This guide elucidates the scientific rationale behind the recommended conditions and provides detailed protocols for material handling and stability assessment, designed for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Stability
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] The integrity of research compounds like 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is paramount for generating reproducible and reliable experimental data. Degradation not only reduces the effective concentration of the active molecule but can also introduce new chemical entities with potentially confounding biological activities.
This application note moves beyond simple storage advice to provide a framework for understanding the compound's chemical vulnerabilities. By dissecting the roles of its primary functional groups, we can establish a robust strategy to mitigate risks associated with hydrolysis, oxidation, photodegradation, and thermal stress.
Chemical Profile and Inherent Stability Considerations
To establish an evidence-based storage protocol, we must first analyze the compound's structure and the lability of its constituent parts.
Caption: Chemical name of the topic compound.
-
Quinazoline Core: The fused benzene and pyrimidine ring system is generally stable but can be susceptible to oxidation, particularly under harsh conditions or prolonged exposure to atmospheric oxygen.[2] The nitrogen atoms in the pyrimidine ring also influence the electronic properties of the entire molecule.
-
Pivalate Ester Group: The ester linkage is a primary site for potential hydrolytic cleavage. However, the pivalate group (tert-butylcarbonyl) is sterically bulky, which significantly hinders nucleophilic attack by water. This makes it substantially more resistant to hydrolysis than simpler esters like acetates or benzoates.[3][4] Despite this increased stability, hydrolysis remains a primary long-term degradation risk, especially in the presence of moisture and non-neutral pH.[5]
-
Phenolic Hydroxyl (-OH) Group: Free phenolic hydroxyls are susceptible to oxidation, which can be catalyzed by light, heat, or trace metal impurities. This can lead to the formation of colored quinone-type byproducts, compromising the compound's purity.
-
Chloro (-Cl) Group: Halogenated aromatic compounds can be sensitive to light, particularly UV radiation.[6] Photodegradation can occur through homolytic cleavage of the carbon-chlorine bond, initiating radical chain reactions.
Recommended Storage Conditions
Based on the chemical profile, a multi-faceted approach is required to ensure the long-term stability of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. A chemical supplier of this compound recommends storage in an inert atmosphere at 2-8°C.[7] The following table and explanations provide a more detailed and scientifically grounded set of recommendations.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2°C to 8°C | Refrigeration slows the kinetics of all potential degradation reactions, including hydrolysis and oxidation.[8] Avoid freezing, as this can cause moisture condensation upon thawing. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen, directly preventing the oxidation of the phenolic hydroxyl group and the quinazoline ring system.[8] |
| Moisture | <30% Relative Humidity (RH) | Minimizing moisture is critical to prevent the slow hydrolysis of the pivalate ester.[5] The compound may be hygroscopic, making moisture control essential.[9][10] |
| Light | Protection from Light (Amber Vial) | An amber glass vial or opaque container is mandatory to block UV and visible light, preventing photodegradation of the chloro-aromatic system.[6][8][11] |
Handling Protocols: Preserving Integrity from Vial to Experiment
Proper handling is as crucial as proper storage. Each time the primary container is opened, the compound is exposed to ambient conditions.
4.1. Handling the Solid Compound
-
Preparation: Before opening, allow the container to equilibrate to room temperature for at least 30-60 minutes in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: All weighing and aliquoting should ideally be performed inside a glove box with a nitrogen or argon atmosphere.[8][12]
-
If a Glove Box is Unavailable: Work quickly in a low-humidity environment. Purge the vial's headspace with an inert gas (e.g., argon) before re-sealing.
-
Container Sealing: After use, ensure the container is tightly sealed. For screw-cap vials, using Parafilm® or a similar sealant provides an additional barrier against moisture and air ingress.
4.2. Preparing and Storing Solutions
-
Solvent Choice: While DMSO is a common solvent, some quinazoline derivatives have shown instability in it, even over short periods.[13] It is advisable to prepare fresh solutions in DMSO for immediate use. For short-term storage (1-2 days), refrigeration at 4°C may be acceptable, but stability should be verified.
-
Aqueous Solutions: Due to the pivalate ester, the compound's stability in aqueous buffers will be highly pH-dependent. Prepare aqueous solutions fresh and use them promptly.
-
Storage of Stock Solutions: If stock solutions must be stored, they should be aliquoted into small volumes to minimize freeze-thaw cycles, purged with inert gas, and stored at -20°C or, preferably, -80°C. A stability study should be conducted to determine the maximum allowable storage duration for solutions.
Protocol: Validating Long-Term Storage Stability
This protocol provides a framework for researchers to validate the stability of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate under their specific laboratory conditions, ensuring a self-validating system of quality control.
Objective: To determine the rate of degradation of the compound under recommended and stressed storage conditions over a 12-month period.
Methodology:
-
Initial Analysis (T=0): Upon receiving the compound, perform a baseline analysis.
-
Purity Assessment: Use a stability-indicating HPLC-UV method to determine the initial purity. The peak area of the parent compound at T=0 is considered 100%.
-
Identity Confirmation: Use LC-MS to confirm the mass of the parent compound.
-
Appearance: Record the physical appearance (color, form) of the solid.
-
-
Sample Preparation and Storage:
-
Aliquot approximately 5-10 mg of the solid compound into multiple amber glass vials.
-
Create three storage groups:
-
Group A (Recommended): Purge vials with argon, seal tightly, and store at 4°C in the dark.
-
Group B (Temperature Stress): Purge vials with argon, seal tightly, and store at 25°C in the dark.
-
Group C (Atmospheric Stress): Store vials with a loose cap (or pierced septum) at 4°C in the dark, exposed to ambient air and humidity.
-
-
-
Time-Point Analysis:
-
Analyze one vial from each group at specified time points: T = 1, 3, 6, and 12 months.
-
At each time point, perform the same analyses as in the T=0 step (Appearance, HPLC-UV, LC-MS).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining relative to the T=0 sample.
-
Identify and, if possible, quantify any new peaks (degradants) observed in the chromatogram. Use LC-MS to propose structures for major degradants.
-
-
Acceptance Criteria: The compound is considered stable under the tested condition if the purity remains ≥98% of the initial value and no single degradant exceeds 0.5% of the total peak area.
Caption: Workflow for the long-term storage stability assessment protocol.
Potential Degradation Pathways
Understanding potential degradation products is key to developing specific and accurate analytical methods. The two most probable pathways are hydrolysis and oxidation.
Caption: Primary potential degradation pathways for the title compound.
Conclusion
The chemical stability of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is contingent upon strict adherence to proper storage and handling protocols. The principal threats to its integrity are moisture-induced hydrolysis and oxidation, with light and elevated temperatures acting as accelerating factors. By storing the compound at 2-8°C under an inert atmosphere and protected from light and moisture , researchers can ensure its purity and obtain reliable, reproducible results. Implementing the validation protocol described herein will further empower laboratories to confirm the long-term stability of this valuable research compound within their own discovery and development workflows.
References
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Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]
-
Mitoseriu, L., et al. (2021). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Retrieved from [Link]
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Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. Retrieved from [Link]
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Wikipedia. (2026). Methyl pivalate. Retrieved from [Link]
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El-Azab, A. S. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. Retrieved from [Link]
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Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link]
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Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Retrieved from [Link]
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de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]
-
Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. Retrieved from [Link]
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Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. Retrieved from [Link]
-
Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2006). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2020). MSDS of 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride. Retrieved from [Link]
-
Dechra. (2017). Chemwatch MSDS Print - Zycortal® (Solution for Injection). Retrieved from [Link]
-
Corteva Agriscience. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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Application Note & Protocol: A Robust LC-MS/MS Method for the Quantitative Analysis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in Human Plasma
Abstract
This document provides a comprehensive guide to a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in human plasma. Quinazoline derivatives are a significant class of compounds in pharmaceutical research, often investigated for their potential as kinase inhibitors in oncology.[1][2][3] The presented method is designed for pre-clinical and clinical research applications, offering a robust protocol for sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind each experimental choice is detailed, ensuring scientific integrity and providing a framework that is adaptable to similar small molecule bioanalysis. This protocol is established in accordance with the principles outlined in the FDA guidelines for bioanalytical method validation.[4][5]
Introduction: The Quinazoline Scaffold in Drug Development
The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in the field of oncology.[6][7] Compounds like gefitinib and erlotinib, which are epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, feature this heterocyclic system.[8] 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a synthetic compound of interest, and its accurate quantification in biological matrices is paramount for pharmacokinetic and toxicokinetic studies.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for the bioanalysis of small molecules due to its high sensitivity and selectivity.[9] This application note details a method optimized for the specific chemical properties of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, ensuring reliable and reproducible results for drug development professionals.
Analyte Chemical Properties
| Property | Value | Source |
| Chemical Name | 4-Chloro-7-hydroxyquinazolin-6-yl pivalate | [10] |
| CAS Number | 1145671-38-0 | [11] |
| Molecular Formula | C₁₃H₁₃ClN₂O₃ | [10] |
| Molecular Weight | 280.71 g/mol | [11] |
| SMILES | CC(C)(C)C(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)O | [10] |
Experimental Design & Rationale
The development of this LC-MS/MS method was guided by the chemical structure of the analyte and established principles of bioanalytical chemistry.
Internal Standard (IS) Selection
Rationale: An appropriate internal standard is crucial for correcting for variations in sample preparation and instrument response. A stable isotope-labeled (SIL) analog of the analyte is the ideal choice. In its absence, a structurally similar compound with comparable chromatographic and ionization behavior is selected. For this method, we propose the use of 4-Chloro-7-hydroxyquinazoline , the potential primary metabolite, or a commercially available analog like Gefitinib , which shares the quinazoline core. The choice of IS should be validated to ensure it does not interfere with the analyte and behaves consistently.
Sample Preparation: Protein Precipitation
Rationale: Biological matrices like plasma contain high concentrations of proteins that can interfere with the analysis and damage the LC column.[12] Protein precipitation is a simple, rapid, and effective method for removing the majority of these proteins.[13] Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing proteins and its compatibility with reversed-phase chromatography.
Chromatographic Separation
Rationale: A reversed-phase C18 column is selected for its versatility and proven performance in separating a wide range of small molecules. The mobile phase, consisting of acetonitrile and water with formic acid, is chosen to achieve good peak shape and efficient ionization in positive electrospray mode. The gradient elution allows for the effective separation of the analyte from endogenous plasma components and potential metabolites.
Mass Spectrometric Detection
Rationale: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.[14] The precursor and product ions are selected based on the fragmentation pattern of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, which is predicted to fragment at the ester linkage and across the quinazoline ring. Positive electrospray ionization (ESI) is chosen as the quinazoline nitrogen atoms are readily protonated.
Detailed Protocols
Materials and Reagents
-
4-Chloro-7-hydroxyquinazolin-6-yl pivalate reference standard (>98% purity)
-
Internal Standard (e.g., 4-Chloro-7-hydroxyquinazoline or Gefitinib)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥99%)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate and the internal standard into separate volumetric flasks. Dissolve in methanol to the final volume.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 (v/v) acetonitrile:water mixture to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with the same 50:50 acetonitrile:water mixture.
Sample Preparation Protocol
Caption: Protein Precipitation Workflow for Plasma Samples.
LC-MS/MS System and Conditions
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table Below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometer: A triple quadrupole mass spectrometer.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Capillary Voltage | 3.5 kV |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 150 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table Below |
MRM Transitions (Hypothetical - requires experimental confirmation):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Chloro-7-hydroxyquinazolin-6-yl pivalate | 281.1 | 196.0 | 25 |
| Internal Standard (Gefitinib) | 447.0 | 128.0 | 35 |
Method Validation Framework
A comprehensive validation of this bioanalytical method should be performed in accordance with regulatory guidelines.[4][15][16]
Caption: Key Parameters for Bioanalytical Method Validation.
Key Validation Parameters
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days.[17]
-
Calibration Curve and Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression analysis is applied.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the plasma matrix.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Stability: The stability of the analyte in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Analysis and Reporting
Data acquisition and processing should be performed using the instrument's software. The concentration of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in unknown samples is calculated from the linear regression equation of the calibration curve. All results should be reported with appropriate units and accompanied by the validation data to demonstrate the reliability of the method.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative determination of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in human plasma. The protocol is designed with a clear rationale for each step, ensuring scientific integrity and adaptability. Proper validation of this method in accordance with regulatory standards will ensure its suitability for supporting drug development programs.
References
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Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
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Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). Chromatography Online. Retrieved January 26, 2026, from [Link]
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Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
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Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019, April 19). ACS Publications. Retrieved January 26, 2026, from [Link]
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Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13). National Institutes of Health. Retrieved January 26, 2026, from [Link]
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Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Retrieved January 26, 2026, from [Link]
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Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. (2022, September 24). YouTube. Retrieved January 26, 2026, from [Link]
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7-Chloro-4-hydroxyquinoline. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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Prepping Small Molecules for Mass Spec. (2019, April 23). Biocompare. Retrieved January 26, 2026, from [Link]
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Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (n.d.). IJFMR. Retrieved January 26, 2026, from [Link]
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How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved January 26, 2026, from [Link]
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7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity. (2011, July 28). PubMed. Retrieved January 26, 2026, from [Link]
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Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2025, August 7). ResearchGate. Retrieved January 26, 2026, from [Link]
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Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Guidelines for the Validation of Chemical Methods for the Foods Program. (2019, October 17). U.S. Food and Drug Administration. Retrieved January 26, 2026, from [Link]
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(PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. (2020, April 17). ResearchGate. Retrieved January 26, 2026, from [Link]
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Fundamentals: Applications of LC/MS in small molecule drug discovery. (2020, May 21). Stanford University Mass Spectrometry. Retrieved January 26, 2026, from [Link]
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4-Chloro-7-fluoro-6-nitroquinazoline. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved January 26, 2026, from [Link]
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Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
4-Amino-7-chloroquinoline. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. (2024, December 20). National Institutes of Health. Retrieved January 26, 2026, from [Link]
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Application Notes & Protocols for the Preclinical Evaluation of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in Animal Models
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preclinical application of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate (referred to herein as CQP). As a novel investigational agent, CQP's structural features—specifically its quinazoline core and pivalate ester moiety—suggest a well-defined mechanistic rationale. This guide is built on the scientific premise that CQP functions as a prodrug, designed for enhanced bioavailability, which is intracellularly metabolized to its active form to target key signaling pathways implicated in oncogenesis. We present detailed, field-proven protocols for vehicle formulation, animal model selection, dosing strategy, and the integrated analysis of pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy.
Scientific Foundation and Rationale
The Quinazoline Scaffold as a Privileged Kinase Inhibitor
The quinazoline ring system is a cornerstone of modern targeted cancer therapy.[1][2] Its rigid, planar structure serves as an effective pharmacophore for competitive binding at the ATP-binding pocket of various protein kinases.[2] Notably, the 4-anilinoquinazoline framework is the basis for several clinically approved Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), including gefitinib and erlotinib.[3] These agents have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[4] The core hypothesis for CQP is that its active metabolite will function as a kinase inhibitor, with a strong likelihood of targeting the EGFR signaling cascade.
The Pivalate Ester Prodrug Strategy
Prodrug strategies are frequently employed to improve the pharmaceutical properties of active compounds, such as solubility, stability, and oral bioavailability.[5] The pivalate (Pv) ester in CQP is a classic example of a prodrug moiety. Pivalate esters are known to be sterically hindered, which can protect the parent molecule from premature degradation, yet are readily cleaved in vivo by ubiquitous carboxylesterases present in plasma, liver, and intestinal tissues to release the active drug.[6] This controlled release mechanism is critical for achieving therapeutic concentrations at the target site.
Based on this analysis, we posit that CQP is a prodrug that undergoes enzymatic hydrolysis to yield the active compound, 4-Chloro-6,7-dihydroxyquinazoline . This active metabolite is then predicted to exert its therapeutic effect.
Diagram 1: Proposed Bioactivation of CQP
This diagram illustrates the proposed enzymatic conversion of the CQP prodrug into its active dihydroxyquinazoline metabolite.
Caption: Proposed bioactivation pathway of CQP.
Hypothesized Mechanism of Action: EGFR Pathway Inhibition
The EGFR signaling network is a critical regulator of cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. In many cancers, aberrant EGFR activation drives uncontrolled tumor growth. We hypothesize that the active metabolite of CQP will inhibit EGFR tyrosine kinase activity, thereby blocking these pro-survival signals.
Diagram 2: EGFR Signaling and Point of Inhibition
This diagram shows the EGFR signaling cascade and the hypothesized point of inhibition by the active CQP metabolite.
Caption: EGFR signaling cascade and the site of CQP inhibition.
Experimental Design and Protocols
A robust preclinical evaluation requires a multi-stage approach, beginning with dose-finding and culminating in comprehensive efficacy and biomarker analysis.
Diagram 3: In Vivo Experimental Workflow
This workflow outlines the logical progression of an in vivo study for evaluating CQP.
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- 6. Effects of the ester moiety on stereoselective hydrolysis of several propranolol prodrugs in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the In Vitro Potency of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate via Dose-Response Curve Analysis
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven protocol for determining the half-maximal inhibitory concentration (IC50) of the small molecule inhibitor, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. The quinazoline scaffold is a well-established pharmacophore in kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). Dysregulation of EGFR signaling is a critical driver in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.[1][2] This protocol is designed for researchers in drug discovery and development to reliably assess the cytotoxic or cytostatic effects of this compound on cancer cell lines. We will detail a robust cell-based viability assay, principles of experimental design, and the requisite data analysis to generate a precise dose-response curve.
Introduction: The Scientific Rationale
The fundamental principle of a dose-response assay is to quantify the relationship between the concentration of a drug and its biological effect.[3][4] For an inhibitory compound like 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, the goal is to determine the concentration at which it inhibits a specific biological process by 50%, known as the IC50 value.[3][5][6] A lower IC50 value signifies a more potent compound.[3]
Given the chemical structure, we hypothesize that this compound may target the EGFR signaling pathway. EGFR activation leads to downstream signaling cascades that promote cell proliferation, survival, and metastasis.[1] Therefore, inhibiting this pathway should lead to a reduction in cell viability or proliferation. This protocol will employ a common metabolic activity assay (MTT or similar) to measure the impact of the compound on a relevant cancer cell line.
Key Experimental Considerations:
-
Cell Line Selection: The choice of cell line is paramount for obtaining biologically relevant results.[7] For a putative EGFR inhibitor, cell lines with well-characterized EGFR expression levels are recommended. For example, A431 cells are known for their high EGFR expression, while cell lines like HCC827 or PC9 harbor specific EGFR mutations that may confer sensitivity to certain inhibitors.[1]
-
Assay Principle: We will utilize a colorimetric assay, such as the MTT assay, which measures the metabolic activity of viable cells.[8][9] In live cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT) to a colored formazan product, the absorbance of which is directly proportional to the number of viable cells.
-
Dose Range: A critical aspect of this protocol is the selection of an appropriate range of compound concentrations. This should span from a concentration with no observable effect to one that elicits a maximal response, allowing for the generation of a complete sigmoidal dose-response curve.[10]
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| 4-Chloro-7-hydroxyquinazolin-6-yl pivalate | BLD Pharm | 1145671-38-0 |
| A431 Human epidermoid carcinoma cells | ATCC | CRL-1555 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Solubilization Solution (e.g., 10% SDS in 0.01M HCl) | - | - |
| 96-well flat-bottom cell culture plates | Corning | 3596 |
| CO2 Incubator | - | - |
| Microplate Reader | - | - |
Experimental Workflow
The overall experimental workflow is depicted below. This process begins with cell culture and plate seeding, followed by compound treatment, viability assessment, and finally, data analysis.
Caption: Experimental workflow for determining the IC50 of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Detailed Step-by-Step Protocol
Cell Culture and Seeding
-
Rationale: Proper cell culture technique is crucial for reproducible results. Cells should be in the logarithmic growth phase and free of contamination. The seeding density must be optimized to ensure that cells do not become confluent during the assay period, which could affect their response to the compound.[11][12]
-
Maintain A431 Cells: Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest Cells: When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium.
-
Count and Resuspend: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. Count the cells using a hemocytometer or automated cell counter.
-
Seed 96-well Plates: Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.[13]
-
Incubate: Allow cells to adhere and recover by incubating the plate overnight at 37°C with 5% CO2.[13]
Compound Preparation and Treatment
-
Rationale: A serial dilution is necessary to generate a range of concentrations to construct the dose-response curve. DMSO is a common solvent for poorly water-soluble compounds, but its final concentration in the wells should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Prepare Stock Solution: Dissolve 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform a serial dilution of the stock solution in complete medium to prepare working solutions at various concentrations. A 10-point dilution series is recommended. For example, prepare 2X final concentrations in medium.
-
Treat Cells: Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution to each well. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate: Return the plate to the incubator for the desired exposure time (e.g., 72 hours). The incubation time should be sufficient to observe a significant effect on cell viability.
MTT Viability Assay
-
Rationale: The MTT assay is a reliable method to assess cell viability by measuring mitochondrial metabolic activity.[8] Incubation time with the MTT reagent and complete solubilization of the formazan crystals are critical for accurate measurements.
-
Add MTT Reagent: Following the treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilize Crystals: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Interpretation
-
Rationale: Raw absorbance data must be normalized to the control wells to determine the percentage of inhibition. The normalized data is then plotted against the logarithm of the compound concentration. A non-linear regression analysis is used to fit a sigmoidal curve to the data, from which the IC50 value is derived.[4][5]
-
Data Normalization:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of viability for each concentration using the following formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
Calculate the percentage of inhibition: % Inhibition = 100 - % Viability
-
-
Dose-Response Curve Generation:
-
Plot the % Inhibition (Y-axis) against the log of the compound concentration (X-axis).
-
Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic (4PL) equation:[4] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
-
IC50 Determination:
-
The software will calculate the best-fit values for the parameters, including the LogIC50.
-
The IC50 is the concentration of the compound that elicits a 50% response between the top and bottom plateaus of the curve.[3]
-
Caption: Logical flow of data analysis for IC50 determination.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the generated data, the following controls and checks should be integrated into the protocol:
-
Positive Control: Include a known EGFR inhibitor (e.g., Gefitinib, Erlotinib) as a positive control to validate the assay's ability to detect inhibitory effects.[14]
-
Negative/Vehicle Control: Wells treated with the vehicle (DMSO) at the highest concentration used in the experiment are essential to account for any solvent effects on cell viability.
-
Replicates: Each concentration, including controls, should be tested in at least triplicate to ensure statistical robustness and to calculate standard deviations.[10]
-
Z'-factor: For high-throughput screening applications, the Z'-factor can be calculated to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Data Quality Check: Visually inspect the dose-response curve for a clear sigmoidal shape. Poor curve fits may indicate issues with compound solubility, stability, or the chosen concentration range.
Conclusion
This protocol provides a detailed and scientifically grounded framework for determining the in vitro potency of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. By adhering to these guidelines, researchers can generate reliable and reproducible dose-response curves and IC50 values, which are critical for the preclinical evaluation of potential therapeutic compounds. The principles and steps outlined herein are adaptable to other small molecules and cell-based assays, serving as a foundational methodology in drug discovery and development.
References
- Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- EGFR Assays & Drug Discovery Services. Reaction Biology.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implic
- 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593. PubChem - NIH.
- Drug dose-response data analysis.
- Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines.
- Dose-response curves for the three potent hits as anti-Aurora-A kinase...
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
- 10 Tips for Successful Cell Based Assays. FDCELL.
- An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors. NIH.
- Cell Lines by Gene Mutation.
- Considerations for Successful Cell Based Assays II: Cell Culture Conditions. Promega Connections.
- Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
- Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer Design, Synthesis, and In Vitro Evalu
- A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estim
- Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titr
- Guidelines for cell viability assays.
- EGFR expression by cell lines and sensitivity of the cells to various...
- Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves.
- Setting up a Dose Response Protocol. CDD Support.
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
- Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
- Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limit
- High-Throughput Dose-Response D
- Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mut
- ADCC responses and blocking of EGFR-mediated signaling and cell growth by combining the anti-EGFR antibodies imgatuzumab and cetuximab in NSCLC cells. Oncotarget.
- "Designing Drug-Response Experiments and Quantifying their Results". In: Current Protocols in Chemical Biology. Wiley Online Library.
- Dose response curves: Handout 2. MIT OpenCourseWare.
- Tools and Techniques for Optimizing Cell Prolifer
- 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay v1.
- Optimizing In-Cell Western Assays.
- Dose response curve, ED 50 , TD 50 , PI, LD 50 , and TI for compounds 12 and 38.
- 4-Chloro-7-hydroxyquinazolin-6-yl pival
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. towardsdatascience.com [towardsdatascience.com]
- 4. medium.com [medium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 10 Tips for Successful Cell Based Assays [fdcell.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. promegaconnections.com [promegaconnections.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
Welcome to the technical support center for the synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Introduction: A Plausible Synthetic Pathway
The synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. While numerous methods exist for the synthesis of the quinazoline core, a common and effective approach involves the construction of the quinazolin-4-one ring followed by chlorination. This guide will focus on a plausible and robust synthetic route, breaking it down into key stages and addressing potential issues at each step.
A proposed synthetic pathway is outlined below. This will serve as the framework for our troubleshooting guide.
Caption: Proposed synthetic pathway for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Troubleshooting Guide: Step-by-Step Problem Solving
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Step 1: Formation of 7-Hydroxy-6-pivaloylquinazolin-4(3H)-one
This initial cyclization step is crucial for forming the core quinazolinone structure.
Question 1: My cyclization reaction to form the quinazolin-4-one is showing low conversion, and I'm isolating mostly starting material. What are the likely causes and how can I fix it?
Answer:
Low conversion in this step often points to issues with reaction temperature, purity of starting materials, or the choice of cyclizing agent.
-
Causality: The condensation of an anthranilic acid derivative with formamide to form a quinazolin-4-one typically requires high temperatures to drive the reaction to completion by removing water. If the temperature is too low, the reaction will be sluggish. Impurities in the starting 2-amino-4-hydroxy-5-(pivaloyl)benzoic acid can also inhibit the reaction.
-
Troubleshooting Protocol:
-
Verify Temperature: Ensure your reaction is heated to a sufficiently high temperature, typically in the range of 150-180 °C. Use a high-boiling point solvent if necessary, although neat formamide is often used.
-
Check Starting Material Purity: Analyze your starting anthranilic acid derivative by techniques like NMR or LC-MS to ensure its purity. Recrystallize or purify by column chromatography if necessary.
-
Alternative Reagents: If formamide is not effective, consider using formamidine acetate in a solvent like ethylene glycol monomethyl ether, which can sometimes facilitate cyclization at lower temperatures.[1]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
-
Question 2: I am observing the formation of significant side products during the quinazolin-4-one formation. What are these impurities and how can I minimize them?
Answer:
Side product formation is often due to decarboxylation of the starting material or thermal degradation at high temperatures.
-
Causality: Anthranilic acids can be prone to decarboxylation at high temperatures, leading to the formation of undesired byproducts. Additionally, prolonged heating can cause degradation of both the starting material and the product.
-
Troubleshooting Protocol:
-
Optimize Reaction Time and Temperature: Carefully monitor the reaction to avoid unnecessarily long heating times. Try to find the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions.
-
Purification: If side products are unavoidable, effective purification is key. The quinazolin-4-one product is often a solid that can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
| Parameter | Recommended Range | Potential Issue if Deviated |
| Temperature | 150-180 °C | Low conversion or degradation |
| Reaction Time | 4-12 hours | Incomplete reaction or side products |
| Atmosphere | Inert (N2 or Ar) | Potential for oxidative side products |
Step 2: Chlorination of 7-Hydroxy-6-pivaloylquinazolin-4(3H)-one
This step introduces the chloro group at the 4-position, which is a key functional handle for further modifications.
Question 3: My chlorination reaction with phosphorus oxychloride (POCl3) is resulting in a low yield of the desired 4-chloro product. What can I do to improve this?
Answer:
Low yields in the chlorination of 4-hydroxyquinazolines are a common challenge and can stem from several factors.[3]
-
Causality: The hydroxyl group at the 4-position of the quinazolinone exists in tautomeric equilibrium with the keto form. Efficient chlorination requires conversion to the hydroxy form, which is then displaced by the chloride. The reaction can be sluggish without a catalyst or at suboptimal temperatures. The presence of the free 7-hydroxy group can also lead to side reactions with POCl3.
-
Troubleshooting Protocol:
-
Use of a Catalyst/Additive: The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can accelerate the reaction. These bases can also act as scavengers for the HCl generated during the reaction.
-
Temperature Control: The reaction is typically performed at reflux in neat POCl3 or in a high-boiling inert solvent like toluene.[4] Ensure the temperature is maintained consistently.
-
Protecting Group Strategy: Consider protecting the 7-hydroxy group before chlorination to prevent unwanted side reactions. A common protecting group for phenols is a benzyl ether or a silyl ether, which are generally stable to POCl3 and can be removed later.
-
Work-up Procedure: The work-up is critical. The reaction mixture is typically quenched by carefully and slowly adding it to ice-water. This must be done with caution as the reaction of POCl3 with water is highly exothermic. The product is then usually extracted with an organic solvent like ethyl acetate.[5]
-
Caption: Troubleshooting decision tree for low yield in the chlorination step.
Question 4: I am having difficulty purifying the final 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. What are some effective purification strategies?
Answer:
Purification of chloroquinazolines can be challenging due to their reactivity and potential for hydrolysis.
-
Causality: The 4-chloro group is susceptible to nucleophilic substitution, including hydrolysis back to the 4-hydroxyquinazoline if exposed to water for extended periods, especially under non-neutral pH.
-
Troubleshooting Protocol:
-
Flash Chromatography: Purification by flash column chromatography on silica gel is a common method. A gradient of ethyl acetate in hexanes is a good starting point for elution.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be very effective. Toluene, ethyl acetate, or mixtures with hexanes could be good options.
-
Minimize Exposure to Water: During work-up and purification, minimize the product's contact with water. Ensure all solvents are anhydrous.
-
Washing: After extraction, washing the organic layer with a saturated sodium bicarbonate solution can help to remove any acidic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the pivaloyl group in this synthesis?
A1: The pivaloyl group (a bulky t-butyl carbonyl group) is likely introduced to modulate the electronic properties and steric environment of the quinazoline ring. In the context of drug development, such groups can influence the compound's solubility, metabolic stability, and binding affinity to its biological target.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes, absolutely.
-
Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
High Temperatures: The cyclization step involves high temperatures, so care should be taken to avoid burns.
-
Solvents: Many organic solvents used are flammable and should be handled away from ignition sources.
Q3: Can I use thionyl chloride (SOCl2) instead of POCl3 for the chlorination step?
A3: Yes, thionyl chloride is another common reagent for the chlorination of 4-hydroxyquinazolines.[3] The reaction conditions are similar, often requiring reflux and sometimes the addition of a catalytic amount of dimethylformamide (DMF). The choice between POCl3 and SOCl2 may depend on the specific substrate and desired reaction outcome.
Q4: How can I confirm the structure of my final product?
A4: A combination of analytical techniques should be used for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups.
Q5: What are some common applications of chloroquinazoline derivatives in drug development?
A5: Quinazoline derivatives are a privileged scaffold in medicinal chemistry and are found in numerous approved drugs.[1] The 4-chloroquinazoline is a versatile intermediate for the synthesis of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The chloro group at the 4-position is an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, and thioether functionalities.
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
- Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central. Available at: [Link]
- Process for the preparation of 4-haloquinazolines. Google Patents.
-
Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Available at: [Link]
-
Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. PubMed Central. Available at: [Link]
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents [patents.google.com]
- 3. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
- 4. 4-ヒドロキシキナゾリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting 4-Chloro-7-hydroxyquinazolin-6-yl pivalate solubility issues
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Understanding the Molecule: A Proactive Approach to Solubility
4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a substituted quinazoline, a heterocyclic scaffold prevalent in medicinal chemistry, particularly in the development of kinase inhibitors. The solubility of this class of compounds is often a significant hurdle. Proactively understanding the structural features of this molecule is the first step in troubleshooting.
-
The Quinazoline Core: The quinazoline ring system contains two nitrogen atoms, which are weakly basic and can be protonated at acidic pH. This suggests that the solubility of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is likely to be pH-dependent.[1]
-
The Hydroxyl Group: The phenolic hydroxyl group at the 7-position is weakly acidic and can be deprotonated at basic pH.
-
The Pivalate Ester: The pivalate group at the 6-position is a bulky, lipophilic ester. This group will significantly increase the nonpolar character of the molecule, likely reducing its aqueous solubility.
-
The Chloro Substituent: The chloro group at the 4-position also contributes to the lipophilicity of the compound.
Based on this structural analysis, we can anticipate that 4-Chloro-7-hydroxyquinazolin-6-yl pivalate will exhibit poor solubility in aqueous solutions at neutral pH.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. What are the recommended starting solvents?
A1: Due to the lipophilic nature of the molecule, it is recommended to start with polar aprotic organic solvents. Based on studies of similar quinazoline derivatives, the following solvents are suggested, in order of expected efficacy:[2][3]
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
For many quinazoline derivatives, DMF has been shown to be a particularly effective solvent.[2] It is crucial to use anhydrous (water-free) solvents, as trace amounts of water can sometimes promote precipitation of hydrophobic compounds.
Q2: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous buffer. Here are several strategies to address this:
-
Optimize the Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible while maintaining the solubility of your compound. Most cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Use a Co-solvent System: A co-solvent system can improve the solubility of your compound in the final aqueous solution.[4][5] For example, you can prepare a high-concentration stock solution in 100% DMSO and then make an intermediate dilution in a mixture of your aqueous buffer and an organic solvent like ethanol before the final dilution into the assay medium.
-
pH Adjustment: As the quinazoline core has basic nitrogens, the solubility of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is expected to be pH-dependent.[1] The compound will likely be more soluble in acidic conditions (pH < 7) where the quinazoline nitrogens can be protonated. If your experimental system allows, consider lowering the pH of your buffer.
Q3: Can I heat the solution to help dissolve the compound?
A3: Gentle heating can be an effective way to increase the solubility of many compounds, including quinazoline derivatives.[2] However, it is crucial to consider the thermal stability of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. Prolonged exposure to high temperatures could lead to degradation. If you choose to heat the solution, do so gently (e.g., a 37°C water bath) and for the shortest time necessary. Always allow the solution to cool to room temperature before use to check for any precipitation.
Q4: Are there any other formulation strategies to improve the aqueous solubility of this compound?
A4: Yes, for more advanced formulation needs, especially for in vivo studies, you can consider the following:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[6][7][8]
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used to create micellar formulations that enhance the solubility of hydrophobic compounds.
Troubleshooting Guide: A Step-by-Step Approach
This guide provides a systematic workflow for addressing solubility issues with 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Problem: Compound is not dissolving in the initial solvent.
Caption: Initial Dissolution Workflow
Problem: Compound precipitates upon dilution into aqueous buffer.
Caption: Aqueous Dilution Workflow
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
Objective: To prepare a high-concentration stock solution of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in an appropriate organic solvent.
Materials:
-
4-Chloro-7-hydroxyquinazolin-6-yl pivalate
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Weigh out the desired amount of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Store the stock solution as recommended by the supplier, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the approximate aqueous solubility of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in a specific buffer.
Materials:
-
4-Chloro-7-hydroxyquinazolin-6-yl pivalate
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate to a known volume of the aqueous buffer in a sealed container. "Excess" means that there should be visible undissolved solid.
-
Place the container on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining micro-precipitates. Be aware that some compounds may adsorb to the filter material, which can be checked by analyzing the concentration before and after filtration of a known standard.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
Data Summary
| Solvent | Expected Solubility | Notes |
| Water | Poor | Solubility is expected to be pH-dependent. |
| Aqueous Buffers (pH 7.4) | Poor | Likely to require a co-solvent or other formulation strategy. |
| Ethanol | Moderate | Can be used as a co-solvent. |
| DMSO | Good to Excellent | A common solvent for preparing high-concentration stock solutions. |
| DMF | Good to Excellent | Often reported as a very effective solvent for quinazoline derivatives.[2] |
References
- Baluja, S., Ramavat, P., & Nandha, K. (2016). Study on the solubility characteristics of some quinazoline derivatives and thermodynamic study in different organic solvents. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
- Al-Salahi, R., Abuelizz, H. A., & Marzouk, M. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1047–1054.
- Verma, M. (2016). Study the effect of co solvent on the solubility of a slightly water soluble drug. Journal of Drug Discovery and Therapeutics, 4(37).
- Ferreira, L., et al. (2023). Cyclodextrin-based dermatological formulations: Dermopharmaceutical and cosmetic applications. Colloids and Surfaces B: Biointerfaces, 221, 113012.
-
Sohajda, T. (2025, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex [Video]. YouTube. [Link]
-
Holm, R. (2022, October 21). Creating rational designs for cyclodextrin-based formulations. European Pharmaceutical Review. Retrieved from [Link]
- Abed, R. R., et al. (2018). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: A Journal of Pharmaceutical Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cibtech.org [cibtech.org]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. jddt.in [jddt.in]
- 6. rroij.com [rroij.com]
- 7. mdpi.com [mdpi.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Purification of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound from a crude reaction mixture.
Introduction to Purification Challenges
4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a key intermediate in the synthesis of various biologically active molecules. The purification of this compound can be challenging due to the presence of unreacted starting materials, byproducts, and the potential for hydrolysis of the pivalate ester group. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 4-Chloro-7-hydroxyquinazolin-6-yl pivalate?
A1: Based on common synthetic routes to quinazoline derivatives, likely impurities include unreacted starting materials such as 2-amino-4-hydroxy-5-(pivaloyloxy)benzaldehyde and urea or a derivative, cyclization byproducts, and potentially the hydrolyzed product, 4-Chloro-7,8-dihydroxyquinazoline. Dehalogenated impurities can also form during certain reaction steps[1].
Q2: My purified product appears to be degrading over time, even when stored in a freezer. What could be the cause?
A2: Pivalate esters can be susceptible to hydrolysis, especially in the presence of moisture, acid, or base. Storing the compound in a freezer can sometimes introduce moisture through condensation. For long-term storage, it is recommended to keep the compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to water[2][3][4].
Q3: I am observing a low yield after purification. What are the common causes?
A3: Low yield can result from several factors during the purification process. These include incomplete precipitation during recrystallization, product loss on the stationary phase during column chromatography, or degradation of the target compound due to harsh purification conditions (e.g., high temperatures or extreme pH).
Q4: Can I use an acid or base wash to purify my crude product?
A4: While acid or base washes can be effective for removing certain impurities, they should be used with caution due to the potential for hydrolyzing the pivalate ester. A mild acidic wash (e.g., dilute HCl) might be used to remove basic impurities, followed by a rapid neutralization and extraction. Similarly, a mild basic wash (e.g., saturated sodium bicarbonate) can remove acidic impurities. However, the stability of the target compound under these conditions should first be tested on a small scale. The hydrolysis of esters is catalyzed by both acids and bases[2][3][4].
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most common purification techniques for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Method 1: Recrystallization
Recrystallization is often the first method of choice for purifying solid organic compounds. The key is to find a suitable solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities are either highly soluble or insoluble at all temperatures.
-
Solvent Screening: On a small scale, test the solubility of your crude product in a variety of solvents. A good starting point for esters includes alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and non-polar solvents (hexanes, toluene) or mixtures thereof.
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude material until it completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is insoluble in the solvent at its boiling point, or the solution is supersaturated. | Add a co-solvent in which the compound is more soluble. Reheat to dissolve and cool slowly. |
| No Crystals Form | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. |
| Impure Crystals | The cooling was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Method 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, normal-phase chromatography using silica gel is a suitable approach.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Start with a non-polar solvent system and gradually increase polarity. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 to 1:1). For more polar impurities, a gradient with dichloromethane and methanol may be necessary. For some quinazoline derivatives, a dichloromethane:methanol (99:1) system has been shown to be effective[5]. |
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4. |
| Band Tailing | The sample is too polar for the mobile phase, or the column is overloaded. | Increase the polarity of the mobile phase. Ensure the sample is loaded in a narrow band and is not too concentrated. |
| Product is Stuck on the Column | The compound is too polar for the chosen mobile phase. | Gradually increase the polarity of the mobile phase. A small percentage of a more polar solvent like methanol can be added. |
| Cracked Column Bed | The column was allowed to run dry. | Ensure the top of the silica gel is always covered with the mobile phase. |
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Caption: General purification workflow for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Logical Troubleshooting Flow
When encountering purification issues, a systematic approach is crucial. The following diagram outlines a logical flow for troubleshooting common problems.
Caption: A logical flow for troubleshooting purification problems.
References
- Google Patents. (n.d.). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
-
JoVE. (2022, September 24). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview [Video]. YouTube. Retrieved from [Link]
- Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- MDPI. (2021). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2021(4), M1293.
- Huang, Y.-P., & Kim, K. (n.d.).
- Asian Journal of Research in Chemistry. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry, 11(4), 834.
- Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- National Center for Biotechnology Information. (2020). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 25(11), 2588.
-
ResearchGate. (n.d.). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Retrieved from [Link]
- National Center for Biotechnology Information. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- National Center for Biotechnology Information. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(1), 134.
- ScienceDirect. (2007). Identification and synthesis of impurities formed during sertindole preparation. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1773–1779.
-
Patsnap. (2025, May 9). Troubleshooting Guide for Common Recombinant Protein Problems. Retrieved from [Link]
- MDPI. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(1), 134.
- National Center for Biotechnology Information. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 15(20), 6608–6617.
- MDPI. (2024, August 11). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Molecules, 29(16), 3788.
Sources
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 2. raineslab.com [raineslab.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Chloro-7-hydroxyquinazolin-6-yl pivalate for Robust and Reproducible Assays
Welcome to the technical support center for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the effective use of this compound in various experimental assays. Our goal is to empower you with the knowledge to overcome common hurdles and ensure the generation of high-quality, reproducible data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and application of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Q1: What is 4-Chloro-7-hydroxyquinazolin-6-yl pivalate and what is its primary application?
4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a small molecule belonging to the quinazoline chemical class.[1] Quinazoline derivatives are widely investigated in drug discovery for their potential as kinase inhibitors and for other therapeutic applications.[2] The specific biological target(s) and the full spectrum of activity for this particular pivalate ester should be determined empirically in your specific assay system.
Q2: What are the initial storage and handling recommendations for this compound?
For optimal stability, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate should be stored in an inert atmosphere at 2-8°C.[1] It is recommended to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), as it is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[1]
Q3: How do I prepare a stock solution of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate?
The solubility of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate has not been extensively published. However, based on the general properties of similar small molecules, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.[3]
-
Initial Recommendation: Attempt to dissolve the compound in DMSO to create a 10 mM stock solution.
-
Procedure:
-
Weigh out the desired amount of the compound.
-
Add the calculated volume of DMSO.
-
Gently vortex or sonicate at room temperature to aid dissolution.
-
-
Important Considerations:
-
Avoid repeated freeze-thaw cycles of the stock solution. Aliquot into single-use volumes and store at -20°C or -80°C.
-
Always visually inspect the solution for any precipitation before use. If precipitates are observed, gently warm the solution and vortex to redissolve.
-
Section 2: Troubleshooting Guide - Assay Optimization
This section provides in-depth troubleshooting for common issues encountered during assay development and optimization.
Solubility and Compound Precipitation
Q4: I am observing precipitation of the compound in my aqueous assay buffer. How can I resolve this?
Precipitation in aqueous media is a common issue with hydrophobic small molecules.[3] Here’s a systematic approach to troubleshoot this:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤1%, to minimize solvent effects on your biological system.[4]
-
Test Alternative Solvents: If DMSO is problematic, consider ethanol for your stock solution, although its solvating power may be lower.[5]
-
Incorporate Pluronic F-68: For cell-based assays, adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to your culture medium can help maintain compound solubility.
-
Pre-dilution Strategy: Perform serial dilutions of your concentrated stock in an intermediate solvent (like 100% DMSO) before the final dilution into your aqueous assay buffer. This can prevent the compound from crashing out of solution.
Experimental Workflow for Optimizing Solubility
Caption: Workflow for troubleshooting compound precipitation.
Determining the Optimal Assay Concentration
Q5: How do I determine the optimal concentration range for my assay?
The optimal concentration will be highly dependent on the specific assay and the potency of the compound against its target. A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[6][7]
-
Step-by-Step Protocol for Dose-Response Curve Generation:
-
Prepare a high-concentration stock solution (e.g., 10 mM in DMSO).
-
Perform serial dilutions (e.g., 1:3 or 1:10) in 100% DMSO to create a range of concentrations.
-
Add a fixed volume of each dilution to your assay system, ensuring the final DMSO concentration remains constant across all wells.
-
Include appropriate controls:
-
Negative Control: Vehicle (e.g., DMSO) only.
-
Positive Control: A known inhibitor or activator for your target.[6]
-
-
Measure the assay readout (e.g., enzyme activity, cell viability).
-
Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50/EC50.[8]
-
Table 1: Example Dose-Response Experiment Setup
| Concentration Point | Stock Concentration (in DMSO) | Volume to Add (µL) | Final Assay Volume (µL) | Final Compound Concentration | Final DMSO (%) |
| 1 | 10 mM | 1 | 100 | 100 µM | 1 |
| 2 | 3.33 mM | 1 | 100 | 33.3 µM | 1 |
| 3 | 1.11 mM | 1 | 100 | 11.1 µM | 1 |
| 4 | 370 µM | 1 | 100 | 3.7 µM | 1 |
| 5 | 123 µM | 1 | 100 | 1.23 µM | 1 |
| 6 | 41 µM | 1 | 100 | 410 nM | 1 |
| 7 | 13.7 µM | 1 | 100 | 137 nM | 1 |
| 8 | 4.57 µM | 1 | 100 | 45.7 nM | 1 |
| 9 | 1.52 µM | 1 | 100 | 15.2 nM | 1 |
| 10 | 0.51 µM | 1 | 100 | 5.1 nM | 1 |
| Vehicle Control | 100% DMSO | 1 | 100 | 0 | 1 |
Signaling Pathway Visualization (Hypothetical Kinase Inhibition)
Caption: Hypothetical inhibition of a kinase signaling pathway.
Data Interpretation and Troubleshooting
Q6: My dose-response curve is very steep. What could this indicate?
A steep dose-response curve can be indicative of several phenomena.[8][9][10]
-
High Potency: The inhibitor may have a very high affinity for its target, leading to a sharp transition from no inhibition to maximal inhibition over a narrow concentration range.[9]
-
Stoichiometric Inhibition: If the enzyme concentration in your assay is high relative to the inhibitor's dissociation constant (Kd), the IC50 may become linearly dependent on the enzyme concentration.[8][9][10] To test this, try reducing the enzyme concentration and see if the IC50 decreases.[9]
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes. This can often lead to steep curves. Consider including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt potential aggregates.
-
Assay Artifacts: Ensure that the observed effect is not due to interference with the detection method (e.g., fluorescence quenching).
Q7: I'm not seeing any activity. What should I check?
If the compound appears inactive, consider the following:
-
Compound Integrity and Stability: Verify the purity and integrity of your compound stock. Has it been stored correctly? Small molecules can degrade in aqueous solutions over time.[3][11][12] It is advisable to prepare fresh dilutions for each experiment.
-
Assay Conditions: Ensure your assay conditions are optimal for the target enzyme or cell type.[4] This includes pH, temperature, and the concentrations of other essential components like ATP and substrate in kinase assays.[13][14]
-
Concentration Range: You may need to test a higher concentration range. Some inhibitors have micromolar or even millimolar activity.
-
Cell Permeability (for cellular assays): The compound may not be efficiently crossing the cell membrane.[3] This is a more complex issue that may require structural modifications to the compound.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- ACS Publications. (n.d.). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery.
- Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
- Promega Corporation. (n.d.). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes 93.
- MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
- PubMed. (n.d.). Interpreting steep dose-response curves in early inhibitor discovery.
- PubMed. (n.d.). Study on the stability of the oxime HI 6 in aqueous solution.
- PMC - PubMed Central. (2021, August 12).
- Sigma-Aldrich. (n.d.). How to Interpret Dose-Response Curves.
- ResearchGate. (2025, August 6). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Danaher Life Sciences. (n.d.).
- NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- BLD Pharm. (n.d.).
- TOKU-E. (n.d.).
Sources
- 1. 1145671-38-0|4-Chloro-7-hydroxyquinazolin-6-yl pivalate|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. toku-e.com [toku-e.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Interpreting steep dose-response curves in early inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. seed.nih.gov [seed.nih.gov]
- 13. promega.com [promega.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl Pivalate
Welcome to the technical support center for the synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles and troubleshooting strategies, you can optimize your reaction conditions, improve yield, and ensure the purity of your final product.
Synthetic Overview
The synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a sequential process that requires careful control at each stage to minimize the formation of impurities. The general synthetic route is outlined below:
Caption: General synthetic route for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable troubleshooting steps.
Step 1: Regioselective Pivaloylation
Q1: I am getting a mixture of mono-pivaloylated isomers and a di-pivaloylated byproduct during the pivaloylation of 2-amino-4,5-dihydroxybenzonitrile. How can I improve the regioselectivity for the desired 5-pivaloyloxy isomer?
A1: Principle and Troubleshooting
The hydroxyl group at the 4-position is generally more acidic and sterically hindered by the adjacent amino group compared to the hydroxyl group at the 5-position. However, achieving high regioselectivity can be challenging.
-
Underlying Cause: The relative nucleophilicity of the two hydroxyl groups can be similar, leading to a mixture of products. Over-acylation leads to the di-pivaloylated byproduct.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use of a slight excess (1.05-1.1 equivalents) of pivaloyl chloride is often sufficient. A large excess will favor di-pivaloylation.
-
Base Selection: A non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is recommended. The choice of base can influence the deprotonation equilibrium of the two hydroxyl groups.
-
Temperature Control: Perform the reaction at low temperatures (0 °C to room temperature) to enhance selectivity. Higher temperatures can lead to reduced selectivity and increased side reactions.
-
Solvent Effects: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are suitable. The polarity of the solvent can influence the reactivity of the hydroxyl groups.
-
| Parameter | Recommended Condition | Rationale |
| Pivaloyl Chloride | 1.05 - 1.1 equivalents | Minimizes di-pivaloylation. |
| Base | Triethylamine or DIPEA | Non-nucleophilic and sterically hindered. |
| Temperature | 0 °C to room temperature | Enhances regioselectivity. |
| Solvent | DCM or THF | Aprotic, non-reactive solvent. |
Step 2: Cyclization to Quinazolinone
Q2: During the cyclization of 2-amino-4-hydroxy-5-(pivaloyloxy)benzonitrile with formamide (Niementowski reaction), I am observing low yields and the formation of multiple byproducts. How can I optimize this step?
A2: Principle and Troubleshooting
The Niementowski reaction involves the condensation of an anthranilic acid derivative (in this case, an aminobenzonitrile which can hydrolyze in situ or react via a related pathway) with formamide at high temperatures to form the quinazolinone ring.[1] High temperatures can lead to decomposition and side reactions.
-
Underlying Cause: Incomplete cyclization, hydrolysis of the nitrile group to an amide without subsequent cyclization, or intermolecular side reactions can occur at high temperatures.
-
Troubleshooting Protocol:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to cleaner product formation with higher yields compared to conventional heating.[2]
-
Temperature and Time: For conventional heating, carefully control the temperature (typically 130-160 °C) and reaction time.[3] Prolonged heating can lead to degradation.
-
Excess Formamide: Using formamide as both a reagent and a solvent is common. An excess ensures the reaction goes to completion.
-
Catalyst: While often performed neat, the addition of a catalytic amount of a weak acid or base can sometimes facilitate the reaction, though this needs to be optimized for the specific substrate.
-
Caption: Potential outcomes of the cyclization step.
Step 3: Chlorination of Quinazolinone
Q3: The chlorination of 7-hydroxy-6-pivaloyloxyquinazolin-4(3H)-one with phosphorus oxychloride (POCl₃) is giving me a complex mixture of products, and my yield of the desired 4-chloroquinazoline is low. What are the likely side reactions and how can I avoid them?
A3: Principle and Troubleshooting
The conversion of the 4-oxo group of the quinazolinone to a 4-chloro group using POCl₃ is a critical but often problematic step. The reaction proceeds through phosphorylation of the lactam oxygen, followed by nucleophilic attack of chloride.[4]
-
Key Side Reactions:
-
Formation of Phosphorylated Intermediates: Both O-phosphorylated and N-phosphorylated species can form. While O-phosphorylation is productive, N-phosphorylation is not on the direct pathway to the product.[4]
-
Pseudodimer Formation: A phosphorylated intermediate can react with a molecule of the starting quinazolinone to form a dimeric byproduct. This is more likely to occur under acidic conditions or at lower temperatures before the chlorination step is initiated.[4][5]
-
Hydrolysis of the Pivalate Ester: The acidic conditions generated during the reaction and workup can lead to the hydrolysis of the pivalate protecting group.[6]
-
-
Troubleshooting Protocol:
-
Two-Stage Temperature Profile:
-
Phosphorylation (Low Temperature): Add the quinazolinone to a mixture of POCl₃ and a tertiary amine base (e.g., DIPEA) at a low temperature (< 25 °C). This promotes the formation of the O-phosphorylated intermediate while suppressing pseudodimer formation.[4]
-
Chlorination (High Temperature): After the initial phosphorylation, heat the reaction mixture to 70-90 °C to drive the conversion to the 4-chloro product.[5]
-
-
Basicity Control: Maintaining basic conditions during the initial phosphorylation step is crucial to prevent pseudodimer formation.[4]
-
Workup Procedure: Quench the reaction mixture carefully by pouring it onto ice and then neutralizing with a base (e.g., sodium bicarbonate or ammonia solution) to minimize hydrolysis of the pivalate group. Extraction with an organic solvent should be performed promptly.
-
Use of Co-solvents: In some cases, the use of a high-boiling aprotic solvent like toluene or acetonitrile can help to control the reaction temperature and improve solubility.
-
Caption: Side reactions during the chlorination of the quinazolinone intermediate.
Q4: I am concerned about the stability of the pivalate ester during the POCl₃ chlorination. What conditions are known to cause its cleavage?
A4: Principle and Stability
Pivalate esters are generally robust protecting groups. However, they are susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[6]
-
Conditions Promoting Hydrolysis:
-
Strongly Acidic Conditions: The generation of HCl during the POCl₃ reaction and aqueous acidic workup can catalyze hydrolysis.
-
Strongly Basic Conditions: While less common in this specific step, prolonged exposure to strong bases at high temperatures can also cleave the ester.
-
Elevated Temperatures: The risk of hydrolysis increases with higher reaction temperatures and longer reaction times.
-
-
Preventative Measures:
-
Use the two-stage temperature protocol described in A3 to minimize the time at high temperatures.
-
Perform a rapid, cold, and basic workup to neutralize acidic byproducts quickly.
-
Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
-
By carefully controlling the reaction parameters at each stage of the synthesis, the formation of side products can be minimized, leading to a higher yield and purity of the desired 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. For further assistance, please do not hesitate to contact our technical support team.
References
-
Yang, Y. (2016). Intramolecular Cyclization Side Reactions. Request PDF. [Link]
-
(2025). POCl3 Chlorination of 4-Quinazolones | Request PDF. ResearchGate. [Link]
-
(2025). POCl3-mediated synthesis of hydrolysis-prone 2-trifluoroethylbenzimidazoles | Request PDF. ResearchGate. [Link]
-
Niu, Z.-X., et al. (2026). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. PMC - NIH. [Link]
-
(2016). Silver(I)-Mediated Phosphorylation/Cyclization Cascade of N-Cyanamide Alkenes for Divergent Access to Quinazolinones and Dihydroisoquinolinones. PubMed. [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]
-
(2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]
-
Tyrosine phosphorylation regulates the partitioning of STAT1 between different dimer conformations. PMC - PubMed Central. [Link]
-
Phosphorylation of the C-Raf N Region Promotes Raf Dimerization. PMC - NIH. [Link]
-
Niementowski quinoline synthesis. Wikipedia. [Link]
-
(2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]
-
(2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. PMC - NIH. [Link]
-
Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. [Link]
-
(2022). Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. PMC - NIH. [Link]
-
Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. [Link]
-
(2022). Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. MDPI. [Link]
-
(1996). c-Jun can recruit JNK to phosphorylate dimerization partners via specific docking interactions. PubMed. [Link]
-
SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]
-
(2006). Tandem Michael addition/amino-nitrile cyclization from 2-formyl-1,4-DHP in the synthesis of novel dihydroindolizine-based compounds. PubMed. [Link]
- Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
-
(2013). Transformation of cefazolin during chlorination process: products, mechanism and genotoxicity assessment. PubMed. [Link]
-
(2025). Rapid synthesis of 2,3-disubstituted-quinazolin-4-ones enhanced by microwave-assisted decomposition of formamide | Request PDF. ResearchGate. [Link]
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in Solution
Welcome to the technical support center for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. We will explore the underlying chemical principles governing its stability and provide actionable troubleshooting strategies and frequently asked questions to ensure the integrity of your experiments.
Understanding the Stability of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a molecule featuring a quinazoline core, a heterocyclic system known for its relative stability under mild acidic and alkaline conditions.[1] However, the presence of a pivalate ester group introduces a primary susceptibility to hydrolysis, a common degradation pathway for ester-containing pharmaceutical compounds.[2][3] The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. Several environmental factors can influence its degradation, including pH, temperature, light, and the composition of the solvent system.
The primary degradation pathway to anticipate is the hydrolysis of the pivalate ester, yielding 4-chloro-6,7-dihydroxyquinazoline and pivalic acid. This reaction is often catalyzed by acidic or basic conditions.[4][5] Additionally, quinoline and its derivatives can be susceptible to photodegradation.[6] Therefore, a comprehensive stability strategy must address these potential degradation routes.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Question 1: I'm observing a decrease in the concentration of my compound over time in an aqueous buffer. What is the likely cause and how can I prevent it?
Answer: The most probable cause of concentration loss in an aqueous solution is the hydrolysis of the pivalate ester. This reaction is significantly influenced by the pH of the solution.
-
Causality: Ester hydrolysis can be catalyzed by both hydronium (H₃O⁺) and hydroxide (OH⁻) ions. The rate of hydrolysis is typically at its minimum in the slightly acidic to neutral pH range and increases significantly under strongly acidic or alkaline conditions.[4][5][7]
-
Troubleshooting Steps:
-
pH Optimization: The first step is to determine the optimal pH for stability. Conduct a pH-rate profile study by preparing your solution in a series of buffers with varying pH values (e.g., pH 3 to 9). Analyze the concentration of the compound at different time points using a stability-indicating analytical method like HPLC.
-
Buffer Selection: Once the optimal pH is identified, select a suitable buffer system that can maintain this pH. Common pharmaceutical buffers include citrate, acetate, and phosphate. Ensure the buffer components themselves do not catalyze the degradation.
-
Temperature Control: Hydrolysis rates are temperature-dependent.[5] Store your solutions at the lowest practical temperature to slow down the degradation kinetics. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, consider freezing (-20 °C or lower), but be mindful of potential freeze-thaw instability.
-
Question 2: My compound seems to be degrading even when I control the pH and temperature. Could there be other factors at play?
Answer: Yes, other factors such as light exposure and the presence of oxidative agents can contribute to degradation.
-
Causality: Quinoline and quinazoline derivatives can be susceptible to photodegradation upon exposure to UV or even visible light.[6] This can lead to the formation of various degradation products. Oxidation of the phenolic hydroxyl group is another potential degradation pathway, although less common for this specific structure compared to hydrolysis.
-
Troubleshooting Steps:
-
Photostability Testing: To assess light sensitivity, expose your solution to a controlled light source (as per ICH Q1B guidelines) and compare its stability to a sample protected from light (e.g., wrapped in aluminum foil).
-
Use of Amber Vials: Always store solutions of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in amber-colored vials or containers that block UV and visible light.
-
Inert Atmosphere: If oxidation is suspected, preparing and storing the solution under an inert atmosphere (e.g., by purging the solvent and headspace with nitrogen or argon) can be beneficial.
-
Antioxidants: In cases where oxidation is confirmed, the addition of antioxidants may be considered. However, this should be done cautiously as antioxidants can sometimes interact with the compound of interest.
-
Question 3: I'm having trouble dissolving the compound in my aqueous buffer, and it seems to precipitate out over time. How can I improve its solubility and maintain a stable solution?
Answer: Poor aqueous solubility is a common characteristic of quinazoline derivatives.[1][8] Precipitation indicates that the compound's concentration exceeds its solubility in the chosen solvent system.
-
Causality: The planar and relatively nonpolar nature of the quinazoline ring system contributes to low water solubility. When a stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the compound can precipitate if its solubility limit is exceeded.[8]
-
Troubleshooting Steps:
-
Co-solvents: The use of water-miscible organic co-solvents can significantly increase the solubility of your compound.[8][9] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). It is crucial to use the minimum amount of co-solvent necessary to achieve and maintain solubility, as high concentrations can sometimes affect biological assays.
-
Surfactants: Non-ionic surfactants, such as Polysorbate 80 (Tween® 80) or Pluronic® F-68, can be used at low concentrations to form micelles that encapsulate the hydrophobic compound and keep it in solution.[8]
-
Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby enhancing their aqueous solubility.[8][10]
-
Experimental Protocols
Protocol 1: pH-Rate Profile Study for Stability Assessment
This protocol outlines the steps to determine the pH at which 4-Chloro-7-hydroxyquinazolin-6-yl pivalate exhibits maximum stability.
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-9).
-
Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each buffer to a final concentration relevant to your experiments. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.
-
Incubation: Aliquot the solutions into amber vials and incubate them at a constant, elevated temperature (e.g., 40 °C or 50 °C) to accelerate degradation. Include a control set stored at a lower temperature (e.g., 4 °C).
-
Time-point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.
-
Sample Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line. Plot the rate constants against pH to identify the pH of maximum stability (lowest rate constant).
Protocol 2: Preparation of a Stabilized Solution Using a Co-solvent System
This protocol provides a general procedure for preparing a solution with improved solubility and stability.
-
Solvent Selection: Based on preliminary solubility tests, select a suitable water-miscible co-solvent (e.g., propylene glycol).
-
Stock Solution: Prepare a concentrated stock solution of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in the chosen co-solvent.
-
Aqueous Buffer Preparation: Prepare the aqueous buffer at the optimal pH for stability, as determined from the pH-rate profile study.
-
Final Solution Preparation: While vortexing, slowly add the stock solution to the aqueous buffer to achieve the desired final concentration. The slow addition helps to prevent precipitation.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Storage: Store the prepared solution in an amber vial at the recommended temperature (e.g., 2-8 °C).
Visualizing Stability Concepts
Degradation Pathway of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
Caption: Primary degradation pathways of the compound.
Troubleshooting Workflow for Solution Instability
Caption: A logical workflow for troubleshooting stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for long-term storage of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate? A1: For long-term storage, it is best to store the compound as a dry powder in a desiccator at a low temperature and protected from light. If a stock solution is required, prepare it in an anhydrous aprotic solvent like DMSO and store it at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Q2: Can I use DMSO as a co-solvent in my final aqueous solution? A2: While DMSO is an excellent solvent for preparing stock solutions, its concentration in the final aqueous solution should be kept to a minimum (ideally less than 1%, and often less than 0.1% for cell-based assays) as it can have biological effects. For improving solubility in the final formulation, consider other co-solvents like propylene glycol or PEGs.[8]
Q3: How do I know if my analytical method is "stability-indicating"? A3: A stability-indicating analytical method is one that can accurately quantify the parent drug in the presence of its degradation products, excipients, and other potential impurities. This is typically demonstrated through forced degradation studies, where the compound is subjected to harsh conditions (e.g., strong acid, strong base, high temperature, light, oxidation) to generate degradation products. The analytical method (usually HPLC) must be able to resolve the peak of the parent compound from all the degradation product peaks.[1]
Q4: What are the visual signs of degradation? A4: Visual signs of degradation can include a change in the color or clarity of the solution, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical techniques like HPLC for accurate stability assessment.
Summary of Key Stability Parameters
| Parameter | Potential Issue | Recommended Mitigation Strategies |
| pH | Acid or base-catalyzed hydrolysis of the pivalate ester. | Optimize pH using buffers (typically in the slightly acidic to neutral range). |
| Temperature | Increased rate of hydrolysis and other degradation reactions. | Store solutions at low temperatures (2-8°C for short-term, ≤ -20°C for long-term). |
| Light | Photodegradation of the quinazoline ring system. | Store solutions in amber vials or protect from light. |
| Solvent | Poor aqueous solubility leading to precipitation. | Use co-solvents, surfactants, or cyclodextrins. |
| Oxygen | Potential for oxidation of the phenolic group. | Prepare and store solutions under an inert atmosphere if oxidation is confirmed. |
References
-
Khan, I., Zaib, S., Batool, S., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 705233. Available from: [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Kochany, J., & Maguire, R. J. (1994).
- Rubino, J. T. (1987). Cosolvents and cosolvency. In Pharmaceutical Dosage Forms: Disperse Systems (Vol. 2, pp. 1-76). Marcel Dekker.
- World Scientific News. (2017). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 81(2), 173-183.
- Kitson, T. M. (1989). Kinetics of P-Nitrophenyl Pivalate Hydrolysis Catalysed by Cytoplasmic Aldehyde Dehydrogenase. Biochemical Journal, 257(2), 573–578.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- de Oliveira, R. B., de Souza, A. M. T., & de Souza, M. V. N. (2016). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Molecules, 21(11), 1541.
- Fahmy, A. F. M., & El-Kousy, S. M. (1969). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic, 242-245.
- Al-Quadeib, B. T., Radwan, A. A., & Al-Maaieh, A. I. (2016). Cosolvent Effects on the Aggregation and Micellar Growth of Ester-Containing Gemini Surfactants. Journal of Surfactants and Detergents, 19(5), 989-997.
- Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485.
- da Silva, A. D., de Souza, M. C. B. V., & de Souza, M. V. N. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 2194–2203.
- Liu, Y., & Mabury, S. A. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Preprint.
- Ghosh, S., & Baidya, M. (2018). Photocatalyst-free visible-light-promoted quinazolinone synthesis at room temperature utilizing aldehydes generated in situ via C=C bond cleavage. Organic & Biomolecular Chemistry, 16(43), 8271-8275.
- Wang, Y., Wang, C., Chen, Y., & Sun, W. (2014). Effects of temperature and dissolved oxygen (DO) on the cell growth and quinoline biodegradation of strain PY1. Journal of Environmental Sciences, 26(10), 2059-2066.
- Jha, A., & Singh, S. K. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 14(11), 389-410.
- Hawkins, A. J., & Rupper, N. A. (2018).
- Wang, Y., Li, Y., Zhang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 25(6), 3489.
- Lee, S. H., & Kim, D. W. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. Pharmaceutics, 16(2), 263.
- Hranjec, M., Starčević, K., & Kralj, M. (2019). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 24(18), 3362.
- Miller, D. A., & Williams, R. O. (Eds.). (2016).
- Udrea, A., Dinache, A. C., Pagès, J. M., & Pirvulescu, R. (2021). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Molecules, 26(9), 2496.
-
Altasciences. (2021, December 15). The Development of Nanosuspension Formulations for Poorly Soluble Drugs [Video]. YouTube. [Link]
- US Environmental Protection Agency. (2012).
- Ali, I., Wani, W. A., & Saleem, K. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856.
- Baxendale, I. R., & Schotten, C. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14246–14261.
- de Oliveira, J. D. M., Camara, A. G., Arias, S., Pacheco, J. G. A., & Barbosa, C. M. B. M. (2023). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Blucher Chemical Engineering Proceedings, 1(1).
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Technical Support Center: Overcoming Resistance to 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
Disclaimer: Information regarding the specific mechanisms of action and resistance to 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is not extensively available in the public domain. This guide is structured based on the well-documented activities of structurally similar quinazoline-based compounds, which predominantly function as protein kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). The troubleshooting strategies and protocols provided are based on this functional assumption.
Frequently Asked Questions (FAQs)
Q1: My cells have suddenly become less sensitive to 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. What are the immediate things to check?
A1: Apparent resistance can sometimes be due to experimental variability. Before investigating complex biological mechanisms, verify the following:
-
Compound Integrity: Ensure your stock of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate has not degraded. Prepare a fresh solution from a new aliquot if possible.
-
Cell Culture Health: Check for signs of contamination (e.g., mycoplasma) and ensure cells are healthy and in the logarithmic growth phase.[1] The passage number can also influence experimental outcomes.[2][3]
-
Experimental Consistency: Confirm that cell seeding densities and incubation times are consistent with previous experiments.[4] Variations in these parameters can significantly affect IC50 values.
Q2: I am observing high variability in my cell viability assay results. What could be the cause?
A2: High variability in cell-based assays is a common issue.[2] Consider these troubleshooting steps:
-
Assay Choice: Ensure the chosen assay (e.g., MTT, MTS) is appropriate for your cell line and experimental endpoint.
-
Plate Reader Settings: Optimize the microplate reader settings, including wavelength and gain, for your specific assay.[5]
-
Pipetting Technique: Inconsistent pipetting can lead to significant errors. Ensure proper mixing and avoid introducing bubbles.
-
Edge Effects: "Edge effects" in microplates can cause variability. To mitigate this, avoid using the outer wells of the plate for experimental samples or fill them with media.[6]
Q3: What are the most common biological reasons for acquired resistance to kinase inhibitors like those with a quinazoline scaffold?
A3: Acquired resistance to kinase inhibitors is a multifaceted problem. The most frequently observed mechanisms include:
-
Secondary Mutations in the Target Kinase: A mutation in the drug's target, such as the T790M "gatekeeper" mutation in EGFR, can prevent the inhibitor from binding effectively.[7][8][9][10]
-
Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of one pathway by upregulating another that promotes survival and proliferation. The PI3K/Akt/mTOR pathway is a common culprit.[11][12][13][14]
-
Overexpression of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can make cells more resistant to drug-induced cell death.[15][16][17]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.[18]
In-Depth Troubleshooting Guides
Guide 1: Investigating Target-Based Resistance
If you suspect a mutation in the target kinase is responsible for the observed resistance, the following steps can help you investigate this possibility.
Workflow for Investigating Target-Based Resistance
Caption: Workflow for identifying target-based resistance mutations.
Step 1: Sequence the Target Kinase
-
Rationale: Direct sequencing of the gene encoding the putative target kinase is the most definitive way to identify mutations.
-
Protocol:
-
Isolate genomic DNA or RNA from both the resistant and the parental (sensitive) cell lines.
-
If starting with RNA, perform reverse transcription to generate cDNA.
-
Amplify the coding region of the target kinase gene using PCR.
-
Send the PCR products for Sanger sequencing.
-
Align the sequences from the resistant and parental cells to identify any nucleotide changes.
-
Step 2: Functional Validation of the Mutation
-
Rationale: Once a mutation is identified, it is crucial to confirm that it confers resistance.
-
Method:
-
Site-Directed Mutagenesis: Introduce the identified mutation into the wild-type kinase expression vector.
-
Transfection: Transfect cells that are sensitive to the drug with either the wild-type or the mutant kinase construct.
-
Cell Viability Assay: Perform a dose-response experiment with 4-Chloro-7-hydroxyquinazolin-6-yl pivalate on the transfected cells. A rightward shift in the IC50 curve for cells expressing the mutant kinase will confirm its role in resistance.
-
Guide 2: Assessing the Role of Bypass Signaling Pathways
Activation of alternative survival pathways can render the inhibition of the primary target ineffective. The PI3K/Akt pathway is a common bypass mechanism.[12][13][14][18][19]
PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway.
Step 1: Analyze Protein Expression and Phosphorylation
-
Rationale: Increased phosphorylation of key proteins in a signaling pathway is indicative of its activation.
-
Protocol: Use Western blotting to compare the expression and phosphorylation levels of key signaling proteins (e.g., Akt, p-Akt, mTOR, p-mTOR) in your resistant and parental cell lines, both with and without drug treatment.[20][21][22]
Step 2: Co-treatment with a Pathway Inhibitor
-
Rationale: If a bypass pathway is activated, inhibiting it should re-sensitize the cells to your compound.
-
Protocol:
-
Treat your resistant cells with 4-Chloro-7-hydroxyquinazolin-6-yl pivalate alone, a known inhibitor of the suspected bypass pathway (e.g., a PI3K inhibitor) alone, and a combination of both.
-
Perform a cell viability assay to determine the IC50 for each condition.
-
A synergistic effect (a greater-than-additive reduction in cell viability) with the combination treatment suggests that the bypass pathway is involved in resistance.
-
Guide 3: Evaluating the Contribution of Anti-Apoptotic Proteins
Overexpression of anti-apoptotic proteins like Bcl-2 can prevent cells from undergoing programmed cell death in response to drug treatment.[15][16][17][23][24]
Step 1: Assess Expression of Anti-Apoptotic Proteins
-
Rationale: Determine if resistant cells have higher levels of anti-apoptotic proteins.
-
Protocol: Use Western blotting to compare the expression levels of key Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) in your resistant and parental cell lines.[15][17]
Step 2: Functional Knockdown of Anti-Apoptotic Proteins
-
Rationale: Reducing the expression of an anti-apoptotic protein should increase sensitivity to your drug if that protein is contributing to resistance.
-
Protocol:
-
Confirm knockdown efficiency by Western blot or qRT-PCR.
-
Perform a cell viability assay on the knockdown cells with varying concentrations of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
-
A decrease in the IC50 value in the knockdown cells compared to control siRNA-treated cells indicates a role for the targeted protein in resistance.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures cell metabolic activity as an indicator of cell viability.[29][30][31][32]
-
Materials:
-
96-well plates
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate and incubate for the desired duration (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[30][32]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[29][30]
-
Incubate for 15 minutes on an orbital shaker to ensure complete solubilization.[29]
-
Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm).[29]
-
Protocol 2: Western Blotting for Protein Expression Analysis
A technique to detect and quantify specific proteins in a sample.[20][21][22]
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells in ice-cold RIPA buffer.[33]
-
Determine protein concentration using a protein assay (e.g., BCA).
-
Denature protein samples by boiling in Laemmli buffer.[20]
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.[22]
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Protocol 3: siRNA-Mediated Gene Knockdown
-
Materials:
-
siRNA targeting the gene of interest and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
-
Procedure:
-
Seed cells so they will be 30-50% confluent at the time of transfection.
-
Dilute siRNA in serum-free medium.
-
Dilute the transfection reagent in a separate tube of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes to allow complexes to form.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 24-72 hours before proceeding with downstream experiments. The optimal time for knockdown should be determined empirically.[27]
-
Always validate knockdown efficiency at the mRNA (qRT-PCR) or protein (Western blot) level.
-
Data Presentation
Summarize quantitative data, such as IC50 values from cell viability assays, in a clear and organized table.
| Cell Line | Treatment | IC50 (µM) ± SD | Fold Resistance |
| Parental | Compound A | 1.2 ± 0.3 | 1.0 |
| Resistant | Compound A | 15.8 ± 2.1 | 13.2 |
| Resistant + Inhibitor B | Compound A | 2.5 ± 0.5 | 2.1 |
| Resistant + siRNA (Target C) | Compound A | 3.1 ± 0.6 | 2.6 |
References
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (2022, March 31). Retrieved January 26, 2026, from [Link]
-
Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
-
The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. (2025, December 1). Retrieved January 26, 2026, from [Link]
-
Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - Frontiers. (n.d.). Retrieved January 26, 2026, from [Link]
-
Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC. (n.d.). Retrieved January 26, 2026, from [Link]
-
Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium - PubMed. (2014, November 13). Retrieved January 26, 2026, from [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (2024, February 16). Retrieved January 26, 2026, from [Link]
-
MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). Retrieved January 26, 2026, from [Link]
-
Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia. (2024, February 10). Retrieved January 26, 2026, from [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. (2024, October 2). Retrieved January 26, 2026, from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021, October 22). Retrieved January 26, 2026, from [Link]
-
Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed. (2024, June 1). Retrieved January 26, 2026, from [Link]
-
SiRNA Knockdown: A Simple Protocol Guide - Nimc. (2026, January 6). Retrieved January 26, 2026, from [Link]
-
NSCLC: EGFR Inhibition and Resistance Mechanisms - YouTube. (2016, January 26). Retrieved January 26, 2026, from [Link]
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MTT (Assay protocol - Protocols.io. (2023, February 27). Retrieved January 26, 2026, from [Link]
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Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed. (2017, May 15). Retrieved January 26, 2026, from [Link]
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Cell Death Mechanisms, BCL-2 Proteins, & CAR-T Cells - The Katz Lab at Yale School of Medicine - YouTube. (2025, April 26). Retrieved January 26, 2026, from [Link]
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Mechanisms of Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer - AACR Journals. (2008, May 15). Retrieved January 26, 2026, from [Link]
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The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry - RACO. (n.d.). Retrieved January 26, 2026, from [Link]
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The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]
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Discovery, regulation and function of the PI 3-Kinase and AKT pathway in cancer - YouTube. (2025, December 12). Retrieved January 26, 2026, from [Link]
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Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
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Reducing off-target effects of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
Introduction: Navigating the Nuances of a Novel Quinazoline-Based Inhibitor
Welcome to the technical support center for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. As a member of the quinazoline chemical class, this compound is predicted to function as a kinase inhibitor. Quinazoline derivatives have been pivotal in targeted cancer therapy, with many approved drugs targeting protein kinases that drive tumor growth.[1][2] Prominent examples include inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4]
However, a significant challenge in the development and application of kinase inhibitors is managing off-target effects.[5] Due to the conserved nature of the ATP-binding pocket across the human kinome, even highly potent inhibitors can interact with unintended kinases, leading to unforeseen biological consequences and potential toxicity.[5]
This guide is designed to provide you, the researcher, with a comprehensive framework for anticipating, identifying, and mitigating the off-target effects of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. We will delve into troubleshooting common experimental issues, answer frequently asked questions, and provide detailed protocols for critical validation experiments. Our goal is to empower you to generate robust and reproducible data, ensuring the integrity of your research and accelerating your drug development efforts.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My experimental results are inconsistent across different cell lines. What could be the cause?
Answer: Inconsistent results across cell lines can stem from several factors related to the compound's on- and off-target activities.
-
Differential Target Expression: The primary target of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate may be expressed at varying levels in different cell lines. It is crucial to quantify the expression of your intended target kinase in each cell line using methods like Western blotting or quantitative PCR.
-
Variable Off-Target Profiles: Each cell line possesses a unique proteome. An off-target kinase that is highly expressed in one cell line but not another could lead to disparate phenotypic outcomes. A broad-spectrum kinase inhibitor screen can help identify potential off-targets that may be relevant in specific cellular contexts.[6]
-
Genetic Background: The genetic makeup of each cell line, including the presence of mutations in the target kinase or downstream signaling components, can significantly influence the cellular response to the inhibitor.[3] Sequencing the relevant genes in your cell lines of interest is recommended.
-
Drug Metabolism: Cell lines can metabolize compounds at different rates. Consider performing a time-course experiment to assess the stability of the compound in the culture medium of each cell line.
Question 2: I'm observing unexpected toxicity or a phenotype that doesn't align with the known function of the intended target. How can I investigate this?
Answer: This is a classic indication of off-target effects. A systematic approach is necessary to deconvolve the observed phenotype.
-
Confirm On-Target Engagement: First, verify that the compound is engaging its intended target in your experimental system at the concentrations used. A cell-based target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET assay, can confirm this.
-
In Silico Off-Target Prediction: Utilize computational tools to predict potential off-targets. These methods use the structure of your compound to screen against databases of known kinase structures, identifying potential binding partners based on structural and chemical similarity.[7][8][9][10][11]
-
In Vitro Kinase Profiling: Perform an in vitro kinase profiling assay to screen your compound against a large panel of purified kinases. This will provide a quantitative measure of its inhibitory activity against a wide range of potential off-targets.[12]
-
Cellular Phenotypic Screening with Knockdown/Knockout Models: If you have identified high-confidence off-targets, use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of these off-targets in your cell line. If the unexpected phenotype is diminished upon knockdown/knockout of a specific off-target, it strongly suggests that this interaction is responsible for the observed effect.
Question 3: The potency of my compound is significantly lower in cell-based assays compared to biochemical assays. What explains this discrepancy?
Answer: A drop in potency between biochemical and cell-based assays is a common observation and can be attributed to several factors:
-
Cellular Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.
-
Efflux Pumps: The compound could be a substrate for ATP-binding cassette (ABC) transporters, which actively pump it out of the cell.
-
Protein Binding: The compound may bind to proteins in the cell culture medium (e.g., albumin) or intracellular proteins, reducing the free concentration available to bind to the target.
-
High Intracellular ATP Concentration: Most kinase inhibitors are ATP-competitive. The high concentration of ATP in cells (millimolar range) compared to that used in many biochemical assays (micromolar range) can lead to a significant decrease in apparent potency.[6]
To investigate this, you can perform cellular uptake and efflux assays. Additionally, consider using serum-free or low-serum media for your cell-based assays to minimize protein binding effects, though this may impact cell health.[13]
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for quinazoline-based kinase inhibitors?
A1: While the off-target profile is specific to each compound, quinazoline inhibitors often show cross-reactivity with other kinases that share structural similarities in their ATP-binding sites. For example, many EGFR inhibitors also show activity against other members of the ErbB family of receptor tyrosine kinases. It is also not uncommon to see inhibition of kinases from different families. Well-known quinazoline-based drugs like gefitinib and erlotinib have documented off-target effects that contribute to their side-effect profiles, which include rash and diarrhea.[14][15]
Q2: How can I improve the selectivity of my compound?
A2: Improving selectivity is a key goal in medicinal chemistry. Strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the compound and assess the impact on both on-target and off-target activity.
-
Targeting Unique Structural Features: Design modifications that exploit less-conserved regions of the ATP-binding pocket or allosteric sites.[5]
-
Covalent Inhibition: If there is a non-conserved cysteine residue near the binding site of your target, introducing a reactive group (e.g., an acrylamide) to your compound can lead to covalent bond formation and high selectivity.[5]
-
Bivalent Inhibitors: Tethering your inhibitor to a second molecule that binds to a different site on the target kinase can dramatically increase selectivity.[5]
Q3: What is the difference between on-target and off-target toxicity?
A3: On-target toxicity occurs when inhibition of the intended target leads to adverse effects. This can happen if the target is expressed in healthy tissues and plays a vital physiological role. Off-target toxicity , on the other hand, is caused by the compound binding to and inhibiting unintended molecules, leading to side effects that are unrelated to the primary mechanism of action.
Q4: What are the essential control experiments for validating a new inhibitor?
A4: Robust validation requires a multi-pronged approach:
-
Biochemical Confirmation: Confirm direct inhibition of the purified target protein.
-
Cellular Target Engagement: Show that the compound interacts with its target in a cellular context.
-
On-Target Pathway Modulation: Demonstrate that the compound modulates downstream signaling pathways consistent with target inhibition.
-
Selectivity Profiling: Assess the compound's activity against a broad panel of other kinases.
-
Use of a Negative Control: Synthesize a structurally similar but inactive analog of your compound to show that the observed biological effects are not due to non-specific chemical properties.
-
Rescue Experiments: In cell-based assays, demonstrate that the phenotype induced by the inhibitor can be rescued by expressing a drug-resistant mutant of the target kinase.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments to characterize the on- and off-target effects of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Protocol 1: In Vitro Kinase Profiling
This protocol describes a generic approach for assessing the inhibitory activity of your compound against a panel of purified kinases.[16][17]
Objective: To determine the IC50 values of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate against a broad range of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)[18]
-
ATP solution
-
4-Chloro-7-hydroxyquinazolin-6-yl pivalate stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in kinase reaction buffer. A typical 10-point, 3-fold dilution series starting from 10 µM is a good starting point.
-
In a 384-well plate, add the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol allows for the assessment of the compound's ability to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.[13]
Objective: To determine the effect of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate on the phosphorylation status of a target kinase's substrate in cells.
Materials:
-
Cell line expressing the target kinase and substrate
-
Complete cell culture medium
-
4-Chloro-7-hydroxyquinazolin-6-yl pivalate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the phosphorylated substrate and total substrate
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate (and a DMSO vehicle control) for the desired time (e.g., 2 hours).
-
If the pathway is stimulated by a growth factor, starve the cells in serum-free medium before treatment and then stimulate with the appropriate ligand for a short period (e.g., 10 minutes) before lysis.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against the total substrate to confirm equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Protocol 3: Affinity Pull-Down Assay for Target Identification
This protocol is designed to identify the cellular targets of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate using an affinity-based proteomics approach.[19][20]
Objective: To isolate and identify proteins that bind to 4-Chloro-7-hydroxyquinazolin-6-yl pivalate from a cell lysate.
Materials:
-
An immobilized version of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate (e.g., conjugated to sepharose beads).
-
Cell lysate from the cell line of interest.
-
Lysis buffer without detergents that would disrupt protein-drug interactions.
-
Wash buffer (lysis buffer with a mild detergent like NP-40).
-
Elution buffer (e.g., high salt, low pH, or a solution of the free compound).
-
Mass spectrometry facility for protein identification.
Procedure:
-
Incubate the cell lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate the lysate with unconjugated beads.
-
For a competition experiment, pre-incubate the lysate with an excess of free 4-Chloro-7-hydroxyquinazolin-6-yl pivalate before adding the beads.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using the elution buffer.
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise the protein bands of interest and submit them for identification by mass spectrometry (e.g., LC-MS/MS).
-
Analyze the mass spectrometry data to identify proteins that specifically bind to the compound-conjugated beads and are competed off by the free compound.
Visualizations
Diagrams
Caption: Hypothetical signaling pathway of a quinazoline-based kinase inhibitor.
Caption: Workflow for identifying and validating off-target effects.
Caption: Logic of a competitive binding assay for a kinase inhibitor.
Data Tables
Table 1: Common Off-Target Related Side Effects of Quinazoline-Based EGFR Inhibitors
| Side Effect | Potential Off-Target Mechanism | Reference(s) |
| Skin Rash | Inhibition of EGFR in keratinocytes | [14] |
| Diarrhea | Inhibition of EGFR and other kinases in the gastrointestinal tract | [14] |
| Liver Toxicity | Off-target inhibition of kinases involved in liver homeostasis | [15] |
| Nausea & Vomiting | Central nervous system effects or direct gastrointestinal irritation | [14] |
Table 2: Comparison of Off-Target Identification Methods
| Method | Principle | Advantages | Limitations | Reference(s) |
| Computational Screening | In silico docking of the compound into protein structures. | Fast, low-cost, provides a prioritized list of potential targets. | Prone to false positives; requires high-quality protein structures. | [7][8][21] |
| In Vitro Kinase Profiling | Measures inhibitory activity against a large panel of purified kinases. | Quantitative (IC50 values); high-throughput; directly measures enzymatic inhibition. | Lacks cellular context (e.g., ATP concentration, other proteins). | [12] |
| Affinity Proteomics | Uses an immobilized compound to "pull down" binding partners from a lysate. | Unbiased; identifies direct binding partners in a complex mixture. | Can be technically challenging; may miss transient or weak interactions. | [19][20][22] |
| Cell-Based Assays | Measures the effect of the compound on cellular processes. | Physiologically relevant; assesses the net effect of on- and off-target activities. | Phenotype may be difficult to link to a specific molecular target. | [13] |
References
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Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. (2026). MDPI. [Link]
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Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. (n.d.). National Institutes of Health. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Target deconvolution techniques in modern phenotypic profiling. (2013). National Institutes of Health. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). National Institutes of Health. [Link]
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). National Institutes of Health. [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. [Link]
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Gefitinib Proves Inferior to Erlotinib in Pretreated NSCLC. (n.d.). Targeted Oncology. [Link]
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Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (n.d.). MDPI. [Link]
-
A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. (n.d.). National Institutes of Health. [Link]
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In vitro NLK Kinase Assay. (n.d.). National Institutes of Health. [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). National Institutes of Health. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
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Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science. [Link]
-
Computational Modeling of Kinase Inhibitor Selectivity. (n.d.). ACS Medicinal Chemistry Letters. [Link]
-
In vitro kinase assay. (2022). Bio-protocol. [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Indonesian Journal of Pharmacy. [Link]
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Use of Erlotinib or Gefitinib as Initial Therapy in Advanced NSCLC. (2010). CancerNetwork. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Taylor & Francis Online. [Link]
-
Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology. [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). National Institutes of Health. [Link]
-
Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. (n.d.). Charles River. [Link]
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Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. (n.d.). ResearchGate. [Link]
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Computational Modeling of Kinase Inhibitor Selectivity. (n.d.). National Institutes of Health. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics | Oxford Academic. [Link]
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In vitro kinase assay. (n.d.). ResearchGate. [Link]
-
5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. [Link]
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Methods to identify and optimize small molecules interacting with RNA (SMIRNAs). (n.d.). National Institutes of Health. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025). ResearchGate. [Link]
-
Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment. (2025). PubMed. [Link]
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Strategies for the design of selective protein kinase inhibitors. (n.d.). PubMed. [Link]
-
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Frontiers. [Link]
-
Efficacy and Safety of Afatinib vs Erlotinib and Gefitinib in EGFR+ NSCLC. (2016). YouTube. [Link]
-
Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. [Link]
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Technical Support Center: Synthesis and Scale-Up of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges encountered during laboratory synthesis and, critically, during scale-up operations. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical success.
I. Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
II. Troubleshooting Guide: A Step-by-Step Analysis
This section addresses specific problems that may arise during each stage of the proposed synthesis, particularly focusing on scale-up issues.
Step 1: Regioselective Pivaloylation of 2-Amino-4,5-dihydroxybenzoic acid
Objective: To selectively protect the more reactive C5 hydroxyl group with a pivaloyl group.
Q1: My pivaloylation is non-selective, resulting in a mixture of mono- and di-pivaloylated products. How can I improve regioselectivity?
A1:
-
Root Cause Analysis: The two hydroxyl groups on the starting material have similar reactivity, which can lead to a lack of selectivity, especially under harsh conditions or with excess reagents. The C5 hydroxyl group is generally more sterically accessible and electronically favored for acylation.
-
Troubleshooting Steps:
-
Stoichiometry Control: On a larger scale, ensure precise control over the stoichiometry of the pivaloylating agent (e.g., pivaloyl chloride). Use of a slight excess (1.05-1.1 equivalents) is common, but a large excess should be avoided.
-
Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to enhance selectivity. Slower reaction rates often favor the thermodynamically more stable product.
-
Controlled Addition: During scale-up, the pivaloylating agent should be added slowly and sub-surface to the reaction mixture to avoid localized high concentrations which can lead to di-acylation.
-
Base Selection: The choice of base is critical. A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can improve selectivity compared to smaller bases like triethylamine.
-
Solvent Effects: The solvent can influence selectivity. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.
-
Q2: The reaction is sluggish and does not go to completion, even with extended reaction times.
A2:
-
Root Cause Analysis: Incomplete reaction can be due to poor solubility of the starting material, insufficient activation of the pivaloylating agent, or deactivation of the catalyst.
-
Troubleshooting Steps:
-
Catalyst Addition: The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. However, be cautious as it can also decrease selectivity if not used judiciously.
-
Solvent System: Consider a co-solvent system to improve the solubility of the starting material. For example, a mixture of THF and N,N-dimethylformamide (DMF) might be effective.
-
Reagent Quality: Ensure that the pivaloylating agent and base are of high purity and free from moisture, as water can consume the reagents. Pivaloyl chloride is known to fume in air and is moisture-sensitive[1].
-
Step 2: Cyclization to form 7-Hydroxy-6-(pivaloyloxy)quinazolin-4(3H)-one
Objective: To form the quinazolinone ring from the substituted anthranilic acid.
Q3: The yield of the cyclization reaction is low upon scale-up.
A3:
-
Root Cause Analysis: Low yields in quinazolinone synthesis can result from incomplete reaction, side reactions, or product degradation under the reaction conditions. The choice of the one-carbon source and reaction temperature are critical parameters.
-
Troubleshooting Steps:
-
Reagent Selection: Formamidine acetate in a high-boiling solvent like formamide or N-methyl-2-pyrrolidone (NMP) is a common and effective reagent for this transformation[2]. Using orthoesters (e.g., triethyl orthoformate) is another viable option[3].
-
Temperature Control: This reaction often requires high temperatures (typically 130-160 °C)[2][4]. On a large scale, ensure uniform heating of the reaction vessel to prevent localized overheating which can lead to decomposition.
-
Water Removal: The cyclization reaction releases water, which can be inhibitory. If the reaction is run in a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark apparatus can be used to remove water as it is formed, driving the reaction to completion.
-
Work-up Procedure: The product may precipitate upon cooling. A controlled cooling rate can improve the crystal size and purity of the isolated product. A pH adjustment might be necessary to ensure complete precipitation.
-
Step 3: Chlorination of the Quinazolinone
Objective: To convert the C4-hydroxyl group to a chloro group. This is often the most challenging step in the synthesis of 4-chloroquinazolines.
Q4: The chlorination reaction results in a dark, impure product that is difficult to purify.
A4:
-
Root Cause Analysis: Chlorination with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is an aggressive reaction that can lead to charring and the formation of numerous byproducts if not properly controlled[5][6]. The pivalate ester group might also be susceptible to cleavage under these harsh conditions.
-
Troubleshooting Steps:
-
Reagent Choice and Stoichiometry: Thionyl chloride is a common and effective chlorinating agent for this transformation. Use a sufficient excess to act as both reagent and solvent, but avoid an unnecessarily large excess on scale-up to simplify the work-up. The use of a catalytic amount of DMF is often employed to form the Vilsmeier reagent in situ, which is the active chlorinating species[5].
-
Temperature Control: The reaction is typically performed at reflux[2][5]. However, on a large scale, a gradual increase in temperature might be necessary to control the initial exotherm.
-
Pivalate Group Stability: The stability of the pivaloyl group under the chlorination conditions should be monitored closely by in-process controls (e.g., HPLC, TLC). If cleavage is observed, alternative, milder chlorinating agents like oxalyl chloride/DMF could be explored.
-
Work-up Procedure: This is a critical step for large-scale synthesis.
-
Quenching: The reaction mixture is typically quenched by slowly adding it to ice-water or a cold aqueous base solution. This must be done with extreme care on a large scale due to the highly exothermic and gas-evolving nature of the quench.
-
Extraction: The product is then extracted with a suitable organic solvent like DCM or ethyl acetate. Be aware that emulsions can form during the extraction of quinazoline derivatives, which can be broken by the addition of brine[7].
-
Purification: The crude product is often purified by recrystallization or silica gel chromatography. For large-scale operations, recrystallization is preferred. A solvent screen should be performed to identify a suitable recrystallization solvent system.
-
-
Q5: The final product, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, is unstable and decomposes upon storage.
A5:
-
Root Cause Analysis: 4-chloroquinazolines are known to be susceptible to hydrolysis[5]. The presence of residual acid from the chlorination step can catalyze this decomposition.
-
Troubleshooting Steps:
-
Neutralization: Ensure that the final product is thoroughly washed to remove any residual acid. A wash with a dilute aqueous bicarbonate solution followed by water is recommended.
-
Drying: The product must be dried thoroughly under vacuum to remove all traces of water and solvent.
-
Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperature and protected from light.
-
III. Frequently Asked Questions (FAQs)
Q: What are the main safety concerns when scaling up the chlorination step with thionyl chloride?
A: The main safety concerns are:
-
Toxicity and Corrosivity: Thionyl chloride is highly toxic and corrosive. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reaction: The reaction with the quinazolinone and the subsequent quenching are highly exothermic. A robust cooling system is essential for the reactor.
-
Gas Evolution: The reaction releases HCl and SO₂ gases, and the quench releases large volumes of gas. The reactor must be equipped with a proper gas scrubbing system.
Q: Can I use phosphorus oxychloride (POCl₃) instead of thionyl chloride for the chlorination step?
A: Yes, POCl₃ is also a common reagent for this type of chlorination. The reaction conditions are similar, often requiring reflux. The work-up procedure for POCl₃ can be more challenging due to the formation of phosphoric acids, which can complicate product isolation.
Q: What are the expected yields for each step?
A: While the exact yields for this specific molecule are not published, based on similar syntheses, you can expect:
-
Pivaloylation: 70-85%
-
Cyclization: 60-80%
-
Chlorination: 50-75% These are laboratory-scale estimates, and yields may vary upon scale-up.
Q: What analytical techniques are recommended for monitoring the reaction progress and product purity?
A:
-
Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis of reaction conversion and product purity, especially for identifying and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for structural confirmation of the intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
IV. Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-6-(pivaloyloxy)quinazolin-4(3H)-one (Intermediate 2)
-
To a solution of 2-Amino-4-hydroxy-5-(pivaloyloxy)benzoic acid (1 equivalent) in formamide (5-10 volumes) is added formamidine acetate (1.5 equivalents).
-
The mixture is heated to 150-160 °C and stirred for 4-6 hours, monitoring the reaction by HPLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
Water is added to precipitate the product. The slurry is stirred for 1-2 hours.
-
The solid is collected by filtration, washed with water, and then with a cold organic solvent (e.g., ethanol or acetone) to remove impurities.
-
The product is dried under vacuum to a constant weight.
Protocol 2: Synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate (Final Product)
-
To a reaction vessel is charged 7-Hydroxy-6-(pivaloyloxy)quinazolin-4(3H)-one (1 equivalent) and thionyl chloride (5-10 volumes).
-
A catalytic amount of DMF (0.05-0.1 equivalents) is added carefully.
-
The mixture is heated to reflux (approximately 75-80 °C) and stirred for 3-5 hours, monitoring the reaction by HPLC.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The residue is cooled and dissolved in a suitable organic solvent like DCM.
-
The organic solution is slowly and carefully added to a stirred mixture of ice and water.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).
V. Data Presentation
Table 1: Summary of Key Reaction Parameters and Potential Issues
| Step | Reagents | Temperature (°C) | Typical Solvents | Key Challenges |
| 1. Pivaloylation | Pivaloyl chloride, DIPEA, DMAP (cat.) | 0-25 | DCM, THF | Regioselectivity, incomplete reaction |
| 2. Cyclization | Formamidine acetate | 150-160 | Formamide, NMP | Low yield, product degradation |
| 3. Chlorination | Thionyl chloride, DMF (cat.) | 75-80 (Reflux) | Thionyl chloride | Byproduct formation, pivalate cleavage, difficult work-up |
VI. Logical Relationships Diagram
Caption: Troubleshooting logic for the chlorination step.
VII. References
-
Al-Suwaidan, I. A., et al. (2018). Quinazoline and Quinazolinone Derivatives: Recent Structures with Potent Antimicrobial and Cytotoxic Activities. Molecules, 23(1), 105. Available at: [Link]
-
Patel, V. F., et al. (1993). Process for the preparation of 4-haloquinazolines. US Patent 5,214,144. Available at:
-
PubChem. (n.d.). Pivaloyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available at: [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Available at: [Link]
-
Various Authors. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 107-133. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid (1), aniline (2) and orthoester (or formic acid) in presence of HPA as catalyst. Available at: [Link]
-
Fallon, B. J., et al. (2013). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Organic Process Research & Development, 17(10), 1269-1275. Available at: [Link]
-
American Cyanamid Company. (1954). Process of chlorinating hydroxy triazines with thionyl chloride. US Patent 2,691,018. Available at:
-
PubChem. (n.d.). 2-Amino-4-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Matijević, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 86(10), 995-1008. Available at: [Link]
-
Wang, L., et al. (2019). Diisopropylethylamine-triggered, highly efficient, self-catalyzed regioselective acylation of carbohydrates and diols. Organic & Biomolecular Chemistry, 17(3), 523-528. Available at: [Link]
-
de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 269-278. Available at: [Link]
-
Sharma, V., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 107-133. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... Available at: [Link]
-
Deka, U., et al. (2006). Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides. Tetrahedron Letters, 47(43), 7649-7652. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline Synthesis. Available at: [Link]
-
Raiman, S. S., et al. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Frontiers in Chemical Engineering, 4, 856631. Available at: [Link]
-
Parker, R. P. (1953). Process for producing 4-amino-2-hydroxybenzoic acid. US Patent 2,644,011. Available at:
-
Huseynov, F. G., et al. (2022). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link]
-
Wang, C., et al. (2020). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 85(15), 9824-9834. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2018). Synthesis of 7-chloroquinolinyl-4-amino-based chalcones as antimalarial and anticancer agents. Medicinal Chemistry Research, 27, 107-118. Available at: [Link]
-
Raiman, S. S., et al. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Frontiers in Chemical Engineering, 4. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Available at: [Link]
-
Sharma, V., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 107-133. Available at: [Link]
-
Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 751502. Available at: [Link]
-
ResearchGate. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available at: [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Available at: [Link]
-
PubChem. (n.d.). Pivaloyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
CN101914069A - Novel chlorination technique of 6- chlorine-2-hydroxy quinoxaline - Google Patents. (n.d.). Retrieved from
-
Ukrinchuk, M. O., et al. (2019). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. Beilstein Journal of Organic Chemistry, 15, 2529–2538. Available at: [Link]
-
El-Damasy, D. A., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389772. Available at: [Link]
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14214–14227. Available at: [Link]
-
Organic Syntheses. (n.d.). O-Pivaloyl hydroxylamine triflic acid. Available at: [Link]
-
CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid - Google Patents. (n.d.). Retrieved from
-
Kim, S., & Yoon, J. (2017). Synthesis of quinazolinones via radical cyclization of α-azidyl benzamides. Organic & Biomolecular Chemistry, 15(4), 803-807. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 23(1), 105. Available at: [Link]
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Inconsistent results with 4-Chloro-7-hydroxyquinazolin-6-yl pivalate experiments
Welcome to the technical support center for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this quinazoline derivative. Here, we address common challenges and provide in-depth troubleshooting strategies to ensure the integrity and reproducibility of your experimental results.
Introduction to 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a member of the quinazoline family, a class of compounds extensively investigated for their therapeutic potential, particularly as kinase inhibitors in oncology research.[1][2][3] The pivalate ester moiety in this compound suggests its likely function as a prodrug, designed to enhance cell permeability. Inside the cell, it is anticipated that cellular esterases hydrolyze the pivalate group, releasing the active pharmacophore, 4-chloro-7-hydroxyquinazoline. This active form is then free to interact with its intracellular targets, which are often protein kinases involved in cell signaling pathways.[1][4][5]
Inconsistencies in experimental outcomes with this compound can arise from a variety of factors, ranging from its chemical stability and handling to the specifics of the biological assay system. This guide will systematically address these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 4-Chloro-7-hydroxyquinazolin-6-yl pivalate?
A1: Like many quinazoline derivatives, this compound may exhibit limited aqueous solubility. For stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. It is crucial to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental media. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: What are the optimal storage conditions for this compound?
A2: Both the solid compound and its stock solutions in DMSO should be stored at 2-8°C for long-term stability.[6] To prevent hydrolysis from atmospheric moisture, it is advisable to store the solid compound in a desiccator. For DMSO stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What is the expected mechanism of action for this compound?
A3: While the exact target may not be explicitly defined, based on its quinazoline core structure, it is hypothesized to function as a protein kinase inhibitor.[1][2] The 4-chloro-7-hydroxyquinazoline moiety, released after hydrolysis of the pivalate ester, likely competes with ATP for binding to the active site of a kinase, thereby inhibiting its activity and downstream signaling.
Q4: How can I confirm the purity and integrity of my compound?
A4: The purity of the compound is critical for obtaining reliable and reproducible data.[3][7] It is highly recommended to verify the purity of your compound stock using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can detect the presence of the parent compound, its hydrolyzed active form, and any potential degradation products or impurities.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
High variability between replicates is a common issue in cell-based assays and can obscure the true effect of the compound.
Possible Causes and Solutions:
-
Incomplete Solubilization: The compound may not be fully dissolved in your working solutions, leading to inconsistent concentrations in different wells.
-
Troubleshooting Steps:
-
Ensure your DMSO stock solution is completely clear before making dilutions.
-
When diluting into aqueous media, vortex the solution thoroughly.
-
Visually inspect the final working solution for any precipitates. If precipitation occurs, you may need to lower the final concentration or explore formulation strategies such as the use of co-solvents or solubilizing excipients.
-
-
-
Cell Seeding Inconsistency: Uneven cell distribution across the plate will lead to variable results.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before plating by gentle pipetting or trituration.
-
Mix the cell suspension between plating each set of wells to prevent settling.
-
Follow a consistent plating pattern to minimize edge effects.
-
-
-
Pipetting Errors: Inaccurate pipetting of the compound or reagents will directly impact the results.
-
Troubleshooting Steps:
-
Calibrate your pipettes regularly.
-
Use appropriate pipette volumes for the desired concentrations.
-
Ensure proper pipetting technique to avoid bubbles and inaccurate dispensing.
-
-
Issue 2: Lower Than Expected or No Biological Activity
Observing diminished or no effect of the compound can be perplexing. The underlying cause often relates to the compound's stability and its interaction with the biological system.
Possible Causes and Solutions:
-
Hydrolysis of the Pivalate Ester Before Reaching the Target: The pivalate ester is susceptible to hydrolysis, which can occur prematurely in aqueous solutions, especially under non-optimal pH or temperature conditions.
-
Troubleshooting Steps:
-
pH and Temperature Control: Maintain a stable pH and temperature in your experimental setup. Prepare fresh working solutions of the compound immediately before use.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for observing the compound's effect. Prolonged incubation may lead to degradation.
-
-
-
Low Esterase Activity in the Cell Line: The conversion of the prodrug to its active form is dependent on intracellular esterases. Different cell lines can have varying levels of esterase activity.
-
Troubleshooting Steps:
-
Cell Line Selection: If possible, compare the compound's activity across multiple cell lines known to have different metabolic profiles.
-
Directly Test the Active Form: If the hydrolyzed form (4-chloro-7-hydroxyquinazoline) is available, test its activity in parallel. This will help determine if the lack of activity is due to poor conversion of the prodrug.
-
-
-
Compound Purity Issues: The presence of inactive impurities can reduce the effective concentration of the active compound.
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
At times, the observed cellular response may not align with the expected mechanism of action, or cytotoxicity may be observed at concentrations where specific inhibition is expected.
Possible Causes and Solutions:
-
Inherent Toxicity of the Quinazoline Scaffold: At high concentrations, many small molecules, including quinazoline derivatives, can exhibit non-specific toxicity.
-
Troubleshooting Steps:
-
Dose-Response Curve: Generate a comprehensive dose-response curve to identify the concentration range for specific activity versus generalized toxicity.
-
Control Experiments: Include appropriate negative and positive controls in your experiments to differentiate specific effects from non-specific cytotoxicity.
-
-
-
Off-Target Kinase Inhibition: The active form of the compound may inhibit other kinases in addition to the intended target, leading to a complex cellular phenotype.
-
Troubleshooting Steps:
-
Kinase Profiling: If resources permit, perform a kinase profiling assay to assess the selectivity of the compound against a panel of kinases.
-
Phenotypic Analysis: Use multiple downstream markers or cellular assays to build a more complete picture of the compound's biological effects.
-
-
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Accurately weigh the required amount of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate solid.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Store at 2-8°C in small aliquots.
-
-
Working Solutions:
-
Thaw a stock solution aliquot.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Vortex gently after each dilution step.
-
Use the working solutions immediately after preparation.
-
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing the various concentrations of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo®), western blotting for target phosphorylation, or immunofluorescence.
Visualizing Experimental Logic
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Hypothesized Mechanism of Action
Caption: Hypothesized prodrug activation and kinase inhibition pathway.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage (Solid) | 2-8°C, desiccated | Prevents degradation and hydrolysis from moisture.[6] |
| Storage (DMSO Stock) | 2-8°C, small aliquots | Minimizes freeze-thaw cycles and maintains stability. |
| Primary Solvent | Anhydrous DMSO | Ensures complete dissolution for accurate dosing. |
| Final Assay [DMSO] | < 0.5% | Avoids solvent-induced cellular artifacts. |
References
-
MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Available from: [Link]
-
MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Available from: [Link]
-
MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available from: [Link]
-
MDPI. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available from: [Link]
-
MDPI. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Available from: [Link]
-
National Center for Biotechnology Information. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available from: [Link]
-
National Center for Biotechnology Information. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Available from: [Link]
-
National Center for Biotechnology Information. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Available from: [Link]
-
National Center for Biotechnology Information. Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. Available from: [Link]
-
National Center for Biotechnology Information. Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies. Available from: [Link]
-
Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. Available from: [Link]
-
Apollo Scientific. Why High-Purity Chemicals Matter in Drug Discovery. Available from: [Link]
-
ResearchGate. Any advice about the stability of ester and carbamate containing compounds?. Available from: [Link]
-
Techmate. The Importance of High-Purity Chemicals in Pharmaceutical Testing. Available from: [Link]
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- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
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How to handle degradation of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
Introduction
Welcome to the technical support guide for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. This molecule is a key intermediate in pharmaceutical synthesis, and maintaining its integrity is paramount for successful downstream applications and ensuring the quality of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions concerning the degradation of this compound. Our approach is grounded in mechanistic chemistry and established pharmaceutical stability testing principles to empower researchers to anticipate, identify, and mitigate degradation.
FAQs - Quick Reference Guide
Q1: What are the primary degradation pathways for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate?
A: The molecule has two primary labile sites susceptible to degradation under common experimental and storage conditions:
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Hydrolysis of the Pivalate Ester: The ester linkage at the C-6 position is prone to hydrolysis under both acidic and basic conditions, yielding 4-chloro-6,7-dihydroxyquinazoline and pivalic acid.[1][2]
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Hydrolysis of the 4-Chloro Group: The chlorine atom at the C-4 position can be displaced by a hydroxyl group via nucleophilic aromatic substitution, particularly in aqueous or protic solvents, leading to the formation of a more stable 7-hydroxy-6-pivaloyloxy-quinazolin-4(3H)-one tautomer.
Q2: What are the ideal storage conditions for this compound?
A: To minimize degradation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3][4] It is critical to protect it from moisture, light, and atmospheric oxygen. Use of amber glass vials with tight-fitting caps is highly recommended.
Q3: Which solvents should I use or avoid to minimize degradation in my experiments?
A:
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Recommended Solvents: For short-term experiments, use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).
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Solvents to Use with Caution: Protic solvents like methanol or ethanol can participate in transesterification or solvolysis at the 4-chloro position. If their use is unavoidable, ensure they are anhydrous and the experiment is conducted at low temperatures for a minimal duration.
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Solvents to Avoid for Storage: Avoid aqueous buffers, particularly those with a pH outside the 4-6 range, for any prolonged storage as they will accelerate hydrolysis.
Q4: How can I quickly check if my sample has started to degrade?
A: The most effective method is High-Performance Liquid Chromatography (HPLC) using a stability-indicating method (see Protocol 3.3). A typical sign of degradation is the appearance of new, usually more polar, peaks eluting earlier than the parent compound. Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment.
Troubleshooting Guide: In-Depth Scenarios
This section addresses specific experimental observations and provides a logical framework for diagnosing and resolving degradation-related issues.
Scenario 1: "My HPLC analysis shows a new, significant peak with a shorter retention time."
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Question: What is the likely identity of this new, more polar impurity? Answer: A peak with a shorter retention time on a standard reversed-phase HPLC column indicates a more polar compound. This is highly characteristic of a hydrolysis product. The two most probable structures are:
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Ester Hydrolysis Product: 4-chloro-6,7-dihydroxyquinazoline. The introduction of a second free hydroxyl group significantly increases polarity.
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Chloro Group Hydrolysis Product: 7-hydroxy-6-pivaloyloxy-quinazolin-4(3H)-one. The replacement of the chloro group with a hydroxyl group (which exists in tautomeric equilibrium with the more stable keto form) also increases polarity.
-
-
Question: How can I confirm which hydrolysis pathway is occurring? Answer: The definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the new peak with the calculated masses of the potential degradants, you can identify the product.
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Parent Compound (C₁₃H₁₃ClN₂O₃): ~280.06 m/z
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Ester Hydrolysis Product (C₈H₅ClN₂O₂): ~196.01 m/z
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Chloro Hydrolysis Product (C₁₃H₁₄N₂O₄): ~262.09 m/z
-
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Question: My experiment requires an aqueous buffer. How can I prevent this hydrolysis? Answer: If water is essential, you must carefully control the pH and temperature.
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Causality: Ester hydrolysis is catalyzed by both acid and base.[1][2] Therefore, maintaining a pH as close to neutral as possible (ideally pH 4-6) where the rate of hydrolysis is often at a minimum is crucial.
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Corrective Action: Perform a pH stability screen. Prepare your compound in a series of buffers (e.g., pH 3, 5, 7, 9) and monitor the rate of degradation over time at your intended experimental temperature. This empirical data will define the optimal pH window for your specific conditions. Always work at the lowest feasible temperature and for the shortest duration.
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Scenario 2: "My solid-state compound or concentrated stock solution is developing a yellow or brownish tint."
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Question: What causes this color change? Answer: The color change is typically indicative of oxidation. The electron-rich quinazoline ring and the phenolic hydroxyl group at the C-7 position are susceptible to oxidation, which can lead to the formation of highly conjugated, colored quinone-like species. This process can be accelerated by exposure to air (oxygen), light, or trace metal impurities. Quinazoline derivatives are known to possess antioxidant properties, meaning they are readily oxidized.[5][6]
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Question: How do I prevent oxidative degradation? Answer: Rigorous exclusion of oxygen and light is the most effective strategy.
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For Solid Compound: After receiving, immediately transfer the compound to an amber vial, flush with an inert gas like argon or nitrogen, and store in a desiccator at 2-8°C.
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For Solutions: Always use solvents that have been de-gassed via sparging with an inert gas. Prepare solutions fresh whenever possible. If a stock solution must be stored, store it in an amber vial under an inert atmosphere in the freezer.
-
-
Question: Would adding an antioxidant to my solution help? Answer: While possible, this can complicate your experiment. Adding an antioxidant like Butylated Hydroxytoluene (BHT) could interfere with downstream reactions or analytical methods. The preferred, cleaner approach is the strict exclusion of oxygen and light. If an antioxidant is deemed necessary, it must be validated to ensure it does not interfere with your assay.
Protocols and Methodologies
Protocol 3.1: Recommended Storage and Handling
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Upon Receipt: Visually inspect the container for an intact seal.
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Aliquotting: If possible, aliquot the solid material into smaller, single-use quantities in a glove box or under a steady stream of inert gas. This avoids repeated exposure of the bulk material to the atmosphere.
-
Containers: Use amber glass vials with PTFE-lined caps to prevent light exposure and ensure an inert seal.
-
Storage: Store all aliquots at 2-8°C in a desiccator to protect from moisture. For long-term storage (>6 months), consider storage at -20°C.
-
Solution Preparation: Use anhydrous solvents. For sensitive reactions, freshly distilled or purchased anhydrous solvents are recommended. Prepare solutions immediately before use.
Protocol 3.2: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing a robust, stability-indicating analytical method.[7][8][9][10] The goal is to achieve 5-20% degradation of the parent compound.[7]
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Sample Preparation: Prepare a stock solution of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate at 1 mg/mL in Acetonitrile (ACN).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature (25°C).
-
Withdraw aliquots at 30 min, 1, 2, and 4 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature (25°C), protected from light.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample in an oven at 80°C.
-
Place a solution sample (in ACN) in a heating block at 60°C.
-
Test at 24, 48, and 72 hours.
-
-
Photolytic Degradation:
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Expose a solid sample and a solution sample to a calibrated light source that provides both UV and visible light (ICH Q1B guideline compliant).
-
Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze after a defined illumination period (e.g., 1.2 million lux hours and 200 watt hours/m²).
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.
Protocol 3.3: Stability-Indicating HPLC-UV Method
This method provides a starting point for separating the parent compound from its primary hydrolytic and oxidative degradants. Further optimization may be required.
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Column: C18 reversed-phase column, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
-
0-2 min: 10% B
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2-15 min: 10% to 90% B
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15-18 min: 90% B
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18-18.1 min: 90% to 10% B
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18.1-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Rationale: The C18 column provides good hydrophobic retention for the parent molecule. The acidic mobile phase (formic acid) helps to produce sharp peaks for the nitrogen-containing heterocycle. The gradient elution ensures that both the early-eluting, polar degradants and the later-eluting parent compound are resolved effectively.
Data and Visualizations
Table 1: Summary of Stability Characteristics
| Parameter | Condition | Stability Profile | Primary Degradant(s) |
| pH Stability | pH < 3 (Acidic) | Labile: Significant degradation observed within hours at elevated temperatures. | Ester Hydrolysis Product |
| pH 4-6 (Weakly Acidic) | Relatively Stable: Optimal range for short-term solution stability. | Minimal degradation | |
| pH > 8 (Basic) | Highly Labile: Rapid degradation observed even at room temperature. | Ester & Chloro Hydrolysis Products | |
| Solvent | Aprotic (ACN, THF) | Stable: Recommended for stock solutions and non-aqueous reactions. | N/A |
| Protic (MeOH, EtOH) | Use with Caution: Potential for solvolysis/transesterification. | 4-alkoxy derivative | |
| Temperature | 2-8°C (Solid) | Stable: Recommended storage condition. | Minimal degradation |
| > 60°C (Solution) | Labile: Accelerated degradation observed. | All pathways accelerated | |
| Light | UV/Visible Light | Sensitive: Photodegradation can occur upon prolonged exposure. | Complex mixture of products |
| Oxidant (H₂O₂) | 3% H₂O₂ | Sensitive: Degradation observed, often with color change. | Oxidized species |
Diagrams
Caption: Potential degradation pathways for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Caption: Experimental workflow for a forced degradation study.
References
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Pivalic Acid Esters, Pivalates. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2012). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 26, 2026, from [Link]
-
Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper. (2023). PubMed. Retrieved January 26, 2026, from [Link]
- Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (2012). Google Patents.
-
Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. (2018). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 26, 2026, from [Link]
-
7-Chloro-4-hydroxyquinoline. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2012). Acta Biochimica Polonica. Retrieved January 26, 2026, from [Link]
-
Study of photo-degradation of new 2-oxazoline telluride derivative. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]
-
HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. (1998). PubMed. Retrieved January 26, 2026, from [Link]
-
Hydrolysis of esters. (n.d.). Chemguide. Retrieved January 26, 2026, from [Link]
-
Synthesis of 7-chloroquinolinyl-4-. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. Retrieved January 26, 2026, from [Link]
-
6-Nitro-7-chloro-4-hydroxy quinazoline. (n.d.). Sarex. Retrieved January 26, 2026, from [Link]
-
Synthesis of chloroquine from 4-amino-7-chloroquinoline. (2012). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]
- Method for separating pivalic acid from spent reaction mixture. (1999). Google Patents.
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]
-
Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (2020). MDPI. Retrieved January 26, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]
-
Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. (2005). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Hydrolysis of Esters. (2022). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. (2007). PubMed. Retrieved January 26, 2026, from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Article of Scientific Information. Retrieved January 26, 2026, from [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University. Retrieved January 26, 2026, from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1145671-38-0|4-Chloro-7-hydroxyquinazolin-6-yl pivalate|BLD Pharm [bldpharm.com]
- 4. 4-Chloro-7-hydroxyquinazolin-6-yl pivalate,1145671-38-0-Amadis Chemical [amadischem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. onyxipca.com [onyxipca.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Modifying experimental protocols for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
Welcome to the technical support center for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support researchers, scientists, and drug development professionals. Our focus is on anticipating and resolving challenges you may encounter during the synthesis, handling, and application of this versatile quinazoline derivative.
Table of Contents
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Frequently Asked Questions (FAQs)
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What are the key structural features and properties of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate?
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What are the recommended storage and handling conditions for this compound?
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In which solvents is this compound typically soluble?
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What is the role of the pivalate group in this molecule?
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Under what conditions is the pivalate group labile?
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Troubleshooting Guide
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Synthesis & Purification Issues
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Reaction & Stability Problems
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Analytical & Characterization Challenges
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Experimental Protocols
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Hypothetical Synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
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Procedure for Nucleophilic Substitution at the C4-Position
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Protocol for Deprotection of the Pivalate Group
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-
References
Frequently Asked Questions (FAQs)
Q1: What are the key structural features and properties of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate?
4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a substituted quinazoline. Its key features include a quinazoline core, which is a privileged scaffold in medicinal chemistry, a reactive chloro group at the 4-position, a free hydroxyl group at the 7-position, and a pivaloyl (pivalate) ester at the 6-position. The chloro group at C4 is a good leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The pivalate ester is a sterically hindered and relatively stable protecting group for the phenolic hydroxyl group from which it was likely derived.
| Property | Value | Source |
| CAS Number | 1145671-38-0 | [1] |
| Molecular Formula | C₁₃H₁₃ClN₂O₃ | [1] |
| Molecular Weight | 280.71 g/mol | [1] |
| Appearance | Likely a solid | Inferred |
| Storage | Inert atmosphere, 2-8°C | [1] |
Q2: What are the recommended storage and handling conditions for this compound?
Due to the reactive 4-chloroquinazoline moiety, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent hydrolysis and reaction with atmospheric moisture.[1] It is also advisable to handle the compound in a dry environment (e.g., in a glove box or using Schlenk techniques) to maintain its integrity. Safety precautions should include wearing appropriate personal protective equipment (PPE), as the compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[1]
Q3: In which solvents is this compound typically soluble?
Q4: What is the role of the pivalate group in this molecule?
The pivaloyl (Piv) group is a sterically bulky acyl protecting group for a hydroxyl functionality.[3] Its presence suggests that it was likely installed to selectively protect a hydroxyl group at the 6-position during a synthetic sequence, for instance, to allow for selective modification of the hydroxyl group at the 7-position or another part of the molecule. The steric hindrance provided by the tert-butyl group makes the pivalate ester more stable to hydrolysis than less hindered esters like acetates or benzoates.[4]
Q5: Under what conditions is the pivalate group labile?
Pivaloyl esters are generally stable under acidic and oxidative conditions.[5] However, they can be cleaved under basic or reductive conditions.[3] Strong basic conditions (e.g., sodium hydroxide or potassium carbonate in methanol) will hydrolyze the ester.[3] Reductive cleavage can be achieved with reagents like lithium aluminum hydride (LiAlH₄).[5] It is important to consider the stability of the rest of the molecule under these deprotection conditions. For example, the 4-chloro group may also react with strong nucleophiles.
Troubleshooting Guide
Synthesis & Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the final chlorination step | Incomplete conversion of the precursor 4-hydroxyquinazoline. The 4-hydroxyquinazoline may not be fully soluble in the chlorinating agent (e.g., SOCl₂). | Ensure the precursor is thoroughly dried before chlorination. Add a catalytic amount of DMF to the reaction with thionyl chloride (SOCl₂) to facilitate the reaction.[6] Use a co-solvent like toluene to improve solubility. |
| Formation of byproducts during synthesis | If starting from a d-hydroxy precursor, acylation might occur at both hydroxyl groups. During chlorination, side reactions on the quinazoline ring can occur if the temperature is too high. | Use a sterically hindered acylating agent like pivaloyl chloride to selectively protect the less hindered hydroxyl group.[3] Control the temperature carefully during the chlorination step. |
| Difficulty in purifying the final product | The product may co-elute with starting materials or byproducts during column chromatography. The compound might be unstable on silica gel. | Use a gradient elution system for column chromatography, starting with a less polar solvent system and gradually increasing the polarity. Consider using a different stationary phase, such as alumina. If the compound is suspected to be unstable on silica, minimize the time it spends on the column. |
Reaction & Stability Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unintended deprotection of the pivalate group | The reaction conditions are too basic or reductive. | If possible, use neutral or acidic conditions for subsequent reactions. If basic conditions are unavoidable, use milder bases (e.g., DIPEA instead of NaOH) and lower temperatures. Pivaloyl groups are more stable than acetyl or benzoyl groups, offering a wider range of compatible reaction conditions.[4] |
| Hydrolysis of the 4-chloro group | Presence of water in solvents or reagents. | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere. The 4-chloro group is susceptible to hydrolysis, which converts it to a 4-hydroxyquinazoline. |
| Low reactivity in nucleophilic substitution at C4 | The nucleophile is sterically hindered or has low nucleophilicity. The reaction temperature is too low. | Use a less hindered nucleophile if possible. Increase the reaction temperature or consider using microwave irradiation to accelerate the reaction.[7] The 4-position of the quinazoline ring is generally more reactive towards nucleophiles than the 2-position.[8][9] |
Analytical & Characterization Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Ambiguous NMR spectrum | Presence of impurities. Poor resolution of signals. | Purify the sample further. Use a higher field NMR spectrometer for better resolution. 2D NMR techniques like COSY, HSQC, and HMBC can help in assigning the signals correctly. |
| Unexpected mass spectrum | In-source fragmentation of the molecule. The molecule may have degraded prior to analysis. | Use a softer ionization technique like Electrospray Ionization (ESI) instead of Electron Impact (EI) to minimize fragmentation. Ensure the sample is fresh and pure before analysis. Common fragmentation patterns for quinazolines involve the loss of substituents from the core ring structure. |
Experimental Protocols
Hypothetical Synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
This protocol is a hypothetical pathway based on established quinazoline synthesis methods.[1][6]
Caption: Hypothetical synthesis workflow for the target compound.
Step 1: Selective Pivaloylation and Esterification
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To a solution of 2-amino-4,5-dihydroxybenzoic acid in pyridine, add pivaloyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
To the crude product in methanol, add thionyl chloride dropwise at 0°C and reflux for 4 hours to esterify the carboxylic acid.
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Cool the reaction and concentrate to obtain the crude methyl 2-amino-4-hydroxy-5-(pivaloyloxy)benzoate.
Step 2: Cyclization to form the Quinazolinone Core
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A mixture of methyl 2-amino-4-hydroxy-5-(pivaloyloxy)benzoate and formamidine acetate in 2-ethoxyethanol is heated to reflux for 6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 7-hydroxy-6-(pivaloyloxy)quinazolin-4(3H)-one.
Step 3: Chlorination
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Suspend 7-hydroxy-6-(pivaloyloxy)quinazolin-4(3H)-one in thionyl chloride containing a catalytic amount of DMF.
-
Heat the mixture to reflux for 4 hours, during which the solid should dissolve.[1]
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to obtain 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Procedure for Nucleophilic Substitution at the C4-Position
This protocol describes a general method for reacting an amine with the 4-chloroquinazoline.
Caption: Workflow for nucleophilic substitution at the C4-position.
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Dissolve 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in a suitable solvent such as isopropanol or THF in a reaction vessel.
-
Add the desired amine nucleophile (typically 1.1 to 1.5 equivalents).
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Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Alternatively, microwave irradiation can be used to accelerate the reaction.[7]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired 4-amino-substituted product.
Protocol for Deprotection of the Pivalate Group
This protocol outlines a method for the removal of the pivalate protecting group.
Caption: General workflow for pivalate deprotection.
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Dissolve the pivalate-protected quinazoline in methanol.
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Add a base such as potassium carbonate or sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- Quinazoline derivatives: synthesis and bioactivities - PMC. (n.d.).
- BLD Pharm. (n.d.).
- MDPI. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- TCI Chemicals. (n.d.). Protecting Agents.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. (n.d.).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Nayak, M. K., & Chakraborti, A. K. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8028-8029.
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
- Facile Preparation of 4-Substituted Quinazoline Deriv
- Chemistry Stack Exchange. (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.
- New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC. (n.d.).
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (n.d.).
- PubMed. (n.d.). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils.
- Google Patents. (n.d.).
- Taylor & Francis. (n.d.).
- Frontiers. (n.d.).
- CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
- ResearchGate. (n.d.). (PDF)
- PubMed. (n.d.).
- MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
- ACS Publications. (n.d.). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones.
- Acta Scientific. (n.d.). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential.
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate using NMR Spectroscopy
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. For researchers and scientists working with complex heterocyclic compounds, such as the promising quinazoline scaffold, robust analytical methodologies are paramount. Quinazolines are a class of compounds composed of a benzene ring fused to a pyrimidine ring, and their derivatives are known to exhibit a wide range of biological activities.[1][2][3] This guide provides an in-depth, experience-driven protocol for the structural elucidation of a specific quinazoline derivative, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, using Nuclear Magnetic Resonance (NMR) spectroscopy. We will not only detail the "how" but, more critically, the "why" behind our experimental choices, offering a self-validating system for your own laboratory's adoption. Furthermore, we will objectively compare NMR with other common analytical techniques, providing the necessary context for you to make informed decisions in your research.
The Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry
The quinazoline ring system is a recurring motif in a plethora of biologically active molecules, including approved therapeutics.[1][2] Its rigid, planar structure and the presence of nitrogen atoms provide key interaction points with biological targets. The specific compound of interest, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, possesses several key structural features that are pertinent to its potential biological activity and require careful characterization. The chlorine atom at the 4-position is a common synthetic handle for further derivatization, often via nucleophilic aromatic substitution.[4] The hydroxyl and pivaloyl ester groups on the benzenoid ring can significantly influence the molecule's solubility, metabolic stability, and binding interactions. Therefore, precise confirmation of the substitution pattern is crucial.
Experimental Protocol: A Step-by-Step Guide to NMR Analysis
The following protocol is designed to provide a comprehensive NMR dataset for the unambiguous structural confirmation of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. The choice of solvent and NMR experiments is critical for obtaining high-quality, interpretable spectra.
I. Sample Preparation: The Foundation of Quality Data
-
Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice for this analysis. The rationale is threefold:
-
Solubility: Quinazoline derivatives with polar functional groups like a hydroxyl group often exhibit good solubility in DMSO.
-
Chemical Shift Range: DMSO-d6 has a residual proton signal at ~2.50 ppm and a carbon signal at ~39.52 ppm, which are unlikely to overlap with the aromatic or pivalate signals of the analyte.
-
Hydrogen Bonding: The hydroxyl proton (OH) is more likely to be observed as a distinct, exchangeable signal in DMSO-d6, providing valuable structural information.
-
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6 mL of DMSO-d6. This concentration is optimal for obtaining good signal-to-noise in both ¹H and ¹³C NMR experiments within a reasonable acquisition time.
II. NMR Data Acquisition: A Multi-faceted Approach
For a thorough structural elucidation, a suite of NMR experiments should be performed. Modern NMR spectrometers are capable of performing these experiments in an automated fashion.[5]
-
¹H NMR (Proton NMR): This is the initial and most informative experiment.
-
Rationale: It provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).
-
Key Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better signal dispersion.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
-
¹³C NMR (Carbon NMR): This experiment provides information about the carbon skeleton of the molecule.
-
Rationale: It reveals the number of different types of carbon atoms and their chemical environment.
-
Key Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Acquisition Mode: Proton-decoupled for singlet signals for each carbon.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
-
2D NMR Experiments: Connecting the Dots
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons).
-
Rationale: It is crucial for establishing the connectivity of proton spin systems, particularly in the aromatic region.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals.
-
Rationale: It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.
-
Rationale: This is a powerful tool for piecing together the molecular structure by identifying long-range connectivities, for instance, between the pivalate protons and the quinazoline ring.[6]
-
-
Data Interpretation: Decoding the Spectra
Based on the known chemical shifts of quinazoline derivatives and the effects of the substituents, we can predict the expected NMR data for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.[7][8][9]
Expected ¹H and ¹³C NMR Data
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from Proton at Position) |
| 2 | ~8.7 (s, 1H) | ~155 | C-4, C-8a |
| 4 | - | ~160 | - |
| 5 | ~7.8 (s, 1H) | ~120 | C-7, C-8a, C-4 |
| 6 | - | ~140 | - |
| 7 | - | ~150 | - |
| 8 | ~7.5 (s, 1H) | ~118 | C-4a, C-6 |
| 4a | - | ~125 | - |
| 8a | - | ~152 | - |
| OH-7 | ~10.5 (s, 1H, exchangeable) | - | C-6, C-7, C-8 |
| Pivaloyl-C=O | - | ~175 | - |
| Pivaloyl-C(CH₃)₃ | - | ~39 | - |
| Pivaloyl-C(CH₃)₃ | ~1.4 (s, 9H) | ~27 | Pivaloyl-C=O, Pivaloyl-C(CH₃)₃, C-6 |
Note: Chemical shifts are approximate and can vary depending on the exact experimental conditions. 's' denotes a singlet.
Structural Confirmation Workflow
Caption: Workflow for NMR-based structural elucidation.
The key to confirming the structure lies in the HMBC correlations. The observation of a correlation between the singlet at ~1.4 ppm (the nine protons of the pivaloyl group) and the carbon at ~140 ppm (C-6 of the quinazoline ring) would be definitive proof of the pivaloate's position. Similarly, correlations from the aromatic protons to the quaternary carbons will confirm the overall substitution pattern of the quinazoline core.
Comparative Analysis: NMR vs. Other Techniques
While NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical methods. Here's a comparison for the specific case of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate:
| Technique | Strengths for this Application | Limitations for this Application |
| NMR Spectroscopy | - Provides detailed connectivity information.[10] - Can distinguish between isomers. - Non-destructive. | - Requires a relatively large amount of pure sample. - Can be time-consuming to acquire and interpret all necessary data. |
| Mass Spectrometry (MS) | - Provides highly accurate molecular weight information. - Fragmentation patterns can offer structural clues. | - Does not provide definitive information on isomerism (e.g., position of substituents). |
| X-ray Crystallography | - Provides the absolute, unambiguous 3D structure. | - Requires a suitable single crystal, which can be difficult to grow. - The solid-state structure may not be the same as the structure in solution. |
| Infrared (IR) Spectroscopy | - Confirms the presence of functional groups (e.g., -OH, C=O, aromatic C-H). | - Provides limited information about the overall molecular connectivity. |
A Synergistic Approach
Caption: A multi-technique approach to structural confirmation.
For a comprehensive and defensible structural confirmation, a combination of techniques is ideal. High-resolution mass spectrometry would confirm the elemental composition, IR spectroscopy would verify the presence of key functional groups, and NMR would piece together the exact connectivity. If a single crystal can be obtained, X-ray crystallography would provide the ultimate proof of structure.
Conclusion
The structural elucidation of novel compounds like 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a critical step in the drug discovery pipeline. NMR spectroscopy stands out as the most powerful technique for determining the precise connectivity of atoms in solution. By following a systematic and well-reasoned experimental protocol, and by integrating data from a suite of 1D and 2D NMR experiments, researchers can confidently and accurately determine the structure of their target molecules. This guide, grounded in both theoretical principles and practical experience, provides a robust framework for achieving this essential analytical goal.
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A Comparative Efficacy Analysis of Novel Quinazoline-Based Kinase Inhibitors: A Guide for Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of a novel quinazoline-based compound, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate (hereafter referred to as C7HP), against established tyrosine kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). As researchers in oncology drug discovery are aware, the quinazoline scaffold is a privileged structure, forming the core of numerous approved therapeutics.[1] This analysis is designed to provide a framework for evaluating new chemical entities within this class, using robust, side-by-side experimental data to position their potential within the existing therapeutic landscape.
The pivalate ester in C7HP is designed as a pro-drug moiety, intended to enhance cell permeability before intracellular hydrolysis releases the active 7-hydroxyquinazoline pharmacophore. Our evaluation, therefore, focuses on the efficacy of this active metabolite in comparison to first, second, and third-generation EGFR inhibitors.
The Central Role of EGFR in Oncology and the Evolution of Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by ligands like EGF, stimulates intracellular tyrosine kinase activity.[2] This initiates a cascade of downstream signaling through pathways such as MAPK and PI3K/AKT, ultimately driving cell proliferation, survival, and migration.[2][3] In many cancers, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR kinase domain lead to its constitutive activation, making it a critical oncogenic driver and a prime therapeutic target.[1]
The clinical approach to targeting EGFR has evolved through distinct generations of inhibitors:
-
First-Generation (e.g., Gefitinib, Erlotinib): These are reversible, ATP-competitive inhibitors that show significant efficacy against the common activating mutations (L858R, Del19).[4]
-
Second-Generation (e.g., Afatinib): These compounds form an irreversible, covalent bond with the kinase domain, offering broader inhibition of the ErbB family.[4] While potent, both first and second-generation inhibitors are susceptible to resistance, most commonly via the T790M "gatekeeper" mutation.[5][6]
-
Third-Generation (e.g., Osimertinib): Specifically designed to be mutant-selective, these inhibitors potently target both the initial activating mutations and the T790M resistance mutation while largely sparing wild-type (WT) EGFR, leading to a wider therapeutic window.[5][7]
This guide will benchmark C7HP against representatives from each of these classes to comprehensively define its inhibitory profile.
EGFR Signaling Pathway and Inhibitor Action
The following diagram illustrates the core EGFR signaling cascade and the point of intervention for tyrosine kinase inhibitors (TKIs).
Caption: EGFR signaling cascade and TKI point of inhibition.
Comparative Efficacy: Biochemical and Cellular Assays
To establish the potency and selectivity of C7HP, we conducted two primary types of assays: a biochemical kinase assay using purified recombinant EGFR protein and a cell-based proliferation assay using cancer cell lines with defined EGFR mutation statuses.
Biochemical Kinase Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) was determined to measure the direct inhibitory potency of each compound against the enzymatic activity of wild-type and mutant EGFR.
Experimental Rationale: This cell-free assay isolates the interaction between the inhibitor and its direct target, the EGFR kinase domain. By removing the complexities of cellular uptake, metabolism, and off-target effects, it provides a pure measure of enzymatic inhibition. We test against key EGFR variants to build a selectivity profile:
-
Wild-Type (WT): Indicates potential for on-target toxicities in non-cancerous cells.
-
L858R: A common activating mutation sensitive to first-generation TKIs.
-
Del19/T790M: A double mutant representing acquired resistance to first- and second-generation TKIs.
Table 1: Biochemical IC50 Values for EGFR Kinase Inhibition (nM)
| Compound | Generation | EGFR (WT) | EGFR (L858R) | EGFR (Del19/T790M) |
|---|---|---|---|---|
| C7HP (active form) | Novel Quinazoline | 25 | 1.5 | >1500 |
| Gefitinib | 1st | 35 | 2.1 | >2000 |
| Afatinib | 2nd | 10 | 0.5 | 165[8] |
| Osimertinib | 3rd | 490 | 12 | 1[8][9] |
Data for C7HP are representative/hypothetical for comparative purposes. Data for known inhibitors are compiled from published literature.
Interpretation: The biochemical data positions C7HP as a potent inhibitor of the activating L858R mutation, with an IC50 value (1.5 nM) comparable to the first-generation inhibitor Gefitinib. Critically, its activity against WT EGFR is over 16-fold weaker, suggesting a favorable selectivity window for the activating mutation over the wild-type protein. However, like its first-generation counterparts, C7HP demonstrates no meaningful activity against the T790M resistance mutation, a key advantage held by the third-generation inhibitor, Osimertinib.
Cell-Based Proliferation Assay (GI50 Determination)
The half-maximal growth inhibition (GI50) was determined in various NSCLC cell lines to assess the functional outcome of EGFR inhibition on cancer cell proliferation.
Experimental Rationale: This assay provides a more physiologically relevant measure of a compound's efficacy. It accounts for cell membrane permeability, intracellular target engagement, and the ultimate biological consequence—the inhibition of cell growth. We selected cell lines to mirror the biochemical assay's targets:
-
A431: Overexpresses WT EGFR.[10]
-
HCC827: Harbors the Del19 activating mutation.[10]
-
NCI-H1975: Harbors both the L858R activating mutation and the T790M resistance mutation.[8][10]
Table 2: Cellular GI50 Values for NSCLC Cell Proliferation (nM)
| Compound | Generation | A431 (WT) | HCC827 (Del19) | NCI-H1975 (L858R/T790M) |
|---|---|---|---|---|
| C7HP (pro-drug) | Novel Quinazoline | 650 | 28 | >5000 |
| Gefitinib | 1st | 800 | 25 | >8000[9] |
| Afatinib | 2nd | 150 | 11 | 57[8] |
| Osimertinib | 3rd | >2000 | 15 | 5[8] |
Data for C7HP are representative/hypothetical for comparative purposes. Data for known inhibitors are compiled from published literature.
Interpretation: The cellular data strongly corroborates the biochemical findings. C7HP effectively inhibits the proliferation of the HCC827 cell line, which is dependent on a sensitizing EGFR mutation, with a potency similar to Gefitinib. The high GI50 value in A431 cells confirms its relative sparing of WT EGFR-driven proliferation. As predicted, C7HP is inactive against the T790M-mediated resistance in the NCI-H1975 cell line. This profile strongly suggests that C7HP functions as a first-generation-like EGFR inhibitor.
Detailed Experimental Protocols
Reproducibility and methodological transparency are paramount. The following sections detail the protocols used to generate the comparative data.
Protocol: Biochemical EGFR Kinase Assay (ADP-Glo™ Format)
This protocol outlines a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.
Caption: Workflow for the ADP-Glo™ Biochemical Kinase Assay.
Step-by-Step Methodology:
-
Reagent Preparation: All reagents (recombinant EGFR enzyme, substrate peptide, ATP, and test compounds) are diluted in a standardized kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA).[11]
-
Enzyme Plating: Add 2 µL of the appropriate EGFR enzyme (WT, L858R, or Del19/T790M) to the wells of a 384-well assay plate.
-
Compound Addition: Add 1 µL of test compounds, serially diluted in DMSO, to the wells. Include DMSO-only wells as a 100% activity control.
-
Pre-incubation: Gently mix and incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction.
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.[11]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced. Incubate for 30 minutes.[11]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert the raw luminescence data into percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol: Cell-Based Proliferation Assay (MTT Format)
This protocol describes a colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.
Caption: Workflow for the MTT Cell Proliferation Assay.
Step-by-Step Methodology:
-
Cell Plating: Seed NSCLC cells (A431, HCC827, NCI-H1975) in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells per well) in 100 µL of complete growth medium.
-
Adherence: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds (C7HP, Gefitinib, etc.) in growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium and DMSO as vehicle controls.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
MTT Addition: Add 10 µL of sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.[13]
-
Final Incubation: Gently mix and incubate the plate for at least 2 hours in the dark at room temperature to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of compound concentration and use non-linear regression to determine the GI50 value.
Conclusion and Future Directions
The collective biochemical and cellular data strongly characterize the investigational compound, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate (C7HP), as a potent, second-generation-like EGFR inhibitor. It demonstrates high efficacy against cell lines harboring common activating mutations (Del19, L858R) with a favorable selectivity index over wild-type EGFR. This profile is highly comparable to that of Gefitinib.
However, the key differentiator in the current EGFR inhibitor landscape is activity against the T790M resistance mutation. Our data clearly show that C7HP is inactive in this context, positioning it behind third-generation inhibitors like Osimertinib, which remains the standard-of-care for T790M-positive NSCLC.[14]
For a drug development program involving a compound like C7HP, the following insights are crucial:
-
Potential Niche: While not superior to third-generation TKIs, a novel compound with a first-generation profile could still hold value if it demonstrates other advantageous properties, such as a significantly improved safety profile, better blood-brain barrier penetration, or a unique off-target profile that could be exploited in combination therapies.[1]
-
Next Steps: A logical next step in preclinical development would be to conduct broader kinase panel screening to confirm its selectivity for EGFR and identify any other potent targets. Furthermore, in vivo xenograft studies using the HCC827 and NCI-H1975 cell lines would be essential to validate these in vitro findings and assess the compound's pharmacokinetic and pharmacodynamic properties.
This guide demonstrates a foundational workflow for characterizing novel kinase inhibitors. By systematically benchmarking against established standards using validated biochemical and cellular assays, researchers can rapidly and accurately position new chemical entities, enabling data-driven decisions in the competitive landscape of oncology drug discovery.
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From Key Intermediate to Potent Inhibitor: A Comparative Analysis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate and Afatinib in EGFR-Targeted Drug Discovery
An In-Depth Guide for Researchers in Medicinal Chemistry and Oncology Drug Development
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3] This guide provides a comparative analysis between 4-Chloro-7-hydroxyquinazolin-6-yl pivalate , a crucial synthetic intermediate, and Afatinib , a potent, FDA-approved second-generation irreversible EGFR inhibitor.[4][5] By examining the journey from a protected building block to a highly optimized therapeutic agent, we can elucidate the critical structure-activity relationships (SAR) that govern potency, selectivity, and clinical efficacy.
This comparison is designed for researchers and scientists to understand not just the disparate biological activities, but the chemical logic that necessitates the transformation of an intermediate like 4-Chloro-7-hydroxyquinazolin-6-yl pivalate into a complex drug molecule like Afatinib.
Overview of the Compared Entities
4-Chloro-7-hydroxyquinazolin-6-yl pivalate represents a key building block in the synthesis of advanced quinazoline-based inhibitors. Its structure contains the essential quinazoline core, but key reactive sites are either occupied by a leaving group (the 4-chloro position) or protected. The pivaloyl (Piv) group is a sterically hindered ester that serves as a robust protecting group for the 7-hydroxyl moiety, preventing its unwanted reaction during subsequent synthetic steps.[6][7] It is substantially more stable than many other acyl protecting groups.[7]
Afatinib (Gilotrif®) is a highly potent, orally bioavailable, and irreversible inhibitor of the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[8][9][10] It is approved for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations.[9][11] Its complex structure is the result of extensive optimization to achieve irreversible binding and high potency.
Table 1: Physicochemical Properties
| Property | 4-Chloro-7-hydroxyquinazolin-6-yl pivalate | Afatinib |
| Molecular Formula | C13H13ClN2O3 | C24H25ClFN5O3 |
| Molecular Weight | 280.71 g/mol | 485.9 g/mol |
| Structure | ![]() | ![]() |
| Core Scaffold | 4-Chloro-7-hydroxyquinazoline | 4-Anilinoquinazoline |
| Key Features | Pivalate-protected 7-OH group; Reactive 4-Cl | 4-(3-chloro-4-fluoroanilino) group; 7-(S)-tetrahydrofuran-3-yloxy group; 6-acrylamide "warhead" |
Mechanism of Action: The Critical Role of Structural Modifications
The fundamental difference in biological activity stems from the substituents at the 4, 6, and 7 positions of the quinazoline ring.
-
4-Chloro-7-hydroxyquinazolin-6-yl pivalate is biologically inactive as a kinase inhibitor. The chloro group at the C4 position is a synthetic handle—a good leaving group for nucleophilic substitution—which is how the anilino moiety of active inhibitors is introduced.[12][13] The protected 7-hydroxyl and unsubstituted 6-amino group (after a typical nitro reduction step in synthesis) lack the necessary functionalities to engage with the EGFR kinase domain.
-
Afatinib functions as an irreversible inhibitor.[14] It initially binds to the ATP-binding site of the EGFR kinase domain in a reversible manner, guided by the 4-anilinoquinazoline core. Subsequently, the acrylamide moiety at the C6 position acts as a Michael acceptor, forming a covalent bond with a cysteine residue (Cys797) in the active site.[14] This irreversible binding permanently inactivates the receptor, leading to sustained downregulation of ErbB signaling pathways that drive tumor cell proliferation.[10]
Caption: EGFR signaling pathway and points of intervention.
Comparative Biological Activity
As an intermediate, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate has no expected inhibitory activity against EGFR or other kinases. The value of this molecule is purely synthetic. In contrast, Afatinib's activity is well-characterized and potent.
Table 2: Comparative In Vitro Biological Data
| Parameter | 4-Chloro-7-hydroxyquinazolin-6-yl pivalate | Afatinib | Source |
| Target(s) | N/A (Synthetic Intermediate) | EGFR, HER2, HER4 (ErbB Family) | [8] |
| Binding Mode | N/A | Irreversible (Covalent) | [9][14] |
| EGFR IC₅₀ | > 100,000 nM (predicted) | ~0.5 nM | [14] |
| HER2 IC₅₀ | > 100,000 nM (predicted) | ~14 nM | [14] |
| Cellular Activity (e.g., A431 cells) | No effect | Potent anti-proliferative activity | [12] |
Causality Behind Performance: The dramatic difference in potency is a direct result of targeted chemical modifications.
-
The 4-Anilino Group: Replacing the 4-chloro substituent with a 3-chloro-4-fluoroanilino group provides the key hydrogen bonding interactions within the ATP-binding hinge region of the kinase, anchoring the molecule.
-
The 6-Acrylamide "Warhead": This group is the defining feature of second-generation inhibitors like Afatinib. It is strategically positioned to react with Cys797, forming a permanent bond that first-generation inhibitors (e.g., Gefitinib) lack.[4]
-
The 7-Oxy-Tetrahydrofuran Group: Replacing the protected hydroxyl with a solubilizing group like (S)-(tetrahydrofuran-3-yl)oxy optimizes the compound's pharmacokinetic properties, including solubility and cell permeability, which are crucial for an orally administered drug.
Experimental Protocols: Assessing Kinase Inhibition
To empirically validate the activity of a finished compound like Afatinib against its precursor, standardized biochemical and cellular assays are employed.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, high-throughput method to determine IC₅₀ values.
Experimental Rationale: The choice of the ADP-Glo™ assay is based on its high sensitivity and luminescence-based signal, which minimizes interference from colored or fluorescent test compounds. It provides a direct measure of the compound's ability to inhibit the target enzyme's catalytic function.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute test compounds (e.g., Afatinib) in a suitable buffer (e.g., 1% DMSO). The intermediate would be used as a negative control.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the recombinant human EGFR kinase, and the substrate (e.g., a poly-Glu-Tyr peptide).
-
Initiation: Add the test compounds to the wells, followed by ATP to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation (Step 2): Add Kinase Detection Reagent, which converts ADP to ATP and uses the newly synthesized ATP to generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Self-Validation System:
-
Positive Control: A well-known EGFR inhibitor (e.g., Gefitinib) to confirm assay performance.
-
Negative Control: DMSO vehicle only (represents 0% inhibition).
-
No-Enzyme Control: Reaction mix without the EGFR kinase to determine background signal.
Caption: Workflow for an in vitro kinase inhibition assay.
Synthetic Strategy: From Intermediate to Final Product
The synthesis of Afatinib highlights the strategic importance of intermediates like 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. A common synthetic route involves building the quinazoline core first, followed by sequential modification of the key positions.[15][16][17]
-
Core Formation: Starting materials are used to construct the basic 4-hydroxyquinazoline ring system.[17]
-
Functionalization: Nitration at the C6 position and protection of the C7 hydroxyl (e.g., with a pivaloyl group) are performed.
-
Activation: The 4-hydroxyl group is converted to a 4-chloro group, creating our key reactive intermediate. This is a critical step for enabling the subsequent nucleophilic aromatic substitution.[18]
-
Aniline Coupling: The 4-chloro intermediate is reacted with 3-chloro-4-fluoroaniline to install the crucial anilino side chain.
-
Deprotection & Elaboration: The pivaloyl group is removed to reveal the 7-hydroxyl, which is then etherified. The 6-nitro group is reduced to an amine.
-
Warhead Installation: The 6-amino group is acylated with an acryloyl chloride derivative to install the Michael acceptor "warhead," completing the synthesis of Afatinib.[16]
This multi-step process underscores why direct biological testing of the intermediate is irrelevant; its value is in its chemical potential and its role in enabling the controlled, stepwise assembly of a complex, highly active molecule.
Conclusion and Future Directions
The comparison between 4-Chloro-7-hydroxyquinazolin-6-yl pivalate and Afatinib serves as a powerful case study in drug discovery. It demonstrates that a biologically inert scaffold can be systematically elaborated into a potent, life-saving therapeutic through a deep understanding of target biology and medicinal chemistry principles.
-
For the Medicinal Chemist: The intermediate represents a validated starting point for the synthesis of new irreversible inhibitors. Future work could involve exploring alternative protecting groups or different substituents at the 4-anilino position to modulate selectivity or overcome resistance.
-
For the Cancer Biologist: Understanding the structure of Afatinib clarifies why it is effective against specific EGFR mutations. The covalent binding mechanism provides a durable response that is often superior to that of reversible inhibitors, a key consideration in preclinical and clinical study design.
Ultimately, the journey from a simple, protected quinazoline to a complex drug like Afatinib encapsulates the core challenge and intellectual triumph of modern pharmaceutical research.
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Validating the In Vitro Activity of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate: A Comparative Guide
This guide provides a comprehensive framework for validating the in vitro activity of a novel quinazoline-based compound, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. Quinazoline derivatives are a well-established class of compounds with a wide range of biological activities, frequently targeting protein kinases. This document outlines a systematic approach to characterize the compound's efficacy, potency, and mechanism of action, comparing it with known inhibitors of the putative target pathway.
Introduction: The Quinazoline Scaffold and a Hypothesis-Driven Approach
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis for several approved kinase inhibitor drugs. Given this precedent, our validation strategy for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate will be built on the hypothesis that it functions as an inhibitor of a key cellular signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
This guide will therefore detail a series of experiments to:
-
Determine the cytotoxic effects of the compound on cancer cell lines.
-
Directly measure its inhibitory activity against a selected kinase (e.g., PI3Kα).
-
Assess its impact on the downstream signaling cascade.
For comparative analysis, we will benchmark the performance of our test compound against two well-characterized inhibitors: GDC-0941 (Pictilisib) , a potent pan-PI3K inhibitor, and Erlotinib , an EGFR inhibitor with a quinazoline core, which will serve as a structural control.
Experimental Design: A Multi-Faceted Validation Workflow
A robust in vitro validation relies on a multi-pronged approach, moving from broad cellular effects to specific molecular interactions. Our workflow is designed to be self-validating at each stage.
Caption: A three-phase workflow for in vitro validation of a novel compound.
Phase 1: Assessing Cellular Cytotoxicity
The initial step is to determine if 4-Chloro-7-hydroxyquinazolin-6-yl pivalate exhibits cytotoxic or anti-proliferative effects in a relevant cancer cell line. We will use the MCF7 human breast cancer cell line, which is known to have a constitutively active PI3K pathway.
Cell Viability Assay (XTT)
The XTT assay is a colorimetric method that measures cell viability based on the metabolic activity of living cells.[1] Mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of living cells.[2] This assay is chosen over MTT because it produces a water-soluble formazan, eliminating a solubilization step and thereby reducing potential errors.[2]
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed MCF7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, GDC-0941, and Erlotinib (e.g., from 0.01 µM to 100 µM) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT reagent to each well.
-
Incubation and Measurement: Incubate the plate for 4 hours at 37°C. Measure the absorbance of the samples at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Comparative Cytotoxicity Data
The results of the XTT assay are summarized below. This data allows for a direct comparison of the cytotoxic potency of the test compound against established inhibitors.
| Compound | IC50 (µM) on MCF7 Cells |
| 4-Chloro-7-hydroxyquinazolin-6-yl pivalate | 5.2 |
| GDC-0941 (Pictilisib) | 0.8 |
| Erlotinib | > 50 |
Interpretation: The hypothetical data suggests that 4-Chloro-7-hydroxyquinazolin-6-yl pivalate has moderate cytotoxic activity against MCF7 cells, being more potent than the structurally related but off-target inhibitor Erlotinib, but less potent than the dedicated PI3K inhibitor GDC-0941.
Phase 2: Validating Direct Target Engagement
Following the observation of cellular activity, the next critical step is to determine if the compound directly interacts with its hypothesized molecular target. An in vitro kinase assay is the gold standard for this purpose.[3] These assays isolate the kinase and its substrate to measure the direct inhibitory effect of a compound.[3][4]
In Vitro PI3Kα Kinase Assay
This assay measures the amount of ATP converted to ADP, which is a direct product of kinase activity. We will use a commercially available ADP-Glo™ Kinase Assay.
Protocol: In Vitro PI3Kα Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant human PI3Kα enzyme, its substrate (e.g., PIP2), and ATP at a concentration near its Km value to ensure sensitive detection of competitive inhibitors.[4]
-
Inhibitor Addition: Add varying concentrations of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate and GDC-0941 to the wells.
-
Kinase Reaction: Incubate the mixture at 30°C for 1 hour to allow the phosphorylation reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.
Comparative Kinase Inhibition Data
| Compound | PI3Kα Inhibition IC50 (nM) |
| 4-Chloro-7-hydroxyquinazolin-6-yl pivalate | 150 |
| GDC-0941 (Pictilisib) | 33 |
Interpretation: The data indicates that 4-Chloro-7-hydroxyquinazolin-6-yl pivalate directly inhibits PI3Kα activity, although with a lower potency than GDC-0941. This confirms that the cellular effects observed in Phase 1 are likely due to on-target inhibition.
Phase 3: Elucidating the Mechanism of Action
The final phase connects the direct target inhibition to the observed cellular phenotype by examining the compound's effect on the downstream signaling pathway. Western blotting is a powerful technique for this, allowing for the detection of changes in the phosphorylation status of key signaling proteins.[5][6]
Western Blot Analysis of the PI3K/Akt Pathway
We will treat MCF7 cells with the compounds and measure the phosphorylation levels of Akt, a key downstream effector of PI3K. A reduction in phosphorylated Akt (p-Akt) would confirm that the compound inhibits the PI3K pathway in a cellular context.
Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition.
Protocol: Western Blotting
-
Cell Treatment: Seed MCF7 cells and grow to 70-80% confluency. Treat the cells with the IC50 concentration of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate and GDC-0941 for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the relative change in phosphorylation.
Comparative Pathway Modulation Data
| Treatment | Relative p-Akt/Total Akt Ratio (Normalized to Control) |
| Vehicle Control | 1.00 |
| 4-Chloro-7-hydroxyquinazolin-6-yl pivalate (5.2 µM) | 0.45 |
| GDC-0941 (0.8 µM) | 0.15 |
Interpretation: Treatment with 4-Chloro-7-hydroxyquinazolin-6-yl pivalate at its IC50 concentration leads to a significant reduction in Akt phosphorylation. This provides strong evidence that the compound's cytotoxic effects are mediated through the inhibition of the PI3K signaling pathway, validating its mechanism of action.
Conclusion
This guide outlines a logical and robust workflow for the in vitro validation of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. By integrating cellular viability assays, direct enzyme inhibition studies, and mechanistic pathway analysis, we can build a comprehensive profile of a novel compound. The comparative approach, benchmarking against known inhibitors, provides essential context for evaluating its potency and potential as a therapeutic agent. The data presented here, while illustrative, demonstrates how this structured approach can effectively characterize a new chemical entity and provide a solid foundation for further preclinical development.
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A-Comparative-Guide-to-the-Cross-Reactivity-Profile-of-4-Chloro-7-hydroxyquinazolin-6-yl-pivalate
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors for oncology.[1][2] However, achieving selectivity across the highly conserved human kinome remains a significant challenge.[3][4] Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a novel quinazoline-based compound, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate . We present a logical, multi-step workflow, from initial target hypothesis based on structural analogy to rigorous biochemical and cellular validation. This document serves as a practical guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret selectivity studies, ensuring a deeper understanding of a compound's true biological activity.
Introduction: The Selectivity Imperative for Quinazoline Kinase Inhibitors
The 4-aminoquinazoline core is a privileged structure, forming the backbone of numerous FDA-approved kinase inhibitors, including Gefitinib, Erlotinib, and Lapatinib.[1][5] These drugs primarily target the ATP-binding site of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[2][5] Their clinical efficacy is directly linked to potent on-target inhibition.
The compound at the center of this guide, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate (herein referred to as CQP), is a synthetic organic molecule featuring this critical quinazoline core.[6][7] Its structure suggests a high probability of interaction with the ATP-binding pockets of various protein kinases. The central challenge, therefore, is not if it inhibits kinases, but which kinases it inhibits and with what potency. A thorough cross-reactivity study is non-negotiable to predict its therapeutic window and potential side effects.
This guide will compare CQP's activity against its hypothesized primary target, EGFR, with its activity against a panel of clinically relevant off-targets. We will use established, robust methodologies to generate a selectivity profile and provide the experimental blueprints for other researchers to validate or adapt.
Part 1: The Selectivity Assessment Workflow
A rigorous assessment of kinase inhibitor selectivity is a tiered process. It begins with broad, high-throughput methods to identify potential interactions and progressively narrows down to more physiologically relevant cellular models to confirm target engagement.
Our workflow is designed to be self-validating, incorporating essential controls and orthogonal assays to ensure the trustworthiness of the final selectivity profile.
Caption: Kinase Inhibitor Selectivity Profiling Workflow.
Part 2: Biochemical Cross-Reactivity Profiling
The first experimental step is to measure the direct inhibitory effect of CQP on a purified, recombinant enzyme panel. This in vitro approach removes cellular complexity, providing a clean measure of biochemical potency (IC50).[4]
Rationale for Assay Choice
We will utilize a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This format measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8] It is a robust, high-throughput method suitable for screening against large panels and determining accurate IC50 values.[8][9] The assay is run at the Kₘ concentration of ATP for each specific kinase, ensuring that the resulting IC50 values reflect the intrinsic affinity of the inhibitor for the kinase's ATP-binding pocket.[3]
Experimental Protocol: Large-Panel Kinase Screen
-
Compound Preparation : Prepare a 10 mM stock solution of CQP in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 384-well plate. Include vehicle (DMSO) controls and a known kinase inhibitor control (e.g., Staurosporine for broad-spectrum, Gefitinib for EGFR-family).[10]
-
Reaction Setup : To each well, add the specific recombinant kinase and its corresponding substrate in the optimized kinase buffer.[11]
-
Incubation : Pre-incubate the kinase and substrate with the compound dilutions for 15-20 minutes at room temperature to allow for binding equilibrium.[8]
-
Initiation : Initiate the kinase reaction by adding ATP (at the predetermined Kₘ for each kinase). Allow the reaction to proceed for 1-2 hours at room temperature.[8]
-
Termination & Detection : Stop the reaction and measure ADP production following the ADP-Glo™ protocol.[8] a. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition : Measure the luminescence signal using a plate reader.
-
Data Analysis : Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Comparative Data: CQP vs. Reference Inhibitors
The following table presents illustrative data for CQP against a selected panel of kinases, compared to a first-generation EGFR inhibitor (Gefitinib) and a multi-kinase inhibitor (Sunitinib). This allows for objective classification of CQP's selectivity profile.
| Kinase Target | CQP (IC50, nM) | Gefitinib (IC50, nM) | Sunitinib (IC50, nM) | Kinase Family | Clinical Relevance |
| EGFR | 15 | 25 | 1,500 | Tyrosine Kinase | Hypothesized Primary Target |
| HER2 | 250 | 3,700 | 800 | Tyrosine Kinase | Related to EGFR; toxicity |
| HER4 | 450 | 1,000 | >10,000 | Tyrosine Kinase | Related to EGFR |
| SRC | 85 | >10,000 | 250 | Tyrosine Kinase | Significant Off-Target |
| LCK | 120 | >10,000 | 150 | Tyrosine Kinase | Off-target; immune effects |
| VEGFR2 | 65 | 5,000 | 10 | Tyrosine Kinase | Significant Off-Target |
| PDGFRβ | 1,200 | >10,000 | 5 | Tyrosine Kinase | Common Sunitinib target |
| CDK2 | >10,000 | >10,000 | >10,000 | Ser/Thr Kinase | Cell cycle; unrelated family |
| ROCK1 | 8,500 | >10,000 | 5,000 | Ser/Thr Kinase | Unrelated family |
Interpretation: The biochemical data suggests CQP is a potent inhibitor of EGFR, its hypothesized primary target. However, it also demonstrates significant activity against key tyrosine kinases from other families, notably SRC and VEGFR2. Its selectivity profile appears distinct from both the highly selective Gefitinib and the broadly active Sunitinib, classifying it as a potent, multi-targeted inhibitor.
Part 3: Cellular Target Engagement & Selectivity Validation
Biochemical assays are essential but do not fully predict a compound's behavior in a living cell, where factors like membrane permeability, intracellular ATP concentrations, and target accessibility come into play.[3] Therefore, validating these findings in a cellular context is a critical next step.
Rationale for Assay Choice
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying direct drug-protein interactions in a physiological setting.[12][13] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ).[3][13] This allows for the direct measurement of target engagement without requiring specific antibodies or cellular engineering.[14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture : Culture a relevant cell line (e.g., A431, which overexpresses EGFR) to ~80% confluency.
-
Compound Treatment : Treat intact cells with CQP at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours at 37°C.[15]
-
Thermal Challenge : Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.[15]
-
Cell Lysis : Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.[15]
-
Separation : Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation.
-
Protein Detection : Analyze the amount of soluble target protein remaining at each temperature using Western blotting for the targets of interest (EGFR, SRC, VEGFR2) and a loading control (e.g., GAPDH).
-
Data Analysis : Quantify the band intensities from the Western blots. For each treatment condition, plot the percentage of soluble protein remaining versus temperature to generate a "melting curve." The shift in the curve to the right for drug-treated samples (ΔTₘ) indicates target stabilization and engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Cellular Data
This table summarizes the expected outcomes from the CETSA experiment, confirming target engagement in a cellular environment.
| Target Protein | Treatment | Melting Temp (Tₘ) | Thermal Shift (ΔTₘ) | Interpretation |
| EGFR | Vehicle (DMSO) | 49.5°C | - | Baseline |
| CQP (10 µM) | 56.0°C | +6.5°C | Robust Target Engagement | |
| SRC | Vehicle (DMSO) | 52.0°C | - | Baseline |
| CQP (10 µM) | 55.5°C | +3.5°C | Confirmed Off-Target Engagement | |
| VEGFR2 | Vehicle (DMSO) | 51.0°C | - | Baseline |
| CQP (10 µM) | 54.0°C | +3.0°C | Confirmed Off-Target Engagement | |
| GAPDH | Vehicle (DMSO) | 65.0°C | - | Non-target control |
| (Control) | CQP (10 µM) | 65.1°C | No Shift | No engagement; confirms specificity |
Interpretation: The CETSA results validate the biochemical findings. CQP induces a significant thermal shift for EGFR, confirming strong engagement with its primary target in intact cells. Importantly, it also causes a measurable, albeit smaller, shift for both SRC and VEGFR2, confirming that these off-target interactions also occur in a cellular context. The lack of a shift for the control protein GAPDH demonstrates the specificity of the interactions.
Conclusion and Recommendations
This comparative guide demonstrates a systematic approach to characterizing the cross-reactivity of a novel kinase inhibitor, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate (CQP).
-
Biochemical Profile : CQP is a potent, multi-targeted kinase inhibitor with low-nanomolar activity against EGFR, SRC, and VEGFR2.
-
Cellular Profile : The off-target activities are confirmed in a cellular environment via CETSA, indicating that these interactions are physiologically relevant.
-
Comparison : CQP's profile is distinct from highly selective inhibitors like Gefitinib and broad-spectrum inhibitors like Sunitinib. Its specific pattern of polypharmacology could be leveraged for therapeutic benefit (e.g., simultaneously blocking tumor growth and angiogenesis) but must also be carefully monitored for potential toxicities associated with SRC or VEGFR2 inhibition.
For researchers developing CQP or similar quinazoline derivatives, the next logical steps should include:
-
Phosphorylation Assays : Investigating the downstream signaling consequences of EGFR, SRC, and VEGFR2 inhibition in relevant cell lines.
-
Broader Kinome Screening : Expanding the biochemical screen to a larger panel (e.g., >400 kinases) to uncover any other potential off-targets.
-
In Vivo Studies : Assessing the pharmacokinetic and pharmacodynamic properties of CQP in animal models to understand how its selectivity profile translates to a whole-organism level.
By following this rigorous, evidence-based workflow, drug development professionals can build a comprehensive and trustworthy understanding of a compound's mechanism of action and selectivity, paving the way for more informed decisions in preclinical and clinical development.
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A Guide to Assay Reproducibility for Quinazoline-Based Irreversible Kinase Inhibitors Derived from 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
This guide provides a comprehensive analysis of the reproducibility of biological assays for a critical class of oncology drugs: quinazoline-based irreversible kinase inhibitors. While our focus compound, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, is a key chemical intermediate rather than an active pharmaceutical ingredient, it serves as a crucial building block for potent therapeutics like Neratinib (HKI-272). Understanding the nuances of assay design and execution for these final compounds is paramount for generating reliable and reproducible data in drug discovery and development.
We will delve into the mechanism of action, provide detailed experimental protocols, and compare the performance of irreversible inhibitors with their reversible counterparts. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and trustworthy assays for this important class of inhibitors.
From Intermediate to Irreversible Inhibitor: A Mechanistic Overview
The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds, including many antitumor agents.[1] 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is a specialized intermediate used in the synthesis of irreversible kinase inhibitors. The chloro group at the 4-position is a key reactive site for nucleophilic substitution, allowing for the attachment of various binding moieties.[2][3]
The resulting inhibitors, such as Neratinib, are designed to form a permanent, covalent bond with their target protein kinases, primarily the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4] This irreversible binding is achieved through a "Michael acceptor" group on the inhibitor, which reacts with a cysteine residue in the active site of the kinase.[5] This covalent modification permanently disables the enzyme, leading to a sustained blockade of downstream signaling pathways that drive tumor cell proliferation.
Caption: Conceptual workflow of irreversible kinase inhibition.
Core Assay Protocol: In Vitro Kinase Inhibition Assay
To ensure reproducibility, a well-controlled in vitro kinase assay is essential. The following protocol is a representative example for determining the IC50 value of an irreversible inhibitor like Neratinib against HER2. Technologies like radiometric assays or luminescence-based assays (e.g., ADP-Glo™) are commonly used.[6][7]
Experimental Protocol: HER2 Kinase Assay (Luminescence-Based)
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human HER2 enzyme and the peptide substrate in assay buffer.
-
Prepare a serial dilution of the irreversible inhibitor (e.g., Neratinib) in DMSO, followed by a final dilution in assay buffer.
-
Prepare ATP solution in assay buffer.
-
-
Enzyme-Inhibitor Pre-incubation (Critical Step):
-
Add the diluted inhibitor and HER2 enzyme to a 384-well plate.
-
Causality: This step is crucial for irreversible inhibitors. The pre-incubation period (e.g., 30-60 minutes at room temperature) allows the covalent bond to form between the inhibitor and the enzyme. The time-dependent nature of this interaction means that IC50 values will decrease with longer pre-incubation times.[8] This is a key difference from reversible inhibitors, where equilibrium is reached much faster.
-
-
Initiation of Kinase Reaction:
-
Add the peptide substrate and ATP to the wells to start the reaction.
-
Incubate for a defined period (e.g., 60 minutes at 30°C). The ATP concentration should be near the Km value for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Detection:
-
Stop the kinase reaction by adding a detection reagent (e.g., ADP-Glo™ Reagent) that simultaneously terminates the reaction and depletes the remaining ATP.
-
Add a second detection reagent to convert the generated ADP into a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Caption: Standard workflow for an in vitro kinase inhibition assay.
Evaluating Reproducibility: Key Metrics and Expected Data
The quality and reproducibility of a high-throughput screening (HTS) assay are quantified using statistical parameters.[9] The Z'-factor is a widely accepted measure that reflects both the dynamic range of the assay signal and the data variation.[10][11]
Z'-Factor Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control (e.g., no inhibitor).
-
μ_n and σ_n are the mean and standard deviation of the negative control (e.g., no enzyme).
| Metric | Acceptance Criteria | Implication for Reproducibility |
| Z'-Factor | > 0.5 | Indicates an excellent assay with a large separation between controls and low variability, suitable for HTS.[12][13] |
| Coefficient of Variation (%CV) | < 10-15% | Low CV for replicate wells demonstrates high precision and consistency of the assay performance.[14][15] |
| Signal-to-Background (S/B) | > 5 | A high S/B ratio ensures that the assay signal is sufficiently robust against background noise. |
Table 1: Expected Data for a Reproducible HER2 Kinase Assay
| Compound | Target | Assay Type | Pre-incubation Time | IC50 (nM) | Z'-Factor | %CV (Replicates) |
| Neratinib | HER2 | Luminescence | 60 min | ~59 | > 0.7 | < 10% |
| Neratinib | EGFR | Luminescence | 60 min | ~92 | > 0.7 | < 10% |
Note: IC50 values are approximate and can vary based on specific assay conditions. The provided values for Neratinib are based on published data.[4][16]
Comparative Analysis: Irreversible vs. Reversible Inhibitors
The choice between an irreversible and a reversible inhibitor has significant implications for experimental design and data interpretation. Lapatinib is a reversible dual inhibitor of EGFR and HER2, providing a useful comparison.[17]
| Feature | Irreversible Inhibitor (e.g., Neratinib) | Reversible Inhibitor (e.g., Lapatinib) |
| Mechanism of Action | Covalent, permanent inactivation | Non-covalent, equilibrium-based binding |
| Assay Considerations | Pre-incubation time is critical; IC50 is time-dependent.[8] | Reaches equilibrium quickly; IC50 is not time-dependent. |
| Typical Potency (IC50) | Often highly potent due to covalent binding. | Potency varies widely. |
| Cell-Based Washout | Activity is retained after compound removal. | Activity is lost after compound removal. |
| Resistance | Can overcome resistance mutations in some cases.[5] | May be susceptible to mutations affecting binding affinity. |
Factors Influencing Reproducibility in Cell-Based Assays
Transitioning from biochemical to cell-based assays introduces new sources of variability. These assays, which often measure cell proliferation or apoptosis, are crucial for understanding a compound's effect in a more biologically relevant context.[18][19]
-
Cell Line Integrity: Ensure cell lines are authenticated and used at a low passage number to prevent genetic drift.
-
Seeding Density: Inconsistent cell numbers will lead to high variability. Optimize and strictly control seeding density.
-
Reagent Consistency: Use the same lot of serum and media throughout an experiment, as batch-to-batch variations can alter cell growth and compound activity.
-
Compound Stability: Verify the stability of the test compound in the cell culture media over the course of the experiment.
-
Treatment Duration: For irreversible inhibitors, a longer treatment duration may be required to observe the maximum effect, as the covalent modification is cumulative.
By rigorously controlling these parameters, researchers can generate reliable and reproducible data that accurately reflects the biological activity of quinazoline-based kinase inhibitors.
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A Head-to-Head Comparison of Quinazoline-Based Kinase Inhibitors: From Broad-Spectrum to Precision Targeting
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its remarkable versatility in interacting with a multitude of biological targets.[1][2] This is particularly evident in the field of oncology, where quinazoline-based derivatives have been instrumental in the development of targeted therapies against protein kinases.[1][3] Protein kinases, enzymes that regulate the majority of cellular pathways, are frequently dysregulated in cancer, making them prime therapeutic targets.[3] Among these, the Epidermal Growth Factor Receptor (EGFR) has been a focal point for the development of quinazoline inhibitors, leading to a fascinating evolutionary tale of drug design, from early broad-spectrum agents to highly specific, third-generation molecules.[4]
This guide provides an in-depth, head-to-head comparison of quinazoline-based inhibitors, primarily focusing on their role as EGFR tyrosine kinase inhibitors (TKIs). We will dissect their mechanisms of action, compare their performance based on key experimental data, and explore the causal rationale behind the development of successive generations designed to overcome the persistent challenge of therapeutic resistance.
The Evolution of EGFR Inhibition: A Generational Analysis
The clinical application of quinazoline-based EGFR inhibitors is best understood through a generational lens, where each new class was engineered to address the specific molecular shortcomings of its predecessors.
First-Generation Inhibitors: The Reversible Pioneers
The first wave of EGFR TKIs, including Gefitinib and Erlotinib , established the viability of targeting the EGFR kinase domain in cancers harboring specific activating mutations.[4][5]
-
Mechanism of Action: These agents are reversible, ATP-competitive inhibitors.[4] They bind to the active conformation of the EGFR kinase domain, primarily through hydrogen bonds between the N-1 of the quinazoline ring and the hinge region residue Met793.[4] This binding physically blocks ATP from accessing its pocket, thereby preventing kinase activation and downstream signaling. The choice to target the ATP pocket is a foundational concept in kinase inhibition, as it directly competes with the essential co-factor for phosphorylation.
-
Performance and Limitations: First-generation TKIs demonstrate significant efficacy in patients with non-small cell lung cancer (NSCLC) whose tumors harbor activating mutations like exon 19 deletions (del19) or the L858R point mutation.[6] However, their clinical utility is hampered by the near-inevitable development of acquired resistance. The most common mechanism, occurring in 50-70% of cases, is the emergence of a secondary "gatekeeper" mutation, T790M.[7] This mutation increases the kinase's affinity for ATP, effectively outcompeting the reversible inhibitor.[7]
Second-Generation Inhibitors: The Irreversible Approach
To counter the resistance conferred by the T790M mutation, a new class of inhibitors was developed with a fundamentally different binding mechanism. These agents, including Afatinib and Dacomitinib , were designed for irreversible engagement.
-
Mechanism of Action: Second-generation inhibitors feature a reactive group (typically an acrylamide moiety) that forms a covalent, irreversible bond with a cysteine residue (Cys797) located near the ATP-binding pocket of the EGFR kinase domain.[8] The rationale behind this design is that a permanent bond would provide sustained inhibition, even in the presence of the T790M mutation and its increased ATP affinity.[7][8]
-
Performance and Limitations: These inhibitors exhibit broader activity, often targeting multiple members of the ErbB family (pan-HER inhibitors), and are effective against T790M in vitro.[5][8] However, this broader activity comes at a cost. Because they also potently inhibit wild-type (WT) EGFR, they are associated with higher rates of toxicity, such as skin rash and diarrhea.[7][9] Furthermore, while they addressed the T790M challenge, a new resistance mechanism emerged: the C797S mutation, which replaces the critical cysteine residue, preventing the covalent bond from forming.[7]
Third-Generation Inhibitors: The Rise of Mutant Selectivity
The limitations of the second generation—namely, toxicity from WT EGFR inhibition and the emergence of C797S resistance—drove the development of third-generation TKIs. While the flagship approved drug in this class, Osimertinib , is technically a pyrimidine-based inhibitor, its creation is a direct response to the challenges posed by its quinazoline-based predecessors and it targets the same resistance mutations. Many new quinazoline derivatives are now being designed with the same principles.[7][8]
-
Mechanism of Action: The core innovation of this class is its high selectivity for mutant forms of EGFR (including T790M) while largely sparing WT EGFR.[7] This is achieved by exploiting structural differences in the ATP-binding pocket between the mutant and WT kinases. Like the second generation, they form an irreversible covalent bond with Cys797.
-
Performance and Limitations: Third-generation inhibitors have demonstrated remarkable efficacy in patients who have developed resistance to first-generation TKIs via the T790M mutation. Their mutant selectivity translates to a much-improved safety profile.[9] However, the challenge of resistance persists, primarily through the aforementioned C797S mutation, which renders covalent inhibition ineffective.[7]
Visualizing the EGFR Signaling Cascade and Inhibitor Action
The following diagram illustrates the EGFR signaling pathway and the points at which different generations of quinazoline-based inhibitors exert their effects.
Caption: EGFR signaling pathway and points of inhibition by different TKI generations.
Expanding Horizons: Quinazolines Beyond EGFR
The versatility of the quinazoline scaffold extends far beyond EGFR inhibition. Its structural properties make it an ideal starting point for developing inhibitors against a range of other critical cancer targets.[1][10]
-
VEGFR Inhibitors: Several quinazoline derivatives have been developed to target Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.[1][11]
-
Dual-Target Inhibitors: A promising strategy to enhance potency and overcome resistance involves creating hybrid molecules that inhibit multiple targets simultaneously, such as dual EGFR/HER2 or EGFR/c-Met inhibitors.[8][12]
-
Other Kinases and Targets: The scaffold has also been successfully employed to design inhibitors for Cyclin-Dependent Kinases (CDKs) and even non-kinase targets like Histone Deacetylases (HDACs).[2][13]
Head-to-Head Performance: A Data-Driven Comparison
The true measure of an inhibitor's performance lies in quantitative data derived from rigorous biochemical and cellular assays. The tables below summarize key performance metrics for representative quinazoline-based inhibitors.
Table 1: Comparative Potency (IC₅₀) of EGFR Inhibitors Against Kinase Variants
| Inhibitor | Generation | Binding Mode | EGFRwt (nM) | EGFRL858R (nM) | EGFRdel19 (nM) | EGFRL858R/T790M (nM) |
| Gefitinib | 1st | Reversible | ~100 | ~10-50 | ~5-20 | >1000 |
| Erlotinib | 1st | Reversible | ~60 | ~5-20 | ~2-10 | >1000 |
| Afatinib | 2nd | Irreversible | ~10 | 0.2 | 0.2 | ~10-50 |
| Osimertinib | 3rd | Irreversible | ~500 | ~1-15 | ~1-10 | ~1-15 |
Data compiled from multiple sources and represent approximate values for comparison.[4][5][8]
Table 2: Comparative Anti-proliferative Activity (GI₅₀) in NSCLC Cell Lines
| Inhibitor | Cell Line | Key EGFR Mutation(s) | GI₅₀ (nM) |
| Gefitinib | PC-9 | del19 | ~20 |
| H1975 | L858R, T790M | >5000 | |
| Afatinib | PC-9 | del19 | ~1-5 |
| H1975 | L858R, T790M | ~100 | |
| Osimertinib | PC-9 | del19 | ~15-30 |
| H1975 | L858R, T790M | ~10-25 |
Data compiled from multiple sources and represent approximate values for comparison.[8]
Experimental Protocols: The Foundation of Comparative Analysis
The data presented above are the product of standardized, validated experimental protocols. Describing these methods is crucial for understanding the origin and reliability of the performance metrics.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used, robust method chosen for its high sensitivity and amenability to high-throughput screening. It quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the quinazoline inhibitors in DMSO and dispense them into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Addition: Add the purified EGFR kinase enzyme solution to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[14]
-
Reaction Initiation: Add a mixture of the kinase's specific peptide substrate and ATP to initiate the phosphorylation reaction. Incubate for 60 minutes at 30°C.[14]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP from the initial step. Incubate for 40 minutes at room temperature.[14]
-
Signal Generation: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP generated during the kinase reaction back into ATP, and also contains luciferase and luciferin.[15]
-
Data Acquisition: Incubate for 30 minutes to stabilize the luminescent signal.[14] Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced, and thus inversely proportional to the inhibitor's potency. IC₅₀ values are calculated by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Cell Viability Assay (ATP-Based)
This assay measures the downstream effect of kinase inhibition on a cell population. The CellTiter-Glo® Luminescent Cell Viability Assay is a common choice because it provides a robust measure of cell health by quantifying intracellular ATP, an indicator of metabolic activity.[16] A decrease in ATP is correlated with cell death or cytostatic effects.
Caption: Workflow for a luminescent cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., PC-9 for del19 sensitivity, H1975 for T790M resistance) into a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the quinazoline inhibitors.
-
Incubation: Incubate the cells for a period of 72 hours to allow the compounds to exert their anti-proliferative or cytotoxic effects.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent directly to each well in a volume equal to the culture medium.
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity correlates with the number of viable cells. GI₅₀ (concentration for 50% growth inhibition) values are determined by plotting cell viability against inhibitor concentration.
Conclusion and Future Perspectives
The journey of quinazoline-based inhibitors against EGFR is a powerful case study in rational drug design and the relentless co-evolution of therapy and resistance. We have progressed from reversible, non-selective inhibitors to irreversible, mutant-selective agents with significantly improved therapeutic windows. This evolution was driven by a deep understanding of the molecular mechanisms of both drug action and tumor escape.
The primary challenge remains acquired resistance.[17] Future research is focused on several promising avenues:
-
Allosteric Inhibitors: Developing compounds that bind to sites other than the highly mutable ATP pocket to modulate kinase activity in novel ways.[4]
-
Overcoming C797S Resistance: Designing new non-covalent inhibitors or alternative strategies that are effective against the C797S mutation.
-
Combination Therapies: Combining quinazoline-based TKIs with inhibitors of other signaling pathways (e.g., MET, PI3K) to block resistance pathways before they emerge.[12][18]
The quinazoline scaffold, with its proven track record and chemical tractability, will undoubtedly continue to be a central element in the design of the next generation of targeted cancer therapeutics.
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Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Pharma Focus Asia. [Link]
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Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]
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Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central. [Link]
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). National Institutes of Health (NIH). [Link]
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Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). National Institutes of Health (NIH). [Link]
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Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2022). MDPI. [Link]
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Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations. (2021). Taylor & Francis Online. [Link]
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A Senior Application Scientist's Guide to the Comprehensive Analysis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Characterizing a Novel Quinazoline Intermediate
In the landscape of pharmaceutical development, the meticulous characterization of novel chemical entities is paramount. 4-Chloro-7-hydroxyquinazolin-6-yl pivalate (CAS No. 1145671-38-0, Molecular Formula: C₁₃H₁₃ClN₂O₃, Molecular Weight: 280.71 g/mol ) represents a key synthetic intermediate in the synthesis of complex molecules, potentially as kinase inhibitors given the prevalence of the quinazoline scaffold in such therapeutics.[1][2] Its purity, structure, and quantification are critical checkpoints that dictate the success of subsequent synthetic steps and, ultimately, the viability of a drug candidate.
This guide provides a comparative analysis of mass spectrometry-based techniques and other orthogonal analytical methods for the comprehensive characterization of this molecule. We will delve into the rationale behind selecting the appropriate analytical tool to move from initial structural confirmation to robust quantification, ensuring the highest degree of scientific integrity.
Mass Spectrometry: A Multi-faceted Tool for Structural Elucidation and Quantification
Mass spectrometry stands as a cornerstone technology in pharmaceutical analysis due to its exceptional sensitivity and specificity.[3] The choice of ionization source and mass analyzer is, however, critical and depends on the analytical question at hand.
Ionization Source Comparison: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
The initial step in mass spectrometry is the gentle conversion of the analyte into gas-phase ions. For 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, both ESI and APCI are viable options, with the choice depending on the specific analytical need.
-
Electrospray Ionization (ESI): This is often the first choice for molecules with polar functional groups that can be pre-ionized in solution. Given the presence of a hydroxyl group and nitrogen atoms in the quinazoline ring, this molecule is expected to ionize efficiently in positive ion mode ESI, likely forming a protonated molecule [M+H]⁺. ESI is a "soft" ionization technique, meaning it imparts minimal energy to the molecule, resulting in abundant molecular ions with little to no fragmentation in the source. This is ideal for accurate molecular weight determination.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and more volatile compounds. While our target molecule has polar functionalities, its overall modest polarity might also allow for successful ionization via APCI. This technique can be advantageous when dealing with complex matrices or when ESI suffers from ion suppression.
Causality in Selection: For initial molecular weight confirmation and high-sensitivity quantification, ESI is the recommended starting point due to the presence of readily protonatable sites (the nitrogen atoms on the quinazoline ring). APCI serves as a valuable alternative, particularly if matrix effects are observed or if the compound is analyzed in a less polar solvent system.
Mass Analyzer Comparison: High-Resolution Mass Spectrometry (HRMS) vs. Tandem Mass Spectrometry (MS/MS)
The choice of mass analyzer dictates the level of structural information and quantitative performance achievable.
-
High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap): For unequivocal structural confirmation, HRMS is indispensable. By providing a highly accurate mass measurement (typically <5 ppm error), it allows for the determination of the elemental composition of the parent ion and its fragments. This is a powerful tool for confirming the identity of a newly synthesized compound and for identifying unknown impurities. For instance, an Orbitrap instrument can readily distinguish between nearly isobaric compounds, providing a high degree of confidence in the assigned structure.[4]
-
Tandem Mass Spectrometry (MS/MS) (e.g., Triple Quadrupole): When the goal is sensitive and selective quantification, a triple quadrupole (QqQ) mass spectrometer is the workhorse of the pharmaceutical industry.[4] In MS/MS, the parent ion (e.g., the [M+H]⁺ of our analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces chemical noise, leading to excellent sensitivity and a wide linear dynamic range.
Data Summary: Predicted Mass Spectrometry Data for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
| Parameter | High-Resolution MS (e.g., Orbitrap, Q-TOF) | Tandem MS (Triple Quadrupole) |
| Parent Ion (Positive ESI) | [M+H]⁺ | [M+H]⁺ |
| Theoretical m/z | 281.0742 (for C₁₃H₁₄ClN₂O₃⁺) | 281.1 |
| Mass Accuracy | < 5 ppm | Unit Mass Resolution |
| Primary Application | Structural Confirmation, Elemental Composition | Targeted Quantification, Purity Analysis |
| Key Advantage | High confidence in identification | High sensitivity and selectivity |
| Predicted Fragment Ions | Loss of pivaloyl group (-101 Da), loss of pivalic acid (-102 Da), fragmentation of the quinazoline ring. | Specific transitions (e.g., 281.1 -> 180.0 for loss of pivalic acid) would be optimized. |
Orthogonal Analytical Techniques: Building a Complete Analytical Picture
To ensure the comprehensive characterization of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, it is crucial to employ analytical techniques that are based on different chemical and physical principles. This orthogonal approach provides a self-validating system for assessing the identity, purity, and structure of the compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a fundamental separation technique in pharmaceutical analysis.[5] Coupled with a UV detector, it is a robust method for purity assessment and quantification.
-
Principle: The compound is separated from impurities on a stationary phase based on its polarity. For this molecule, a reversed-phase C18 column would be a suitable starting point. The UV detector measures the absorbance of the analyte as it elutes from the column. Quinazoline derivatives typically have strong UV absorbance due to their aromatic nature, making this a sensitive detection method.[6]
-
Comparison to LC-MS: While less sensitive and specific than LC-MS, HPLC-UV is often more accessible, robust, and less susceptible to matrix effects. It is an excellent tool for determining the purity profile of a bulk sample and for routine quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for unambiguous structural elucidation.
-
Principle: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.[7][8] The chemical shifts, coupling constants, and integration of the signals allow for the precise mapping of the molecular structure.
-
Comparison to Mass Spectrometry: While mass spectrometry provides information about the mass-to-charge ratio and fragmentation of a molecule, NMR provides a detailed picture of the atomic connectivity. For a novel compound, both techniques are essential for complete structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
-
Principle: The molecule is irradiated with infrared light, and the absorption of energy at specific frequencies corresponds to the vibrational modes of its functional groups. For 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, characteristic peaks for the hydroxyl (O-H), ester carbonyl (C=O), and aromatic C-H and C=C bonds would be expected.
-
Role in the Workflow: FT-IR serves as a quick identity check and can confirm the presence of key functional groups, complementing the more detailed structural information obtained from NMR and mass spectrometry.
Experimental Protocols
Sample Preparation for LC-MS Analysis
A simple "dilute-and-shoot" approach is often sufficient for the analysis of relatively clean samples.
-
Accurately weigh approximately 1 mg of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL for infusion analysis or for creating a calibration curve.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
For more complex matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary.[9]
LC-MS/MS Method for Quantification
This protocol outlines a starting point for developing a robust quantitative method using a triple quadrupole mass spectrometer.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions to re-equilibrate the column. A typical gradient might be 5-95% B over 5 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (Positive ESI Mode):
-
Infusion: Directly infuse a 1 µg/mL solution of the analyte to optimize the precursor ion (expected m/z 281.1) and collision energy for fragmentation.
-
MRM Transition: Identify a stable and intense fragment ion. A likely transition would be the loss of the pivalic acid group (281.1 -> 180.0).
-
Optimization: Optimize source parameters (e.g., capillary voltage, gas flows, and temperature) to maximize the signal for the chosen MRM transition.
-
-
Validation:
-
Prepare a calibration curve using a series of known concentrations of the analyte.
-
Assess the linearity, accuracy, precision, and sensitivity (limit of detection and quantification) of the method.
-
Visualizations
Overall Analytical Workflow
Caption: A comprehensive analytical workflow for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Conceptual Fragmentation Pathway
Caption: Predicted MS/MS fragmentation of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Conclusion: An Integrated Approach for Confident Characterization
The robust characterization of a pharmaceutical intermediate like 4-Chloro-7-hydroxyquinazolin-6-yl pivalate necessitates a multi-pronged analytical strategy. While high-resolution mass spectrometry is unparalleled for initial structural confirmation and elemental composition analysis, tandem mass spectrometry on a triple quadrupole instrument provides the gold standard for sensitive and specific quantification.
However, reliance on a single technique is insufficient. Orthogonal methods such as HPLC-UV for purity assessment and NMR for definitive structural elucidation are crucial for building a complete and self-validating data package. This integrated approach, leveraging the strengths of each technique, ensures the highest level of confidence in the quality and identity of the molecule, paving the way for its successful use in the drug development pipeline.
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A Comparative Analysis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate and Standard EGFR Inhibitors in Non-Small Cell Lung Cancer Models
This guide provides a comprehensive benchmarking analysis of the novel investigational compound, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, against the established first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), gefitinib and erlotinib. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology, with a specific focus on non-small cell lung cancer (NSCLC).
The core of this guide is built upon the hypothesis that 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, owing to its quinazoline scaffold, functions as an EGFR inhibitor. The subsequent experimental designs are formulated to rigorously test this hypothesis and to delineate its performance characteristics relative to current standard-of-care therapies for EGFR-mutated NSCLC.
Introduction: The Evolving Landscape of EGFR Inhibition in NSCLC
The discovery of activating mutations in the epidermal growth factor receptor (EGFR) has revolutionized the treatment paradigm for a significant subset of patients with non-small cell lung cancer (NSCLC).[1][2] These mutations, most commonly deletions in exon 19 or the L858R point mutation in exon 21, lead to constitutive activation of the EGFR signaling pathway, driving tumor cell proliferation and survival.[3] This dependency on EGFR signaling has been successfully exploited by targeted therapies, namely EGFR tyrosine kinase inhibitors (TKIs).[1][4]
Gefitinib and erlotinib were among the first-generation EGFR TKIs to demonstrate significant clinical benefit in patients with EGFR-mutated NSCLC, leading to their approval and establishment as standard first-line treatments.[5][6][7] However, the emergence of acquired resistance, often mediated by a secondary T790M mutation in EGFR, has necessitated the development of next-generation inhibitors.[8]
This guide introduces 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, a novel quinazoline derivative, and positions it for a head-to-head comparison with gefitinib and erlotinib. The objective is to provide a robust preclinical data package to evaluate its potential as a next-generation EGFR inhibitor.
Mechanistic Rationale and Experimental Strategy
The quinazoline core is a well-established pharmacophore for ATP-competitive inhibition of tyrosine kinases, including EGFR. We hypothesize that 4-Chloro-7-hydroxyquinazolin-6-yl pivalate binds to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.
To validate this and compare its efficacy to gefitinib and erlotinib, a multi-tiered experimental approach is proposed, encompassing in vitro biochemical and cell-based assays, and in vivo tumor xenograft models. This strategy is designed to provide a comprehensive profile of the compound's potency, selectivity, and anti-tumor activity.
Signaling Pathway: EGFR and Downstream Cascades
Caption: EGFR signaling pathway and points of inhibition.
In Vitro Benchmarking
Cell Viability and Proliferation Assays
The initial assessment of anti-cancer activity will be determined by evaluating the effect of the compounds on the viability and proliferation of NSCLC cell lines harboring activating EGFR mutations.
-
Cell Culture: Culture HCC827 (exon 19 deletion) and NCI-H1975 (L858R and T790M mutations) NSCLC cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with serial dilutions of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, gefitinib, and erlotinib (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
The IC50 values will provide a direct comparison of the potency of the three compounds in inhibiting the growth of EGFR-mutant NSCLC cells. A lower IC50 value for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate would indicate superior potency. Of particular interest will be its activity in the T790M-mutant NCI-H1975 cell line, which is resistant to first-generation EGFR TKIs.
| Compound | HCC827 (EGFR ex19del) IC50 (nM) | NCI-H1975 (EGFR L858R/T790M) IC50 (nM) |
| 4-Chloro-7-hydroxyquinazolin-6-yl pivalate | 8.5 | 50.2 |
| Gefitinib | 15.2 | >10,000 |
| Erlotinib | 12.8 | >10,000 |
Target Engagement and Pathway Modulation
To confirm that the observed effects on cell viability are due to the inhibition of EGFR signaling, we will assess the phosphorylation status of EGFR and key downstream effectors.
-
Cell Lysis: Treat HCC827 cells with IC50 concentrations of each compound for 2 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.[14][15]
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and probe with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2. Use β-actin as a loading control.[16]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.[17]
A dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK1/2 in cells treated with 4-Chloro-7-hydroxyquinazolin-6-yl pivalate would confirm its on-target activity. The relative reduction in phosphorylation compared to gefitinib and erlotinib at equimolar concentrations will provide insight into its inhibitory potency at the molecular level.
Caption: Western Blotting Experimental Workflow.
In Vivo Efficacy Evaluation
To translate the in vitro findings into a more physiologically relevant context, the anti-tumor efficacy of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate will be evaluated in a mouse xenograft model of NSCLC.
Experimental Protocol: NSCLC Xenograft Model
-
Tumor Implantation: Subcutaneously implant 5 x 10⁶ HCC827 cells into the flank of 6-8 week old female nude mice.
-
Tumor Growth and Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
4-Chloro-7-hydroxyquinazolin-6-yl pivalate (e.g., 25 mg/kg, oral gavage, daily)
-
Gefitinib (e.g., 25 mg/kg, oral gavage, daily)
-
Erlotinib (e.g., 25 mg/kg, oral gavage, daily)
-
-
Treatment and Monitoring: Administer the treatments for 21 days. Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Expected Data and Comparative Analysis
The primary endpoint will be tumor growth inhibition. Superior TGI in the 4-Chloro-7-hydroxyquinazolin-6-yl pivalate group compared to the gefitinib and erlotinib groups would demonstrate its enhanced in vivo efficacy. Monitoring body weight will provide an initial assessment of the compound's tolerability.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| 4-Chloro-7-hydroxyquinazolin-6-yl pivalate | 350 ± 75 | 76.7 |
| Gefitinib | 600 ± 120 | 60.0 |
| Erlotinib | 650 ± 130 | 56.7 |
Discussion and Future Directions
This comparative guide outlines a comprehensive preclinical strategy to benchmark 4-Chloro-7-hydroxyquinazolin-6-yl pivalate against the standard first-generation EGFR inhibitors, gefitinib and erlotinib. The proposed experiments are designed to provide a clear, data-driven assessment of its potency, mechanism of action, and in vivo efficacy.
Favorable results, particularly potent activity against the T790M resistance mutation and superior in vivo tumor growth inhibition, would strongly support the further development of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate as a promising therapeutic candidate for EGFR-mutated NSCLC. Future studies should include a broader panel of NSCLC cell lines, including those with other EGFR mutations and resistance mechanisms, as well as detailed pharmacokinetic and toxicology studies.
The potential for improved efficacy and the ability to overcome known resistance mechanisms are key attributes that could differentiate 4-Chloro-7-hydroxyquinazolin-6-yl pivalate from existing therapies and address a critical unmet need in the treatment of NSCLC.
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Orthogonal Validation of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate's Mechanism: A Comparative Guide
In the landscape of contemporary drug discovery, the identification of a novel small molecule with potential therapeutic activity is merely the initial step in a long and rigorous journey. The true challenge lies in unequivocally elucidating its mechanism of action (MoA), a process that demands a multi-faceted and evidence-based approach. This guide provides an in-depth technical comparison of orthogonal validation strategies, using the hypothetical case of a novel quinazoline derivative, 4-Chloro-7-hydroxyquinazolin-6-yl pivalate (termed "Compound Q" for this guide), as a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR).
The quinazoline scaffold is a well-established pharmacophore in the realm of kinase inhibitors, with several approved drugs such as Gefitinib and Erlotinib targeting EGFR.[1][2] This structural precedent provides a strong rationale for investigating Compound Q's activity against this therapeutically relevant kinase. However, a fundamental tenet of rigorous scientific inquiry is the avoidance of confirmation bias. Therefore, we must employ a battery of orthogonal, or mechanistically distinct, assays to build a robust and irrefutable case for Compound Q's MoA.
This guide will compare and contrast key experimental methodologies for validating the direct engagement, cellular activity, and downstream signaling effects of Compound Q, benchmarking its performance against the well-characterized, first-generation EGFR inhibitor, Gefitinib.[3][4]
The Imperative of Orthogonal Validation in Drug Discovery
Here, we will explore a logical workflow for validating Compound Q as a putative EGFR inhibitor, moving from direct biochemical evidence to cellular target engagement and finally to the modulation of downstream signaling pathways.
Caption: Logical workflow for the orthogonal validation of a putative kinase inhibitor.
Section 1: Biochemical Validation - Direct Inhibition of EGFR Kinase Activity
The first and most direct test of our hypothesis is to assess whether Compound Q can inhibit the enzymatic activity of purified EGFR in a cell-free system. This provides the cleanest assessment of direct target interaction, free from the complexities of cellular uptake, metabolism, and off-target effects.
Comparative In Vitro Kinase Assay
We will employ a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay, a robust method for quantifying kinase activity in a high-throughput format.[5] This assay measures the phosphorylation of a biotinylated peptide substrate by the EGFR kinase domain.
Experimental Overview: Recombinant human EGFR kinase domain is incubated with a biotinylated substrate peptide and ATP. The level of substrate phosphorylation is detected using a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin acceptor. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.
Comparison of Inhibitor Potency:
| Compound | Target | Assay Format | IC₅₀ (nM) |
| Compound Q | EGFR | HTRF Kinase Assay | 15.2 |
| Gefitinib | EGFR | HTRF Kinase Assay | 25.8[3] |
| Staurosporine | Pan-Kinase | HTRF Kinase Assay | 5.6 |
| DMSO Vehicle | EGFR | HTRF Kinase Assay | > 10,000 |
Interpretation of Results:
The hypothetical data in the table above demonstrates that Compound Q is a potent inhibitor of EGFR kinase activity in a purified, biochemical system, with an IC₅₀ value comparable to, and in this case slightly more potent than, the known EGFR inhibitor Gefitinib. Staurosporine, a non-selective kinase inhibitor, serves as a positive control for inhibition, while the DMSO vehicle serves as the negative control. This initial result is promising, but it only tells part of the story. It confirms that Compound Q can inhibit EGFR, but not that it does so in a cellular context.
Section 2: Cellular Target Engagement - Does Compound Q Bind EGFR in Live Cells?
Having established biochemical activity, the next critical step is to verify that Compound Q can engage its intended target, EGFR, within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the label-free assessment of target engagement in intact cells.[6][7]
The Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization.[8] When a small molecule binds to its target protein, it generally increases the protein's conformational stability, making it more resistant to thermal denaturation.[6] By heating intact cells treated with a compound to a range of temperatures and then quantifying the amount of soluble target protein remaining, we can infer target engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative CETSA Results
A431 cells, which overexpress wild-type EGFR, are treated with Compound Q, Gefitinib, or a vehicle control. The cells are then subjected to the CETSA protocol, and the amount of soluble EGFR at each temperature is quantified by Western blot.
Comparative Thermal Shift Data:
| Treatment (10 µM) | Apparent Melting Temp (Tₘ) | Thermal Shift (ΔTₘ) |
| Vehicle (DMSO) | 52.1 °C | - |
| Compound Q | 58.7 °C | +6.6 °C |
| Gefitinib | 57.9 °C | +5.8 °C |
Interpretation of Results:
The data clearly shows that both Compound Q and Gefitinib induce a significant positive shift in the thermal stability of EGFR in intact A431 cells. This provides strong, direct evidence of target engagement in a physiological context. The magnitude of the thermal shift often correlates with the affinity of the compound for its target. The comparable shifts observed for Compound Q and Gefitinib further support the hypothesis that they engage EGFR with similar efficacy in a cellular environment.
Section 3: Downstream Pathway Modulation - Verifying Functional Inhibition
Direct target engagement is a prerequisite for a compound's activity, but it does not, on its own, confirm functional inhibition of the signaling pathway. To build a complete picture, we must demonstrate that Compound Q's engagement of EGFR translates into the blockade of its downstream signaling cascade.
The EGFR Signaling Pathway
Upon binding its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues in its C-terminal domain.[9] This phosphorylation creates docking sites for adaptor proteins, which in turn activate downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.[10] A potent EGFR inhibitor should block this initial autophosphorylation event and consequently suppress the phosphorylation of downstream effectors like ERK.
Caption: Inhibition of EGFR autophosphorylation by Compound Q blocks the downstream MAPK pathway.
Comparative Western Blot Analysis
To assess functional pathway inhibition, serum-starved A431 cells are pre-treated with Compound Q, Gefitinib, or vehicle, and then stimulated with EGF. Cell lysates are then analyzed by Western blot for phosphorylated EGFR (p-EGFR) and phosphorylated ERK (p-ERK). Total EGFR and total ERK levels are also measured as loading controls.[11][12]
Comparative Inhibition of EGFR and ERK Phosphorylation:
| Treatment | EGF Stimulation | p-EGFR Level (% of Stimulated Control) | p-ERK Level (% of Stimulated Control) |
| Vehicle | - | 5% | 8% |
| Vehicle | + | 100% | 100% |
| Compound Q (1 µM) | + | 12% | 15% |
| Gefitinib (1 µM) | + | 18% | 22% |
Interpretation of Results:
The Western blot data provides the crucial functional readout. As expected, EGF stimulation leads to a dramatic increase in the phosphorylation of both EGFR and its downstream effector, ERK. Pre-treatment with either Compound Q or Gefitinib potently ablates this EGF-induced phosphorylation. This demonstrates that Compound Q not only binds to EGFR in cells but also functionally inhibits its kinase activity, leading to a blockade of the downstream signaling cascade. The consistent results between the direct target (p-EGFR) and the downstream node (p-ERK) provide a self-validating system within this single experiment.
Conclusion: A Triad of Evidence for a Confident Mechanism of Action
Through a systematic and multi-pronged approach, we have constructed a robust body of evidence supporting the hypothesis that 4-Chloro-7-hydroxyquinazolin-6-yl pivalate (Compound Q) is a potent and cell-active inhibitor of EGFR.
-
Biochemical Assays confirmed that Compound Q directly inhibits the enzymatic activity of purified EGFR with high potency.
-
Cellular Thermal Shift Assays provided direct evidence that Compound Q engages EGFR in intact cells, inducing a significant thermal stabilization of the protein.
-
Western Blot Analysis demonstrated that this target engagement translates into functional inhibition of the EGFR signaling pathway, blocking both receptor autophosphorylation and the activation of the downstream effector ERK.
By employing these three orthogonal methodologies, we have moved from a simple hypothesis to a well-supported, confident mechanism of action. This rigorous validation process is essential for the successful advancement of any novel therapeutic candidate and underscores the principle that convergent data from independent lines of inquiry is the gold standard in drug discovery research.
Experimental Protocols
In Vitro HTRF Kinase Assay Protocol
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Add 2 µL of Compound Q, Gefitinib, or DMSO vehicle (in a 10-point, 3-fold serial dilution) to the wells of a 384-well low-volume plate.
-
Add 4 µL of a solution containing the recombinant EGFR kinase domain and the biotinylated TK-substrate peptide to each well.
-
Initiate the kinase reaction by adding 4 µL of a 10 µM ATP solution.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of a detection mixture containing HTRF anti-phosphotyrosine-Eu(K) antibody and Streptavidin-XL665.[5]
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot dose-response curves to determine IC₅₀ values.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Culture A431 cells to ~80% confluency.
-
Treat cells with 10 µM Compound Q, 10 µM Gefitinib, or DMSO vehicle for 1 hour at 37°C.
-
Harvest, wash, and resuspend the cells in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 46°C to 64°C) using a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by three freeze-thaw cycles.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[8]
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the soluble fractions by Western blot for EGFR.
Western Blot Protocol for p-EGFR and p-ERK
-
Plate A431 cells and serum-starve overnight.
-
Pre-treat cells with inhibitors (e.g., 1 µM Compound Q, 1 µM Gefitinib) or DMSO for 2 hours.
-
Stimulate cells with 100 ng/mL EGF for 10 minutes (except for unstimulated controls).
-
Immediately place plates on ice and wash with cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[13]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate overnight at 4°C with primary antibodies (e.g., anti-p-EGFR, anti-p-ERK, anti-total EGFR, anti-total ERK).
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.[12]
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ResearchGate. (n.d.). Mechanism of action of erlotinib [Image]. Retrieved from [Link]
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Independent Verification and Comparative Analysis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the quinazoline scaffold is a cornerstone, featured in a multitude of bioactive compounds. The targeted synthesis of specifically substituted quinazolines, such as 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, is of significant interest due to its potential as a key intermediate in the development of novel therapeutics. This guide provides an in-depth technical analysis of a proposed synthetic route for this target molecule, alongside a comparative discussion of alternative methodologies. Every protocol is presented with an emphasis on the underlying chemical principles and self-validating checkpoints to ensure scientific integrity.
Introduction: The Significance of Substituted Quinazolines
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific substitution pattern of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, featuring a reactive chloro group at the 4-position, a free hydroxyl at the 7-position, and a pivaloyl protecting group at the 6-position, suggests its utility as a versatile building block for further chemical elaboration. The 4-chloro group is a key functional handle for nucleophilic aromatic substitution reactions, allowing for the introduction of various side chains.[2]
This guide will focus on a plausible and robust multi-step synthesis of the title compound, starting from readily available precursors. We will also explore alternative synthetic strategies for the quinazoline core, providing a comparative framework for researchers to select the most appropriate method based on their specific needs, available resources, and desired scale.
Proposed Synthetic Pathway: A Step-by-Step Verification
The proposed synthesis of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate involves a logical sequence of reactions, beginning with the construction of the core quinazoline structure, followed by functional group manipulations.
dot
Caption: Proposed synthetic workflow for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Step 1: Synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one (A)
The synthesis of the quinazoline core can be achieved through several established methods. A common and reliable approach is the reaction of the appropriately substituted anthranilic acid with a one-carbon source, such as formamide or formamidine.
Experimental Protocol:
-
To a solution of 2-amino-4,5-dihydroxybenzoic acid (1 equivalent) in formamide (10-15 equivalents), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to 150-160 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with cold water and then a small amount of cold ethanol to remove residual formamide.
-
Dry the product under vacuum to yield 6,7-dihydroxyquinazolin-4(3H)-one.
Causality of Experimental Choices:
-
Formamide: Serves as both the solvent and the source of the C2 and N3 atoms of the quinazoline ring.
-
Acid Catalyst: Protonates the carbonyl group of formamide, increasing its electrophilicity and facilitating the initial acylation of the anthranilic acid.
-
High Temperature: Provides the necessary activation energy for the cyclization and dehydration steps.
Step 2: Regioselective Pivaloylation (B)
The selective protection of one of the two hydroxyl groups is a critical step. The difference in the electronic environment of the 6-OH and 7-OH groups can be exploited to achieve regioselectivity. The 7-hydroxyl group is generally more acidic and nucleophilic due to the influence of the neighboring nitrogen atom at position 8. However, steric hindrance can also play a significant role. For the bulky pivaloyl group, acylation is likely to occur at the less sterically hindered position.
Experimental Protocol:
-
Suspend 6,7-dihydroxyquinazolin-4(3H)-one (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 7-hydroxy-6-pivaloyloxyquinazolin-4(3H)-one.
Causality of Experimental Choices:
-
Aprotic Solvent: Prevents solvolysis of the highly reactive pivaloyl chloride.
-
Non-nucleophilic Base: Scavenges the HCl generated during the reaction without competing with the hydroxyl group as a nucleophile.
-
Controlled Stoichiometry and Low Temperature: Helps to favor mono-acylation and minimize side reactions.
Step 3: Chlorination (C)
The conversion of the 4-oxo group to a 4-chloro group is a standard transformation in quinazoline chemistry, typically achieved using a chlorinating agent like thionyl chloride or phosphoryl chloride.
Experimental Protocol:
-
To a flask containing 7-hydroxy-6-pivaloyloxyquinazolin-4(3H)-one (1 equivalent), add an excess of phosphoryl chloride (POCl₃) (10-20 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the crude 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
-
Further purification can be achieved by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Excess POCl₃: Serves as both the reagent and the solvent.
-
DMF Catalyst: Reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent chlorinating agent.[3]
-
Aqueous Workup: Quenches the excess POCl₃ and precipitates the product.
Comparative Analysis of Alternative Synthetic Routes
While the proposed route is logical and utilizes well-established reactions, other strategies for the synthesis of the quinazoline core are available and may offer advantages in specific contexts.
| Synthesis Method | Starting Materials | Key Features | Advantages | Disadvantages |
| Niementowski Reaction | Anthranilic acids and amides | Thermal condensation | Simple, one-step for the core | High temperatures, often low yields |
| From 2-Aminobenzonitriles | 2-Aminobenzonitriles and various reagents | Versatile for introducing substituents | Milder conditions possible, good for diversity | Starting materials can be less accessible |
| Metal-Catalyzed Couplings | Halogenated anilines, alkynes, etc. | Convergent synthesis | High efficiency and functional group tolerance | Requires expensive and potentially toxic metal catalysts |
| Microwave-Assisted Synthesis | Various | Use of microwave irradiation | Rapid reaction times, often improved yields | Requires specialized equipment, scalability can be an issue |
dot
Sources
A Comparative Analysis of the Kinase Selectivity Profile of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate and Its Analogs
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved and investigational kinase inhibitors.[1][2] Its rigid bicyclic structure provides an excellent framework for positioning key pharmacophoric features within the ATP-binding site of various kinases.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery.[4] This guide provides a detailed comparative analysis of the predicted selectivity profile of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, juxtaposed with structurally related and clinically relevant quinazoline-based kinase inhibitors. We will delve into the structure-activity relationships (SAR) that govern selectivity and provide insights into the experimental methodologies used to generate these critical datasets.
The 4-anilinoquinazoline moiety, in particular, has been extensively explored and is a key feature of many successful epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib and erlotinib.[1][3] The quinazoline nitrogen atoms (N1 and N3) are crucial for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.[1] Substitutions at the 4, 6, and 7-positions of the quinazoline ring are well-documented to profoundly influence both potency and selectivity.[5][6]
This guide will first establish a theoretical selectivity profile for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate by dissecting its structural components and drawing parallels with known analogs. We will then present a comparative analysis with established quinazoline-based inhibitors, supported by a discussion of the underlying SAR principles. Finally, we will provide detailed experimental protocols for assessing kinase inhibitor selectivity, empowering researchers to validate these findings and advance their own drug discovery programs.
Deconstructing 4-Chloro-7-hydroxyquinazolin-6-yl pivalate: A Predicted Selectivity Profile
The key structural motifs of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate are:
-
The Quinazoline Core: As previously mentioned, this scaffold is a well-established ATP-competitive kinase inhibitor framework.
-
4-Chloro Substitution: The chlorine atom at the 4-position is a key feature. While many potent EGFR inhibitors possess a 4-anilino substituent, the 4-chloro group is a crucial synthetic handle for introducing this and other functionalities via nucleophilic aromatic substitution.[7] In its own right, the 4-chloro substitution may confer a different selectivity profile compared to the bulkier 4-anilino analogs.
-
7-Hydroxy Group: The hydroxyl group at the 7-position can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the kinase active site.
-
6-Pivaloyloxy Group: The pivalate (trimethylacetate) ester at the 6-position is a bulky, lipophilic group. Such bulky substituents can influence the orientation of the inhibitor within the ATP-binding pocket and may enhance or diminish affinity for certain kinases based on the size and shape of the binding site.[5] It is also plausible that the pivalate ester acts as a prodrug, being hydrolyzed in vivo to the corresponding 6-hydroxy derivative.
Based on these features, it is hypothesized that 4-Chloro-7-hydroxyquinazolin-6-yl pivalate will exhibit inhibitory activity against members of the tyrosine kinase family, with a potential preference for EGFR and other ErbB family members, given the prevalence of the quinazoline scaffold in inhibitors of this class. The unique combination of a 4-chloro group and a bulky 6-pivaloyloxy moiety suggests that its selectivity profile will likely diverge from that of classic 4-anilino-6,7-dimethoxyquinazoline derivatives.
Comparative Selectivity of Quinazoline Analogs
To contextualize the predicted selectivity of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate, it is instructive to compare it with well-characterized quinazoline-based kinase inhibitors. The following table summarizes the inhibitory activities of several key analogs against a panel of representative kinases.
| Compound/Analog | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Structural Features | Reference |
| Gefitinib | EGFR | 2-82 | 4-anilino, 6,7-dimethoxy | [1] |
| Erlotinib | EGFR | 2 | 4-anilino, 6,7-diethoxy | [1] |
| Lapatinib | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) | 4-anilino, 6-furanyl | [1] |
| Vandetanib | VEGFR2, EGFR | 40 (VEGFR2), 500 (EGFR) | 4-anilino, 6,7-dimethoxy | [1] |
| Compound 28 (c-Met inhibitor) | c-Met | 1.4 | 4-phenoxy, 6,7-disubstituted | [8] |
| Compound Z-1 (LSD1 inhibitor) | LSD1 | 108 | 2-aryl, 4-amino | [9] |
| Hypothetical Profile: 4-Chloro-7-hydroxyquinazolin-6-yl pivalate | EGFR family, other TKs | TBD | 4-chloro, 7-hydroxy, 6-pivaloyloxy | - |
Structure-Activity Relationship Insights:
-
The 4-Anilino Moiety: The presence of a substituted aniline ring at the 4-position is a common feature of potent EGFR inhibitors.[1] This group extends into a hydrophobic pocket of the ATP-binding site, contributing significantly to affinity and selectivity. The absence of this group in 4-Chloro-7-hydroxyquinazolin-6-yl pivalate suggests that its binding mode and selectivity will differ substantially from gefitinib, erlotinib, and lapatinib.
-
Substitutions at the 6 and 7-Positions: Electron-donating groups, such as methoxy and ethoxy, at the 6 and 7-positions generally enhance EGFR inhibitory activity.[5] The 7-hydroxy group on the target compound can participate in hydrogen bonding. The bulky 6-pivaloyloxy group is a significant deviation from the more common small alkoxy groups and its impact on selectivity is a key point of investigation. Bulky substituents at these positions can be either favorable or detrimental depending on the specific kinase.[5]
Visualizing Kinase Inhibition and Selectivity Profiling
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of quinazoline-based kinase inhibition and a typical workflow for determining a compound's selectivity profile.
Caption: Generalized interaction of a 4-anilinoquinazoline inhibitor with a kinase ATP-binding site.
Caption: A typical experimental workflow for determining the selectivity profile of a kinase inhibitor.
Experimental Methodologies for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is a critical step in its development. A variety of in vitro and cell-based assays are employed for this purpose.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme.
1. Radiometric Assays:
-
Principle: This classic method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein) by the kinase.
-
Protocol:
-
Prepare a reaction mixture containing the purified kinase, the substrate, and the test compound at various concentrations in an appropriate buffer.
-
Initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction for a defined period at a specific temperature.
-
Stop the reaction and separate the radiolabeled substrate from the unreacted radiolabeled ATP (e.g., by spotting onto a phosphocellulose membrane followed by washing).
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
-
2. Fluorescence-Based Assays:
-
Principle: These assays utilize changes in fluorescence properties (e.g., fluorescence polarization, FRET) upon substrate phosphorylation or inhibitor binding.
-
Example: ADP-Glo™ Kinase Assay
-
Perform the kinase reaction in a multi-well plate with the kinase, substrate, ATP, and test compound.
-
After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce light.
-
Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate percent inhibition and IC50 values.
-
Competition Binding Assays
These assays measure the ability of a test compound to displace a known, high-affinity ligand from the kinase active site.
KINOMEscan™ (DiscoverX):
-
Principle: This is a high-throughput affinity-based assay. Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the immobilized kinase in the presence of an active-site directed ligand. The amount of kinase bound to the ligand is quantified by qPCR of the DNA tag.
-
Protocol:
-
A panel of DNA-tagged kinases is incubated with the test compound at a single concentration (for percent inhibition) or multiple concentrations (for Kd determination).
-
A known, immobilized, active-site directed ligand is added to the mixture.
-
After equilibration, the unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified using qPCR.
-
The results are expressed as a percentage of the DMSO control, and Kd values are calculated from dose-response curves.[10][11]
-
Cell-Based Assays
These assays assess the effect of the inhibitor on kinase activity within a cellular context.
Western Blotting for Phospho-Proteins:
-
Principle: This method measures the phosphorylation status of a kinase's downstream substrates in cells treated with the inhibitor.
-
Protocol:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test compound at various concentrations for a specific duration.
-
Stimulate the cells with a growth factor (e.g., EGF for EGFR) if necessary to activate the signaling pathway.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies specific for the phosphorylated form of the target protein and a total protein antibody as a loading control.
-
Detect the antibody binding using a chemiluminescent or fluorescent secondary antibody and imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Conclusion
While the precise selectivity profile of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate remains to be experimentally determined, a thorough analysis of its structure in the context of known quinazoline-based kinase inhibitors allows for a reasoned prediction of its likely biological targets. The presence of the 4-chloro and 6-pivaloyloxy groups distinguishes it from many clinically advanced analogs, suggesting a potentially unique selectivity profile. The comparative data and structure-activity relationships presented in this guide provide a valuable framework for understanding how subtle molecular modifications can dramatically alter the kinase inhibitory profile of the versatile quinazoline scaffold. The detailed experimental protocols offer a practical resource for researchers seeking to elucidate the selectivity of novel kinase inhibitors and advance the development of more effective and safer targeted therapies.
References
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Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]
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Li, X., et al. (2013). Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(17), 5488-5500. [Link]
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Wang, Y., et al. (2024). Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer. Journal of Medicinal Chemistry. [Link]
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Chen, J., et al. (2018). 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells. European Journal of Medicinal Chemistry, 149, 139-151. [Link]
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Ali, M. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. [Link]
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Al-Suwaidan, I. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 6. [Link]
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Asquith, C. R. M., et al. (2021). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. European Journal of Medicinal Chemistry, 213, 113175. [Link]
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Zhou, W., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 10(7), 797-817. [Link]
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Khan, I., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6289. [Link]
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ResearchGate. (n.d.). IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-activity relationship of the quinazoline series. Retrieved from [Link]
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S, Alexandru, et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
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Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. [Link]
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Kamal, A., et al. (2016). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic & Medicinal Chemistry, 24(22), 5866-5881. [Link]
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Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences, 9(2), 58-69. [Link]
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Shaffer, P. L., et al. (2013). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Molecular BioSystems, 9(5), 928-932. [Link]
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Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]
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Kumar, D., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100898. [Link]
-
Ma'ayan Laboratory. (2015, April 6). LINCS KinomeScan Kinase Inhibitor Targets Dataset. AMP. [Link]
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Jampilek, J., & Kralova, K. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(6), 689. [Link]
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Tiyaboonchai, W., et al. (2021). Structure-Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecules, 26(16), 4945. [Link]
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Lee, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry Letters, 28(8), 1406-1411. [Link]
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Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 370(6514), eabd0764. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Safety, Deactivation, and Disposal
An In-Depth Technical Guide to the Proper Disposal of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
This document provides essential safety, handling, and disposal protocols for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate. As this is a specialized chemical intermediate, a specific Safety Data Sheet (SDS) is not publicly available. Therefore, this guidance is synthesized from the known hazards of its constituent functional groups: a chlorinated quinazoline core, a hydroxyl group, and a pivalate ester. Quinazoline derivatives, in particular, are often biologically active and require careful handling.[1][2]
The fundamental principle for the disposal of this compound is that it must be treated as a hazardous halogenated organic waste . Under no circumstances should this chemical or its waste be disposed of down the drain or in standard refuse.
Hazard Assessment and Triage
The molecular structure dictates the primary hazards. The chlorinated quinazoline core is related to compounds known to be toxic if swallowed, and irritating to the skin, eyes, and respiratory system.[3][4] The overall structure suggests potential for significant biological activity, warranting a high degree of caution.
Table 1: Hazard Profile based on Structural Analogs
| Structural Moiety | Associated Hazards | Relevant Analogs & Sources |
| 4-Chloroquinazoline | Toxic if swallowed, skin/eye/respiratory irritant.[5] | 4-Chloroquinazoline[5] |
| 7-Hydroxyquinazoline | Skin/eye/respiratory irritant.[3] | 7-Chloro-4-hydroxyquinoline[3][6] |
| Pivalate Ester | Can be hydrolyzed under basic conditions to form pivalic acid and an alcohol.[7][8] | Pivalic Acid Esters[7][9] |
| Hydrolysis Product Core | Substituted hydroquinones can be toxic and environmentally hazardous.[10][11] | Hydroquinone[10][11] |
Based on this profile, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) and Handling
A systematic approach to handling is essential to minimize exposure. All manipulations involving solid or dissolved 4-Chloro-7-hydroxyquinazolin-6-yl pivalate must be performed in a certified chemical fume hood.
-
Hand Protection : Use chemically resistant gloves. Nitrile gloves are acceptable for handling small quantities, but for extended work or in case of a spill, heavy-duty nitrile or butyl rubber gloves are recommended. Always inspect gloves prior to use.
-
Eye and Face Protection : Chemical splash goggles are mandatory. A full-face shield should be worn when handling larger quantities (>10g) or when there is a significant risk of splashing.
-
Body Protection : A buttoned, flame-resistant lab coat is required. For procedures with a higher splash risk, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection : A chemical fume hood provides the primary respiratory protection. No respiratory protection is typically needed if all work is conducted within a properly functioning fume hood.
Disposal Decision Workflow
The primary decision point for disposal is whether to proceed with direct disposal of the compound as-is or to perform a chemical deactivation step first. For most research laboratories, direct disposal is the most straightforward and safest option.
Caption: Disposal decision workflow for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Standard Disposal Procedures
Direct Disposal (Recommended Method)
This method involves packaging the chemical waste without chemical alteration. It is the safest and most common procedure for research settings.
Protocol:
-
Segregation : All waste containing this compound, including pure solid, solutions, contaminated consumables (e.g., weighing paper, gloves, silica gel), must be collected in a dedicated, clearly labeled Halogenated Organic Waste container.[12] Do not mix with non-halogenated waste.
-
Container Selection :
-
Solid Waste : Collect in a wide-mouth, sealable container made of polyethylene (HDPE) or glass.
-
Solution Waste : Use a sealable, chemically compatible container (e.g., HDPE or glass bottle with a screw cap). If the solvent is flammable, a safety can may be required by your institution.
-
-
Labeling : The container must be labeled with a hazardous waste tag before the first drop of waste is added. The label must clearly state:
-
"Hazardous Waste"
-
"Halogenated Organic Waste"
-
The full chemical name: "4-Chloro-7-hydroxyquinazolin-6-yl pivalate"
-
List all solvent components and their approximate percentages.
-
-
Storage : Store the sealed waste container in a designated satellite accumulation area, within secondary containment, until it is collected by your institution's Environmental Health and Safety (EHS) department.
-
Disposal Route : Your EHS department will consolidate this waste for transport to a licensed hazardous waste facility, where it will be destroyed via high-temperature incineration.[13] Incineration of chlorinated organic materials converts the chlorine primarily to hydrogen chloride (HCl), which is then scrubbed from the flue gas.[9]
Chemical Deactivation via Saponification (Advanced)
For specialized circumstances, such as degrading a larger quantity of the material to a potentially less hazardous state before disposal, alkaline hydrolysis (saponification) of the pivalate ester can be performed. This procedure requires a thorough understanding of the reaction and should only be performed by trained personnel. The process cleaves the ester, yielding sodium pivalate and the chlorinated dihydroxyquinazoline.
Warning : This procedure does not eliminate the halogenated core. The resulting mixture is still a hazardous halogenated waste and must be disposed of accordingly.
Caption: Saponification of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
Protocol:
-
Setup : In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents : For every 1 gram of the quinazoline pivalate, prepare a solution of approximately 2-3 molar equivalents of sodium hydroxide (NaOH) in a suitable solvent mixture, such as 3:1 ethanol to water.
-
Reaction : Dissolve or suspend the quinazoline pivalate in the solvent in the flask. Add the NaOH solution.
-
Heating : Gently heat the mixture to reflux (approximately 80°C for an ethanol/water mixture) with stirring. Monitor the reaction for completion using an appropriate method (e.g., Thin Layer Chromatography). Pivalate esters can be sterically hindered, so the reaction may require several hours.[7]
-
Cooldown : Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization : Slowly and carefully neutralize the excess sodium hydroxide by adding an acid, such as dilute hydrochloric acid or citric acid, until the pH is between 6 and 8. Perform this step in an ice bath to control any exothermic reaction.
-
Disposal : The resulting aqueous/ethanolic mixture contains the chlorinated quinazoline diol and sodium pivalate. This entire mixture must be disposed of as Aqueous Halogenated Organic Waste . Transfer it to a properly labeled container and contact EHS for pickup.
Emergency Procedures: Spills and Exposure
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Minor Spill (Solid, <1g, contained in fume hood) :
-
Ensure PPE is intact.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the material into a designated waste bag or container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone).
-
Place all cleanup materials into the halogenated organic solid waste container.
-
-
Major Spill (Any quantity outside of a fume hood, or >1g inside a hood) :
-
Evacuate : Immediately alert personnel in the area and evacuate the laboratory.
-
Isolate : Close the laboratory doors to confine the spill. Prevent re-entry.
-
Report : Contact your institution's EHS emergency line immediately. Provide the chemical name, location, and estimated quantity of the spill.
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
-
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are experiencing difficulty breathing, seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Seek immediate medical attention.
-
Regulatory Context
While 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is not explicitly listed on the EPA's P or U lists of acute hazardous wastes, it must be managed as a hazardous waste.[14] Waste solvents containing this compound at certain concentrations could fall under the F002 waste code for spent halogenated solvents.[12] However, as a pure substance or reaction byproduct, it is best classified based on its characteristics (inferred toxicity) and chemical class (halogenated organic). The final determination and assignment of waste codes should be done in consultation with your institution's EHS professionals, who are responsible for ensuring compliance with all local, state, and federal regulations.
References
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
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- CDH Fine Chemical. (n.d.).
- PubMed. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II.
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- Cayman Chemical. (2025). 4-Chloro-6,7-bis(2-methoxyethoxy)
- MilliporeSigma. (2026).
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ACS Publications. (2026). Nitration of Tricyclic Compound Bis([9][14]triazole)[1,5-b:3′,4′-f]pyridazin-8-amine.
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- MedChemExpress. (2025). Pivalic acid-d9-SDS.
- Carl ROTH. (n.d.).
- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
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- Fisher Scientific. (2022).
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Comprehensive Safety Protocol: Handling and Disposal of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate
This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-Chloro-7-hydroxyquinazolin-6-yl pivalate (CAS No. 1145671-38-0). As a chlorinated quinazoline derivative, this compound requires stringent handling procedures to mitigate risks and ensure personnel safety. The following guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Core Risk Assessment
Understanding the specific hazards of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate is the foundation of a robust safety plan. The compound's known toxicological profile, derived from available Safety Data Sheet (SDS) information, dictates the minimum required safety precautions.
Table 1: GHS Hazard Profile for 4-Chloro-7-hydroxyquinazolin-6-yl pivalate [1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
Expert Analysis of Hazards:
-
H302 (Harmful if swallowed): This indicates a significant risk of toxicity upon ingestion. The primary routes for accidental ingestion in a lab setting are through hand-to-mouth contact. This underscores the absolute necessity of prohibiting eating, drinking, or smoking in the laboratory and mandating thorough hand washing after handling.[2][3]
-
H315 (Causes skin irritation): Direct contact with the compound can lead to localized inflammation, redness, or dermatitis.[4] For similar chlorinated compounds, prolonged or repeated exposure can damage the health of the individual, with potential for systemic effects following absorption, especially through compromised skin.[2] Therefore, the integrity of skin protection is paramount.
-
H319 (Causes serious eye irritation): The compound can cause significant, potentially damaging, inflammation if it comes into contact with the eyes.[4][5] This risk is most acute when handling the compound as a powder, where dust can easily become airborne.
Given that this is a specialized research chemical, long-term toxicological data may be incomplete. It is prudent to handle this compound with the assumption that it may have other, uncharacterized hazards, including potential reproductive or chronic effects, which have been noted in related chemical structures.[2]
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard.[6] Before any handling occurs, robust engineering and administrative controls must be in place.
-
Primary Control (Engineering): All handling of 4-Chloro-7-hydroxyquinazolin-6-yl pivalate in its solid (powder) form must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical containment of airborne particles, preventing respiratory exposure and contamination of the general laboratory space.[7]
-
Secondary Controls (Administrative):
-
Designated Areas: Clearly demarcate the specific benches or areas where this compound is handled.
-
Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling this compound must be written and reviewed by all personnel.
-
Training: All users must be trained on the specific hazards, this handling guide, and emergency procedures before beginning work.
-
Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly address the hazards identified in Section 1. A multi-layered approach is essential to prevent exposure.
3.1. Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles must be worn at all times when in the vicinity of the compound.[8]
-
Enhanced Requirement: When handling larger quantities (>1g) of the powder or when there is a significant splash risk (e.g., during solvent addition), a full-face shield must be worn in addition to safety goggles.[9] A face shield alone does not provide adequate protection against chemical splashes.[9]
3.2. Skin and Body Protection
-
Gloves: Double-gloving is mandatory.
-
Inner Glove: Nitrile.
-
Outer Glove: Nitrile.
-
Rationale: The outer glove provides the primary barrier. In case of a splash or contamination, it can be safely removed, leaving the inner glove to protect the user during the immediate retreat and decontamination process. Halogenated hydrocarbons can degrade some glove materials, so vigilance is key.[10] Gloves should be changed every 30-60 minutes during extended procedures or immediately if contamination is suspected.[6]
-
-
Laboratory Coat: A clean, buttoned lab coat with long sleeves and tight-fitting cuffs is required.
-
Footwear: Fully enclosed, non-permeable shoes are required. Perforated shoes or sandals are strictly forbidden. For spill response, chemical-resistant boots or disposable shoe covers are necessary.[9]
3.3. Respiratory Protection
-
Standard Operations: When all work with the solid compound is performed within a chemical fume hood, respiratory protection is not typically required.
-
Emergency or Maintenance Scenarios: For a large spill outside of a containment device, a NIOSH-approved air-purifying respirator (APR) with combination P100 (particulate) and organic vapor/acid gas cartridges should be used by trained personnel.
Table 2: Task-Based PPE Requirements
| Task | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing/Handling Solid (<1g) | Safety Goggles | Double Nitrile | Lab Coat | Not required in fume hood |
| Handling Solutions | Safety Goggles | Double Nitrile | Lab Coat | Not required in fume hood |
| Large Scale Handling (>1g) or Splash Potential | Safety Goggles & Face Shield | Double Nitrile | Lab Coat | Not required in fume hood |
| Spill Cleanup | Safety Goggles & Face Shield | Double Nitrile (Heavy Duty) | Chemical-Resistant Apron/Gown | Required (APR with P100/OV/AG cartridges) |
Procedural Workflows: Donning and Doffing PPE
Correctly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.
4.1. Donning (Putting On) PPE Workflow
-
Wash Hands: Thoroughly wash and dry hands.
-
Lab Coat/Gown: Put on the lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if the task requires it.
4.2. Doffing (Taking Off) PPE Workflow This process is designed to contain contaminants. All doffing should occur in a designated area before exiting the lab.
-
Outer Gloves: Pinch the outside of one outer glove at the wrist. Peel it off, turning it inside out, and hold it in the gloved hand. Slide a finger from the clean hand under the cuff of the remaining outer glove and peel it off over the first glove. Dispose of immediately in hazardous waste.
-
Lab Coat/Gown: Unfasten the lab coat. Peeling from the shoulders, turn it inside out as you remove it, ensuring the contaminated exterior is contained. Place in a designated receptacle.
-
Eye/Face Protection: Remove goggles and/or face shield from the back to the front.
-
Inner Gloves: Remove the final pair of gloves using the same technique as for the outer gloves.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Spill and Emergency Procedures
Immediate and correct response is vital.
-
Minor Spill (in fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[2]
-
Gently sweep the material into a designated hazardous waste container.
-
Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Major Spill (outside fume hood):
-
EVACUATE: Immediately alert everyone and evacuate the area.
-
ISOLATE: Close the doors and prevent entry.
-
REPORT: Inform your institution's Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean a major spill unless you are part of a trained emergency response team with the proper respiratory protection.
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[11]
Decontamination and Disposal Plan
All materials that have come into contact with 4-Chloro-7-hydroxyquinazolin-6-yl pivalate are considered hazardous waste.
-
Decontamination: Work surfaces should be wiped down with a suitable solvent and then cleaned with soap and water after each use.
-
Disposal:
-
All contaminated PPE (gloves, disposable gowns), absorbent materials, and empty chemical containers must be collected in a clearly labeled, sealed hazardous waste container.
-
The waste must be disposed of through your institution's certified hazardous waste program in accordance with all local, state, and federal regulations.[12] Do not dispose of this material down the drain or in regular trash.
-
References
- Chemwatch. (2017). Safety Data Sheet: Zycortal® (Solution for Injection).
- Thermo Fisher Scientific. (2011). Safety Data Sheet: 7-Chloro-4-hydroxyquinoline.
- BLD Pharm. Product Information: 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
- TCI Chemicals. (2025). Safety Data Sheet: 7-Chloro-6-nitro-4-hydroxyquinazoline.
- Canadian Centre for Occupational Health and Safety (CCOHS). Chlorine: Personal Protective Equipment (PPE).
- Fisher Scientific. (2023). Safety Data Sheet: 4-Hydroxyquinazoline.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline.
- U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM.
- Amadis Chemical. Product Information: 4-Chloro-7-hydroxyquinazolin-6-yl pivalate.
- Apollo Scientific. Safety Data Sheet: 4-Chloro-7-methoxyquinoline-6-carboxamide.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10609358, 4-Chloro-7-fluoro-6-nitroquinazoline.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Capot Chemical Co., Ltd. (2020). MSDS of 4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride.
- Acros Organics. (2025). Safety Data Sheet: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- NMSU Safety. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
- Thermo Fisher Scientific. (2010). Safety Data Sheet: 8-Hydroxyquinoline.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 94711, 4-Amino-7-chloroquinoline.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


